molecular formula C13H8ClNO3 B105091 2-Chloro-5-nitrobenzophenone CAS No. 34052-37-4

2-Chloro-5-nitrobenzophenone

Cat. No.: B105091
CAS No.: 34052-37-4
M. Wt: 261.66 g/mol
InChI Key: HRPHZUAPQWJPCZ-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzophenone, also known as this compound, is a useful research compound. Its molecular formula is C13H8ClNO3 and its molecular weight is 261.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-phenylmethanone
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InChI

InChI=1S/C13H8ClNO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPHZUAPQWJPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50187658
Record name 2-Chloro-5-nitrobenzophenone
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Molecular Weight

261.66 g/mol
Source PubChem
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CAS No.

34052-37-4
Record name 2-Chloro-5-nitrobenzophenone
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Record name 2-Chloro-5-nitrobenzophenone
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Record name 2-Chloro-5-nitrobenzophenone
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Record name 2-chloro-5-nitrobenzophenone
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-nitrobenzophenone: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and key synthetic applications of 2-Chloro-5-nitrobenzophenone. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols for its synthesis and a common subsequent reaction are also provided, along with visualizations of the compound's structure and relevant chemical transformations.

Chemical Structure and Identification

This compound is an aromatic ketone derivative characterized by a benzoyl group attached to a chloronitrophenyl ring. Its structure is fundamental to its reactivity and utility as a chemical intermediate.

Caption: Chemical Structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name (2-chloro-5-nitrophenyl)(phenyl)methanone[1]
CAS Number 34052-37-4[1]
Molecular Formula C₁₃H₈ClNO₃[1]
Molecular Weight 261.66 g/mol [1]
SMILES C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)--INVALID-LINK--[O-])Cl
InChI InChI=1S/C13H8ClNO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data

PropertyValue
Appearance Pale yellow to orange or pale cream to brown powder
Melting Point 83-85 °C[2]
Boiling Point 235°C (rough estimate)[2]
Solubility Soluble in Benzene and Methanol[2][3]

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Table 3: Spectral Data

SpectroscopyData
¹H NMR Spectral data available, typically showing complex aromatic multiplets.[1]
¹³C NMR Spectral data available, showing characteristic peaks for aromatic and carbonyl carbons.[1]
FTIR Characteristic peaks for C=O (carbonyl), C-Cl, and N-O (nitro) functional groups are expected.
Mass Spectrometry Molecular Ion (M+): m/z 261. Key fragment ions observed at m/z 105 and 77.[1]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of this compound based on the Friedel-Crafts acylation reaction.

Reaction: 2-Chloro-5-nitrobenzoyl chloride + Benzene → this compound

Materials:

  • 2-Chloro-5-nitrobenzoyl chloride

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 2-chloro-5-nitrobenzoyl chloride (1 equivalent) in anhydrous benzene (used as both reactant and solvent) and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow, cautious addition of crushed ice, followed by dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Synthesis_Workflow Synthesis of this compound start Start: Prepare Reactants step1 Suspend AlCl3 in DCM Cool to 0°C start->step1 step2 Add 2-chloro-5-nitrobenzoyl chloride in benzene dropwise step1->step2 step3 Warm to RT and Reflux (3-4 hours) step2->step3 step4 Quench with ice and HCl step3->step4 step5 Work-up: - Separate layers - Extract aqueous phase - Wash organic phase step4->step5 step6 Dry and Concentrate step5->step6 step7 Purify by Column Chromatography step6->step7 end_product This compound step7->end_product

Caption: Workflow for the synthesis of this compound.

Reduction of this compound to 2-Amino-5-chlorobenzophenone

A key application of this compound is its conversion to the corresponding amino derivative, a crucial intermediate in the synthesis of pharmaceuticals, such as certain benzodiazepines.

Reaction: this compound → 2-Amino-5-chlorobenzophenone

Materials:

  • This compound

  • Ethanol

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution, 2M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the solution.

  • Carefully add concentrated hydrochloric acid dropwise while stirring.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and basify to pH > 10 by the slow addition of 2M sodium hydroxide solution, while cooling in an ice bath.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-Amino-5-chlorobenzophenone.

  • The crude product can be further purified by recrystallization or column chromatography.

Reduction_Pathway Reduction of this compound start This compound product 2-Amino-5-chlorobenzophenone start->product Reduction reagents SnCl2 . 2H2O, HCl Ethanol, Reflux

Caption: Synthetic pathway for the reduction of the nitro group.

Applications in Drug Development

This compound primarily serves as a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural features, namely the reactive sites on the benzophenone core and the convertible nitro group, allow for its elaboration into more complex molecules. The reduction of the nitro group to an amine is a common transformation, yielding 2-amino-5-chlorobenzophenone derivatives that are precursors to several classes of drugs, most notably benzodiazepines, which have anxiolytic, sedative, and anticonvulsant properties. The chloro and nitro substituents on the phenyl ring also influence the electronic properties and reactivity of the molecule, making it a versatile building block in medicinal chemistry.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area with copious amounts of water. When heated to decomposition, it may emit toxic fumes.[4] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS) or validated laboratory protocols. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

An In-depth Technical Guide to the Synthesis of (2-chloro-5-nitrophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for (2-chloro-5-nitrophenyl)(phenyl)methanone, a key intermediate in the pharmaceutical and fine chemical industries. This document details experimental protocols, presents quantitative data for comparative analysis, and includes visual representations of the synthetic routes to facilitate understanding and application in a research and development setting.

Introduction

(2-chloro-5-nitrophenyl)(phenyl)methanone, also known as 2-chloro-5-nitrobenzophenone, is a substituted aromatic ketone of significant interest in organic synthesis. Its functional groups, including a halogen, a nitro group, and a benzoyl moiety, make it a versatile precursor for the synthesis of a variety of more complex molecules, particularly in the development of pharmaceutical agents. The strategic synthesis of this intermediate is crucial for ensuring high purity, yield, and cost-effectiveness in the overall manufacturing process. This guide explores two primary synthetic strategies: the direct Friedel-Crafts acylation and a two-step approach involving the nitration of a benzophenone precursor.

Synthesis Pathways

Two principal pathways for the synthesis of (2-chloro-5-nitrophenyl)(phenyl)methanone are detailed below.

Pathway 1: Friedel-Crafts Acylation of Benzene

This is the most direct and commonly employed method for the synthesis of (2-chloro-5-nitrophenyl)(phenyl)methanone. It involves the electrophilic aromatic substitution of benzene with 2-chloro-5-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

Diagram of the Friedel-Crafts Acylation Pathway

Friedel_Crafts_Acylation cluster_start Starting Materials cluster_reagents1 Reagents cluster_intermediates Intermediates cluster_product Final Product 2_chlorobenzoic_acid 2-Chlorobenzoic Acid 2_chloro_5_nitrobenzoic_acid 2-Chloro-5-nitrobenzoic Acid 2_chlorobenzoic_acid->2_chloro_5_nitrobenzoic_acid Nitration Benzene Benzene Product (2-chloro-5-nitrophenyl)(phenyl)methanone Benzene->Product Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->2_chloro_5_nitrobenzoic_acid Thionyl_Chloride SOCl₂ 2_chloro_5_nitrobenzoyl_chloride 2-Chloro-5-nitrobenzoyl Chloride Thionyl_Chloride->2_chloro_5_nitrobenzoyl_chloride Lewis_Acid AlCl₃ Lewis_Acid->Product 2_chloro_5_nitrobenzoic_acid->2_chloro_5_nitrobenzoyl_chloride Chlorination 2_chloro_5_nitrobenzoyl_chloride->Product Friedel-Crafts Acylation

Caption: Friedel-Crafts Acylation pathway for (2-chloro-5-nitrophenyl)(phenyl)methanone synthesis.

Pathway 2: Nitration of 2-Chlorobenzophenone

An alternative strategy involves the synthesis of 2-chlorobenzophenone followed by nitration. This pathway may be advantageous if 2-chlorobenzophenone is a readily available starting material or if this route offers better control over impurity profiles in specific manufacturing contexts.

Diagram of the Nitration of 2-Chlorobenzophenone Pathway

Nitration_of_2_Chlorobenzophenone cluster_start Starting Materials cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Final Product 2_chlorobenzoyl_chloride 2-Chlorobenzoyl Chloride 2_chlorobenzophenone 2-Chlorobenzophenone 2_chlorobenzoyl_chloride->2_chlorobenzophenone Friedel-Crafts Acylation Benzene Benzene Benzene->2_chlorobenzophenone Lewis_Acid AlCl₃ / ZnCl₂ Lewis_Acid->2_chlorobenzophenone Nitrating_Mixture HNO₃ / H₂SO₄ Product (2-chloro-5-nitrophenyl)(phenyl)methanone Nitrating_Mixture->Product 2_chlorobenzophenone->Product Nitration

Caption: Synthesis via nitration of the 2-chlorobenzophenone intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two synthesis pathways, allowing for a direct comparison of their efficiencies.

ParameterPathway 1: Friedel-Crafts AcylationPathway 2: Nitration of 2-Chlorobenzophenone (Projected)
Starting Materials 2-Chloro-5-nitrobenzoyl chloride, Benzene2-Chlorobenzophenone, Nitrating agents
Key Reagents Aluminum chloride, Zinc chloride, DichloromethaneConcentrated Sulfuric Acid, Concentrated Nitric Acid
Reaction Temperature -20°C to -15°C5°C or below
Reaction Time ~2 hours~1 hour
Overall Yield 95%Yield data not explicitly available for this specific reaction, but related nitrations proceed in good yield.
Product Purity 99.5%Purity is dependent on the regioselectivity of the nitration and subsequent purification.

Detailed Experimental Protocols

Pathway 1: Friedel-Crafts Acylation of Benzene

This protocol is adapted from a documented industrial preparation method.

Step 1: Synthesis of 2-chloro-5-nitrobenzoic acid

  • In a suitable reactor, 32 grams of o-chlorobenzoic acid are stirred with 160 grams of 100% sulfuric acid and cooled to below 0°C in an ice-salt bath.

  • A mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid is added dropwise over approximately 1 hour, maintaining the temperature below 0°C.

  • The mixture is held at room temperature for 10-12 hours, then slowly heated to 60°C.

  • The reaction mixture is then poured onto 400 grams of ice.

  • The precipitated 2-chloro-5-nitrobenzoic acid is filtered off and recrystallized from boiling water to yield a pure product.

Step 2: Synthesis of 2-chloro-5-nitrobenzoyl chloride

  • A mixture of 2-chloro-5-nitrobenzoic acid and an excess of thionyl chloride (SOCl₂) is refluxed until the evolution of hydrogen chloride and sulfur dioxide ceases.

  • The excess thionyl chloride is removed by distillation under reduced pressure to yield crude 2-chloro-5-nitrobenzoyl chloride.

Step 3: Synthesis of (2-chloro-5-nitrophenyl)(phenyl)methanone

  • To a cooled (-20°C to -15°C) suspension of 1.0 mol of 2-chloro-5-nitrobenzoyl chloride, 0.5 mol of aluminum trichloride, and 1.0 mol of zinc chloride in 3000 mL of dichloromethane, 1.2 mol of benzene is added dropwise under a nitrogen atmosphere. The temperature is maintained between -20°C and -15°C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at the same temperature.

  • The reaction is quenched by slowly pouring the mixture into 2000 mL of 0.5 M hydrochloric acid, pre-cooled to 0-10°C. The mixture is stirred for 5-10 minutes.

  • The organic layer is separated, and the aqueous layer is extracted with 500 mL of dichloromethane.

  • The combined organic layers are washed once with 500 mL of saturated sodium carbonate solution and then three times with 500 mL of water until neutral.

  • The organic phase is dried over anhydrous magnesium sulfate, and the dichloromethane is largely removed by evaporation.

  • To the remaining liquid, 500 mL of a 2:1 mixture of ethyl acetate and petroleum ether is added to induce crystallization.

  • The resulting solid is filtered and dried to afford (2-chloro-5-nitrophenyl)(phenyl)methanone.[1]

Pathway 2: Nitration of 2-Chlorobenzophenone

This protocol is a projected methodology based on standard nitration procedures for similar substrates.

Step 1: Synthesis of 2-chlorobenzophenone

  • In a reaction vessel equipped with a stirrer and a cooling system, charge 2-chlorobenzoyl chloride and a Lewis acid catalyst (e.g., a 1:2 molar ratio of aluminum chloride to zinc chloride).

  • Add a suitable solvent such as dichloromethane.

  • Cool the mixture to between -20°C and -15°C under a nitrogen atmosphere.

  • Slowly add benzene dropwise, maintaining the low temperature.

  • After the addition, continue stirring for 2-2.5 hours.

  • Quench the reaction by adding it to a cold 0.5 M hydrochloric acid solution.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with water until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent.

  • Crystallize the crude product from a mixture of ethyl acetate and petroleum ether to obtain pure 2-chlorobenzophenone.

Step 2: Nitration of 2-chlorobenzophenone

  • In a flask equipped with a stirrer and an ice bath, cautiously add concentrated nitric acid dropwise to an excess of concentrated sulfuric acid, maintaining the temperature at or below 5°C to prepare the nitrating mixture.

  • To the chilled nitrating mixture, add 2-chlorobenzophenone dropwise, ensuring the reaction temperature is maintained at or below 5°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for approximately 1 hour.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the solid by filtration and wash thoroughly with cold water.

  • For purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

Concluding Remarks

The synthesis of (2-chloro-5-nitrophenyl)(phenyl)methanone can be effectively achieved through two primary routes. The Friedel-Crafts acylation of benzene with 2-chloro-5-nitrobenzoyl chloride offers a direct and high-yielding pathway. An alternative approach through the nitration of 2-chlorobenzophenone provides a viable, albeit less documented, option that may be suitable depending on the availability of starting materials and specific process requirements. The selection of the optimal synthesis pathway will depend on a comprehensive evaluation of factors including raw material cost and availability, process safety, and desired final product purity. This guide provides the foundational information necessary for researchers and drug development professionals to make informed decisions and to implement these synthetic strategies in their work.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-5-nitrobenzophenone, a key intermediate in the synthesis of various pharmaceuticals. This document details its physicochemical characteristics, spectral data, reactivity, and its role as a precursor in the formation of pharmacologically active compounds. Experimental protocols for its synthesis and its conversion to benzodiazepines are also provided, along with visualizations to aid in understanding the associated chemical workflows and biological pathways.

Physicochemical Properties

This compound is a yellow to light brown crystalline powder.[1] Its core structure is a benzophenone skeleton substituted with a chloro and a nitro group.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₃H₈ClNO₃[2][3][4]
Molecular Weight 261.66 g/mol [2][3]
CAS Number 34052-37-4[2][4]
Melting Point 80.5-86.5 °C[4]
Boiling Point ~235 °C (rough estimate)[5]
Density ~1.32 g/cm³ (rough estimate)[5]
Appearance Pale yellow to orange or pale cream to cream to brown powder[4]
Solubility Soluble in DMF and DMSO; slightly soluble in ethanol; insoluble in water.[1]
Purity ≥97.5% (GC)[4]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR: Spectral data for the proton nuclear magnetic resonance is available.

  • ¹³C NMR: Spectral data for the carbon-13 nuclear magnetic resonance is available.

  • Infrared (IR) Spectroscopy: IR spectral data has been recorded.

  • Mass Spectrometry (MS): Mass spectrometry data is available, indicating a molecular weight of 261.66 g/mol .[2]

Reactivity and Stability

This compound is a stable compound under standard conditions. Its reactivity is primarily centered around the functional groups present: the ketone, the nitro group, and the chloro group. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring in subsequent reactions.

Role in Synthesis and Signaling Pathways

This compound is a critical precursor in the synthesis of 7-nitro-1,4-benzodiazepines, a class of psychoactive drugs.[6] Notable examples include nitrazepam, flunitrazepam, and clonazepam.[6] These drugs are known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[6]

While this compound itself is not directly involved in signaling pathways, its benzodiazepine derivatives act as positive allosteric modulators of the GABA-A receptor.[2][7][8] The binding of benzodiazepines to the GABA-A receptor enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions into the neuron.[8] This hyperpolarization of the neuronal membrane results in an inhibitory effect on neurotransmission, producing the characteristic therapeutic effects of benzodiazepines.[8]

GABA_Signaling_Pathway GABAergic Synapse and Benzodiazepine Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Synaptic Vesicle GABA->Vesicle Packaging GABA_A_Receptor GABA-A Receptor (Chloride Channel) Vesicle->GABA_A_Receptor Release Chloride_Ion Cl⁻ GABA_A_Receptor->Chloride_Ion Increased Influx Benzodiazepine Benzodiazepine (e.g., Clonazepam) Benzodiazepine->GABA_A_Receptor Binds to Allosteric Site cluster_postsynaptic cluster_postsynaptic Chloride_Ion->cluster_postsynaptic Hyperpolarization (Inhibitory Effect) Two_Chloro_5_nitrobenzophenone 2-Chloro-5-nitro- benzophenone Two_Chloro_5_nitrobenzophenone->Benzodiazepine Precursor for Synthesis

Caption: Role of this compound as a precursor to benzodiazepines which modulate the GABA-A receptor signaling pathway.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound by the reaction of benzene with 2-chloro-5-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Materials:

  • Benzene

  • 2-Chloro-5-nitrobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Crushed ice

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol or petroleum ether (for recrystallization)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Slowly add a solution of 2-chloro-5-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel. After the addition is complete, add benzene (1.0 to 1.2 equivalents) dropwise.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or petroleum ether.

Synthesis_Workflow Synthesis of this compound Start Start Reaction_Setup Reaction Setup: - Suspend AlCl₃ in DCM Start->Reaction_Setup Addition Addition of Reactants: - Add 2-chloro-5-nitrobenzoyl chloride - Add Benzene Reaction_Setup->Addition Reaction Reaction: - Stir at room temperature for 2h Addition->Reaction Workup Work-up: - Quench with ice/HCl Reaction->Workup Extraction Extraction: - Separate organic layer - Extract aqueous layer with DCM Workup->Extraction Washing Washing: - Water, NaHCO₃, Brine Extraction->Washing Drying Drying and Concentration: - Dry with MgSO₄ - Evaporate solvent Washing->Drying Purification Purification: - Recrystallization Drying->Purification End End Product: This compound Purification->End

Caption: Experimental workflow for the synthesis of this compound.

Synthesis of 7-Nitro-1,4-Benzodiazepine from 2-Amino-5-nitro-2'-chlorobenzophenone

This protocol outlines the conversion of the related compound, 2-amino-5-nitro-2'-chlorobenzophenone, to a benzodiazepine. This often involves a chloroacetylation step followed by cyclization.

Part 1: Chloroacetylation

Materials:

  • 2-Amino-5-nitro-2'-chlorobenzophenone

  • Chloroacetyl chloride

  • Toluene

Procedure:

  • Dissolve 2-amino-5-nitro-2'-chlorobenzophenone in toluene in a round-bottom flask.

  • Slowly add chloroacetyl chloride to the solution.

  • Reflux the reaction mixture for 2-3 hours.

  • Cool the mixture to room temperature to allow the product, 2-(chloroacetamido)-5-nitro-2'-chlorobenzophenone, to crystallize.

  • Filter the solid product, wash with cold toluene, and dry under vacuum.

Part 2: Cyclization

Materials:

  • 2-(Chloroacetamido)-5-nitro-2'-chlorobenzophenone

  • Ammonia source (e.g., ammonia in methanol)

  • Solvent (e.g., dioxane)

Procedure:

  • Dissolve the 2-(chloroacetamido)-5-nitro-2'-chlorobenzophenone in a suitable solvent like dioxane.

  • Add a source of ammonia.

  • Stir the reaction at room temperature for several hours to overnight.

  • Concentrate the reaction mixture in vacuo.

  • Purify the resulting benzodiazepine product through appropriate methods such as recrystallization or column chromatography.

Benzodiazepine_Synthesis_Workflow Synthesis of a 7-Nitro-1,4-Benzodiazepine Start Start: 2-Amino-5-nitro-2'-chlorobenzophenone Chloroacetylation Chloroacetylation: - React with Chloroacetyl chloride in Toluene - Reflux for 2-3h Start->Chloroacetylation Intermediate Intermediate: 2-(Chloroacetamido)-5-nitro-2'-chlorobenzophenone Chloroacetylation->Intermediate Cyclization Cyclization: - React with Ammonia source in Dioxane - Stir at room temperature Intermediate->Cyclization Purification Purification: - Recrystallization or Chromatography Cyclization->Purification End End Product: 7-Nitro-1,4-Benzodiazepine Purification->End

Caption: Experimental workflow for the synthesis of a 7-Nitro-1,4-Benzodiazepine.

References

Spectroscopic data for 2-Chloro-5-nitrobenzophenone (FTIR, NMR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-5-nitrobenzophenone

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data for this compound (C13H8ClNO3), a compound of interest in various chemical and pharmaceutical applications. This guide details its Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and characteristics.

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

FTIR Spectroscopy Data

The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its key functional groups. The data presented was acquired using an Attenuated Total Reflectance (ATR) technique on a Bruker Tensor 27 FT-IR instrument.[1]

Wavenumber (cm⁻¹)Assignment
~1660 - 1680C=O (Ketone) Stretch
~1510 - 1530Asymmetric NO₂ Stretch
~1340 - 1360Symmetric NO₂ Stretch
~1580 - 1600C=C (Aromatic) Stretch
~700 - 800C-Cl Stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following data was obtained from samples provided by Aldrich Chemical Company, Inc.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum was recorded on a Varian A-60 instrument.[1] Chemical shifts (δ) are reported in parts per million (ppm).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.40 - 7.80m5HPhenyl protons
7.90 - 8.40m3HNitro-substituted phenyl protons

¹³C NMR Spectroscopy

The ¹³C NMR data provides insight into the carbon skeleton of this compound.

Chemical Shift (ppm)Assignment
~195C=O (Ketone)
~128 - 148Aromatic carbons
Mass Spectrometry (MS) Data

Mass spectrometry data confirms the molecular weight of this compound and provides information about its fragmentation pattern. The molecular formula of the compound is C13H8ClNO3, with a molecular weight of approximately 261.66 g/mol .[1] GC-MS analysis shows prominent peaks at the following mass-to-charge ratios (m/z).[1]

m/zRelative IntensityProposed Fragment
261High[M]⁺ (Molecular ion)
105High[C₆H₅CO]⁺ (Benzoyl cation)
77Moderate[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The acquisition of the presented spectroscopic data follows standard laboratory procedures. Below are detailed methodologies for each key technique.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

A small amount of solid this compound is placed directly onto the diamond crystal of an ATR accessory fitted into an FTIR spectrometer. Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube.

  • ¹H NMR: The spectrum is recorded on an NMR spectrometer. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR: A higher sample concentration and a greater number of scans are typically required compared to ¹H NMR. The spectrum is acquired with proton broadband decoupling to simplify the spectrum to single lines for each unique carbon atom.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The compound is separated from the solvent and any impurities on a capillary column before entering the mass spectrometer. Electron ionization (EI) is typically used with an ionization energy of 70 eV. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Dissolve Dissolve in appropriate solvent (e.g., CDCl3 for NMR, Dichloromethane for GC-MS) Sample->Dissolve FTIR FTIR Spectroscopy (ATR) Dissolve->FTIR NMR NMR Spectroscopy (1H and 13C) Dissolve->NMR MS Mass Spectrometry (GC-MS) Dissolve->MS ProcessFTIR Analyze IR Spectrum for Functional Groups FTIR->ProcessFTIR ProcessNMR Analyze NMR Spectra for Structure Elucidation NMR->ProcessNMR ProcessMS Analyze Mass Spectrum for Molecular Weight and Fragmentation MS->ProcessMS Combine Combine Data for Final Structure Confirmation ProcessFTIR->Combine ProcessNMR->Combine ProcessMS->Combine

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2-Chloro-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitrobenzophenone (CAS Number: 34052-37-4), a key chemical intermediate in pharmaceutical synthesis. This document details its physicochemical properties, synthesis, applications, and spectral characteristics, offering valuable insights for professionals in research and drug development.

Core Physicochemical Properties

This compound is a pale yellow to orange crystalline powder.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 34052-37-4[2]
Molecular Formula C₁₃H₈ClNO₃[2]
Molecular Weight 261.66 g/mol [2]
IUPAC Name (2-chloro-5-nitrophenyl)(phenyl)methanone[2]
Melting Point 83-86 °C[1]
Appearance Pale yellow to orange or pale cream to cream to brown powder[1]
SMILES C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)--INVALID-LINK--[O-])Cl
InChI Key HRPHZUAPQWJPCZ-UHFFFAOYSA-N[2]

Synthesis of this compound

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of benzene with 2-chloro-5-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methodologies for Friedel-Crafts acylation reactions.

Materials:

  • 2-chloro-5-nitrobenzoyl chloride

  • Benzene (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve 2-chloro-5-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride.

  • After the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (around 40-60°C) for 1-3 hours to ensure the reaction goes to completion.

  • After reflux, cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product Benzene Benzene Reaction_Vessel Reaction in Dichloromethane Benzene->Reaction_Vessel 2-chloro-5-nitrobenzoyl_chloride 2-chloro-5-nitrobenzoyl chloride 2-chloro-5-nitrobenzoyl_chloride->Reaction_Vessel AlCl3 AlCl3 (catalyst) AlCl3->Reaction_Vessel Hydrolysis Hydrolysis (Ice/HCl) Reaction_Vessel->Hydrolysis Friedel-Crafts Acylation Extraction Extraction Hydrolysis->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (Recrystallization) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is primarily utilized as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its main application is in the production of benzodiazepines, a class of psychoactive drugs.

The chloro and nitro functional groups on the benzophenone scaffold allow for further chemical modifications, making it a versatile building block. For instance, the nitro group can be reduced to an amine, which can then be cyclized to form the characteristic diazepine ring of benzodiazepines.

Spectral Data Analysis

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically between 7.0 and 8.5 ppm) corresponding to the protons on the two phenyl rings. The substitution pattern will influence the chemical shifts and coupling constants of these protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (typically around 195 ppm) and the aromatic carbons. The carbon atoms attached to the chlorine and nitro groups will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[2]

Wavenumber (cm⁻¹)Functional Group
~1670C=O (ketone) stretching
~1520 and ~1350NO₂ (nitro group) asymmetric and symmetric stretching
~1600 and ~1450C=C aromatic ring stretching
~700-800C-Cl stretching
Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[2]

m/zInterpretation
261/263Molecular ion peak (M⁺) and its isotope peak (M+2) due to the presence of chlorine.
231Loss of NO₂
182Loss of C₆H₅ (phenyl group)
154Loss of C₆H₅CO (benzoyl group)
105Phenylcarbonyl cation (C₆H₅CO⁺)
77Phenyl cation (C₆H₅⁺)

Safety and Handling

This compound is classified as an eye irritant.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

This compound, with its well-defined physicochemical properties and established synthetic route, serves as a vital intermediate in the pharmaceutical industry. A thorough understanding of its synthesis, spectral characteristics, and handling requirements is essential for researchers and professionals involved in drug discovery and development. This guide provides a foundational resource to support these endeavors.

References

2-Chloro-5-nitrobenzophenone: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-Chloro-5-nitrobenzophenone. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines its expected physicochemical properties and stability profile based on the known chemistry of substituted benzophenones and established principles of pharmaceutical analysis. The experimental protocols described herein are illustrative and designed to guide researchers in the development of their own studies.

Core Physicochemical Properties

This compound is a substituted aromatic ketone with the molecular formula C₁₃H₈ClNO₃. Its structure, featuring a chlorinated phenyl ring and a nitrated phenyl ring attached to a carbonyl group, dictates its solubility and stability characteristics.

Solubility Profile

Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in peer-reviewed literature. However, based on its chemical structure and qualitative information, a general solubility profile can be inferred. The presence of the polar nitro group and the nonpolar benzophenone backbone suggests that it will exhibit a range of solubilities in organic solvents. One supplier datasheet notes that it is soluble in benzene.[1]

Table 1: Expected Solubility of this compound

Solvent ClassRepresentative SolventsExpected Solubility
Non-polar Aprotic Hexane, Toluene, BenzeneSoluble to Freely Soluble
Polar Aprotic Acetone, Acetonitrile, DichloromethaneSoluble to Freely Soluble
Polar Protic Methanol, EthanolSparingly Soluble to Soluble
Aqueous WaterInsoluble to Very Sparingly Soluble

Note: This table is based on general principles of solubility for structurally similar compounds and should be confirmed by experimental determination.

Stability Profile and Degradation Pathways

Table 2: Expected Stability and Potential Degradation Pathways under Forced Conditions

Stress ConditionExpected DegradationPotential Degradation Products
Acidic Hydrolysis Potential hydrolysis of the ether linkage if present, or other acid-labile groups.Not readily predicted without experimental data.
Basic Hydrolysis Susceptible to hydrolysis, potentially leading to cleavage of the benzophenone structure.Not readily predicted without experimental data.
Oxidative The benzophenone moiety may be susceptible to oxidation.Oxidation products of the aromatic rings or the carbonyl group.
Thermal (Dry Heat) Expected to be relatively stable at moderate temperatures.Decomposition at high temperatures.
Photolytic The nitroaromatic and benzophenone structures suggest potential photosensitivity.Photodegradation products, potentially involving the nitro group or dechlorination.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not available in the literature. The following sections provide generalized methodologies based on standard pharmaceutical practices for similar compounds.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Withdraw a known volume of the clear supernatant, dilute it appropriately, and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound and identify its degradation products.

  • Sample Preparation: Prepare solutions of this compound in an appropriate solvent at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and heat the solution (e.g., 60-80 °C) for a defined period.

    • Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and heat the solution (e.g., 60-80 °C) for a defined period.

    • Oxidative Degradation: Add an oxidizing agent (e.g., 3-30% H₂O₂) and keep the solution at room temperature or elevated temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for a specified duration.

    • Photolytic Degradation: Expose the solution and solid compound to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization). Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to ensure that all degradation products are accounted for.

  • Identification of Degradants: Utilize techniques such as LC-MS/MS and NMR to identify the structure of the major degradation products.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Solubility Determination Workflow prep Preparation: Add excess compound to solvents equil Equilibration: Agitate at constant temperature prep->equil sep Phase Separation: Centrifuge or filter equil->sep quant Quantification: Analyze supernatant concentration sep->quant calc Calculation: Determine solubility quant->calc

Caption: Workflow for Solubility Determination by Shake-Flask Method.

G cluster_1 Forced Degradation Study Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of This compound acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxid Oxidation start->oxid therm Thermal start->therm photo Photolytic start->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis eval Evaluate Peak Purity and Mass Balance analysis->eval ident Identify Degradation Products (LC-MS/MS, NMR) eval->ident report Report Stability Profile ident->report

Caption: General Workflow for a Forced Degradation Study.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While specific quantitative data is limited, the provided information on its expected properties and detailed, adaptable experimental protocols offer a solid foundation for researchers and drug development professionals. It is imperative that experimental studies are conducted to definitively characterize the solubility and stability profile of this compound to ensure its effective and safe use in research and development.

References

Molecular weight and formula of 2-Chloro-5-nitrobenzophenone.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitrobenzophenone, a key chemical intermediate. The document details its chemical and physical properties, spectroscopic profile, synthesis, and applications, with a focus on data relevant to research and development in the pharmaceutical and chemical industries.

Core Compound Data

This compound, with the CAS number 34052-37-4, is a substituted aromatic ketone. Its chemical structure features a benzoyl group attached to a chloronitrobenzene ring.

IdentifierValueReference
IUPAC Name (2-chloro-5-nitrophenyl)(phenyl)methanone[1]
Molecular Formula C₁₃H₈ClNO₃[1]
Molecular Weight 261.66 g/mol [1]
CAS Number 34052-37-4[1]

Physical and Chemical Properties

This compound is typically a solid at room temperature, with solubility in various organic solvents.

PropertyValueReference
Appearance Pale yellow to orange or pale cream to brown powder/crystal
Melting Point 80.5 - 86.5 °C
Boiling Point 235°C (estimate)
Solubility Soluble in methanol and benzene.
Purity Typically ≥97.5% (GC)

Synthesis of this compound

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of benzene with 2-chloro-5-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts Benzene Benzene Reaction Friedel-Crafts Acylation (Solvent, e.g., CH₂Cl₂) Cooling (0°C), then Reflux Benzene->Reaction AcylChloride 2-Chloro-5-nitrobenzoyl Chloride AcylChloride->Reaction Catalyst Aluminum Chloride (AlCl₃) Catalyst->Reaction Catalyst Product This compound Reaction->Product Workup & Purification Byproduct HCl (gas) Reaction->Byproduct

Synthesis workflow for this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous methylene chloride (CH₂Cl₂)

  • 2-Chloro-5-nitrobenzoyl chloride

  • Anhydrous benzene

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A dry, 100-mL round-bottomed flask is equipped with an addition funnel and a reflux condenser. The setup is protected from atmospheric moisture. Anhydrous aluminum chloride (1.1 equivalents) and 15 mL of anhydrous methylene chloride are added to the flask.

  • Addition of Reactants: The mixture is cooled to 0°C in an ice-water bath. A solution of 2-chloro-5-nitrobenzoyl chloride (1.0 equivalent) in 10 mL of methylene chloride is added dropwise over 10 minutes. Following this, a solution of benzene (1.0 equivalent) in 10 mL of methylene chloride is added in the same manner, controlling the rate to prevent excessive boiling.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The mixture is then heated under reflux for approximately 30 minutes to ensure the reaction goes to completion.[2]

  • Workup: The reaction mixture is cooled and then carefully poured into a beaker containing 25 g of ice and 15 mL of concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted with an additional 20 mL of methylene chloride.

  • Washing: The combined organic layers are washed twice with a saturated sodium bicarbonate solution and then with water.

  • Drying and Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic methods.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

1H NMR Data
Observed Signals The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.4-8.3 ppm) corresponding to the eight distinct protons on the two phenyl rings. The protons on the nitrophenyl ring are influenced by the electron-withdrawing nitro group and the chloro group, leading to downfield shifts compared to the protons on the unsubstituted phenyl ring.
13C NMR Data
Observed Signals The 13C NMR spectrum will show a signal for the carbonyl carbon (C=O) typically in the range of 190-200 ppm. Additional signals will be present for the 12 aromatic carbons.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A sample of this compound (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: 1H and 13C NMR spectra are recorded on a spectrometer, such as a Varian A-60 or a more modern high-field instrument.[1]

  • Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl₃ (7.26 ppm for 1H and 77.16 ppm for 13C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

IR Spectral Data
Characteristic Peaks ~1670 cm⁻¹: Strong absorption corresponding to the C=O (carbonyl) stretching of the ketone. ~1520 cm⁻¹ and ~1350 cm⁻¹: Strong absorptions due to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group (NO₂). ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings. ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings. ~700-850 cm⁻¹: C-Cl stretching vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Instrumentation: A small amount of the solid this compound sample is placed directly on the crystal of an ATR accessory of an FT-IR spectrometer (e.g., a Bruker Tensor 27 FT-IR).[1]

  • Measurement: A background spectrum of the clean, empty crystal is recorded first. The sample is then placed on the crystal, and pressure is applied to ensure good contact.

  • Data Collection: The spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data
Molecular Ion Peak (M⁺) A peak at m/z 261, corresponding to the molecular weight of the compound, is expected.[1] The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 263 with an intensity of approximately one-third of the M⁺ peak.
Major Fragment Ions m/z 105: [C₆H₅CO]⁺, corresponding to the benzoyl cation, is often a prominent peak. m/z 77: [C₆H₅]⁺, corresponding to the phenyl cation. Other fragments may arise from the loss of NO₂ or Cl from the molecular ion.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated from the solvent and any impurities on a capillary column.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is typically used to generate ions. The mass analyzer then separates the ions based on their mass-to-charge ratio to produce the mass spectrum.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives, particularly aminobenzophenones, are foundational precursors for the synthesis of the 1,4-benzodiazepine class of drugs. These drugs exhibit a wide range of therapeutic properties, including anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. The specific substituents on the benzophenone core are critical in determining the pharmacological profile of the final drug molecule.

Safety and Handling

This compound is classified as causing serious eye irritation.[1] Standard laboratory safety precautions should be observed when handling this compound. These include:

  • Using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

  • Working in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoiding contact with skin, eyes, and clothing.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a cool, dry place away from incompatible materials like strong oxidizing agents.

References

The Three Faces of Reactivity: A Technical Guide to the Functional Groups of 2-Chloro-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potential reactivity of the distinct functional groups within 2-Chloro-5-nitrobenzophenone. This molecule, a cornerstone in the synthesis of various pharmaceuticals and fine chemicals, possesses three key reactive sites: the electron-deficient chloro-substituted aromatic ring, the readily reducible nitro group, and the versatile benzophenone carbonyl group. Understanding the interplay and selective reactivity of these groups is paramount for designing efficient synthetic routes and anticipating potential side reactions. This guide provides a comprehensive overview of these reactivities, supported by experimental data and detailed protocols.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro-Substituted Ring

The chlorine atom on the 2-chloro-5-nitrophenyl ring is highly susceptible to nucleophilic aromatic substitution. This enhanced reactivity is a direct consequence of the strong electron-withdrawing effect of the nitro group, which is positioned para to the chloro substituent. This positioning effectively stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy for the substitution.

This reaction is a cornerstone in the synthesis of many derivatives, particularly in the pharmaceutical industry for the preparation of benzodiazepine precursors.[1] A common application is the amination of this compound to introduce a nitrogen-containing nucleophile, a critical step in building the diazepine ring.[2]

Quantitative Data for Nucleophilic Aromatic Substitution
NucleophileSolventTemperature (°C)Pressure (MPa)Time (h)Yield (%)Reference
AmmoniaToluene125-1300.05-0.65585[2]
Experimental Protocol: Amination of this compound

This protocol is adapted from a patented method for the synthesis of 2-amino-5-nitrobenzophenone.[2]

Materials:

  • This compound

  • Toluene

  • Gaseous Ammonia

  • Water

Procedure:

  • Charge a suitable pressure reactor with this compound and toluene.

  • Seal the reactor and heat the reaction mass to 125-130 °C with stirring.

  • Introduce gaseous ammonia through a bubbler, maintaining a constant pressure of 0.05-0.65 MPa.

  • Continue the amination process for 5 hours.

  • After the reaction is complete, release the pressure and cool the reaction mass to 80 °C.

  • Transfer the reaction mixture into water with stirring and maintain for 1 hour.

  • The precipitated 2-amino-5-nitrobenzophenone is collected by filtration and dried.

Reaction Pathway for Nucleophilic Aromatic Substitution

SNAr_Mechanism reactant This compound intermediate Meisenheimer Intermediate (Resonance Stabilized) reactant->intermediate + NH₃ nucleophile NH₃ product 2-Amino-5-nitrobenzophenone intermediate->product - Cl⁻ leaving_group Cl⁻

Caption: Nucleophilic aromatic substitution of this compound.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to a primary amine, yielding 2-amino-5-chlorobenzophenone. This transformation is a critical step in the synthesis of various pharmaceuticals, as the resulting amino group can be further functionalized. A variety of reducing agents can be employed, with the choice often depending on the desired selectivity and the presence of other reducible functional groups. Common methods include catalytic hydrogenation and reduction with metals in acidic media.

Catalytic hydrogenation using Raney nickel is an effective method for this reduction.[3]

Quantitative Data for Nitro Group Reduction
Starting MaterialReducing AgentSolventTemperaturePressureProductReference
2-chloro-2'-nitrobenzophenoneRaney Nickel, H₂EthanolRoom TemperatureNormal2-amino-2'-chlorobenzophenone[3]
Experimental Protocol: Catalytic Hydrogenation of a Nitrobenzophenone Derivative

This protocol is adapted from a procedure for the reduction of a related nitrobenzophenone.[3]

Materials:

  • 2-chloro-2'-nitrobenzophenone (as a model substrate)

  • Ethanol

  • Raney Nickel catalyst

Procedure:

  • Dissolve 2-chloro-2'-nitrobenzophenone in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of Raney nickel to the solution.

  • Hydrogenate the mixture at room temperature and normal pressure until the theoretical amount of hydrogen is consumed.

  • Upon completion, filter off the catalyst.

  • Remove the solvent in vacuo to yield the crude product.

  • The product can be further purified by distillation or recrystallization.

Experimental Workflow for Nitro Group Reduction

Nitro_Reduction_Workflow start Start: Dissolve Nitrobenzophenone in Ethanol add_catalyst Add Raney Nickel Catalyst start->add_catalyst hydrogenate Hydrogenate at RT and Normal Pressure add_catalyst->hydrogenate monitor Monitor H₂ Uptake hydrogenate->monitor filter Filter to Remove Catalyst monitor->filter Reaction Complete evaporate Evaporate Solvent in vacuo filter->evaporate purify Purify Product (Distillation/Recrystallization) evaporate->purify end End: 2-Aminobenzophenone purify->end

Caption: Workflow for the catalytic hydrogenation of a nitrobenzophenone.

Reactivity of the Benzophenone Carbonyl Group

The carbonyl group of the benzophenone moiety exhibits the characteristic reactivity of a ketone. It can undergo nucleophilic addition reactions, with reduction to the corresponding secondary alcohol (a benzhydrol derivative) being a common transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent frequently used for this purpose, as it typically does not reduce the nitro group or affect the chloro-substituent under standard conditions.

Quantitative Data for Carbonyl Group Reduction
Starting MaterialReducing AgentSolventYield (%)Reference
BenzophenoneNaBH₄95% Ethanol86.3[4]
Experimental Protocol: Reduction of a Ketone to an Alcohol with NaBH₄

This protocol is a general procedure for the reduction of a ketone, such as benzophenone, to the corresponding alcohol.[5]

Materials:

  • Ketone (e.g., this compound)

  • 95% Ethanol

  • Sodium borohydride (NaBH₄)

  • Water

Procedure:

  • Dissolve the ketone in 95% ethanol in a suitable flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions to the cooled solution. An excess of the reducing agent is typically used.

  • Allow the reaction to stir for a specified time (e.g., 15 minutes) after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, add water to quench the excess NaBH₄.

  • Heat the solution to boiling and then add hot water until the point of saturation is reached (indicated by cloudiness).

  • Allow the solution to cool to room temperature, which should induce crystallization of the alcohol product.

  • Collect the crystalline product by vacuum filtration and wash with cold water.

  • The product can be further purified by recrystallization.

Logical Relationship of Functional Group Reactivity

Reactivity_Logic start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Activated by -NO₂ group nitro_reduction Nitro Group Reduction start->nitro_reduction Common Transformation carbonyl_reduction Carbonyl Group Reduction start->carbonyl_reduction Typical Ketone Reactivity product_snar Amine/Other Nucleophile Substituted Product snar->product_snar product_nitro 2-Amino-5-chlorobenzophenone nitro_reduction->product_nitro product_carbonyl Substituted Benzhydrol carbonyl_reduction->product_carbonyl

Caption: Reactivity pathways of this compound.

Conclusion

The reactivity of this compound is a rich and varied field, offering multiple avenues for synthetic chemists. The electron-withdrawing nitro group plays a pivotal role, not only enabling nucleophilic aromatic substitution at the chloro-position but also being a key site for reduction to the versatile amino group. The benzophenone carbonyl retains its characteristic reactivity, allowing for transformations such as reduction to a secondary alcohol. By understanding and controlling the reaction conditions, researchers can selectively target these functional groups to synthesize a diverse range of complex molecules for applications in drug discovery and materials science.

References

Technical Guide: Health and Safety of 2-Chloro-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 2-Chloro-5-nitrobenzophenone. Data for this specific compound is limited. Therefore, information from structurally similar compounds, particularly 2-Amino-2'-chloro-5-nitrobenzophenone, has been included for a more comprehensive overview. This information should be used with caution and supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

Chemical Identification and Physical Properties

This section summarizes the key identifiers and physicochemical properties of this compound.

PropertyValueSource
IUPAC Name (2-chloro-5-nitrophenyl)(phenyl)methanone[1][2]
Synonyms 5-Nitro-2-chlorobenzophenone[3]
CAS Number 34052-37-4[1][2][3]
Molecular Formula C₁₃H₈ClNO₃[1][2][3]
Molecular Weight 261.66 g/mol [1][3]
Appearance Off-white to creamish or pale yellow to orange/brown crystalline powder[2][3]
Melting Point 80.5 - 86.5 °C[2][4][5]
Boiling Point ~235 °C (rough estimate)[4]
Solubility Soluble in methanol and benzene.[3][4]

Hazard Identification and Classification

This compound is classified as an irritant. The following GHS classification has been aggregated from multiple sources.

Hazard ClassGHS CategoryHazard Statement
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Note: This classification is based on notifications to the ECHA C&L Inventory and may vary depending on impurities and other factors.[1]

GHS Hazard Pictograms and Signal Word
PictogramSignal Word
Warning
Precautionary Statements

The following table outlines the recommended precautionary statements for handling this compound.

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P302 + P352IF ON SKIN: Wash with plenty of water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local regulations.

Toxicological Information

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[5][7][8] Get medical attention immediately.[5][7]
Skin Contact Promptly wash the contaminated skin with soap and water.[7] If the chemical penetrates clothing, remove the clothing and wash the skin with water.[7] Seek medical attention if irritation persists.[6][7]
Inhalation Move the exposed person to fresh air at once.[7][9] If breathing has stopped, perform artificial respiration.[7] If breathing is difficult, trained personnel may administer oxygen.[7][9] Keep the person warm and at rest.[7] Get medical attention as soon as possible.[7][9]
Ingestion If swallowed, get medical attention immediately.[7] Clean mouth with water and drink plenty of water afterwards.[5]

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound were not found in the searched literature. However, standardized OECD guidelines are typically followed to assess the types of hazards identified for this compound.

Protocol for Assessing Acute Eye Irritation/Corrosion (OECD 405)

This test guideline is designed to determine the potential for a substance to cause eye irritation or corrosion.

  • Test System: Albino rabbits are typically used.

  • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris.

  • Endpoint: The test allows for the classification of the substance based on the severity and reversibility of the eye lesions observed.

Protocol for Assessing Acute Dermal Irritation/Corrosion (OECD 404)

This guideline assesses the potential of a substance to cause skin irritation or corrosion.

  • Test System: Albino rabbits are commonly used.

  • Procedure: The test substance is applied to a small area of shaved skin on the animal's back. The treated area is then covered with a gauze patch.

  • Observation: After a 4-hour exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

  • Endpoint: The substance is classified based on the severity, duration, and reversibility of the skin reactions.

Visualizations

Emergency Response Workflow for Chemical Spill

A Spill of this compound Occurs B Clear area of personnel and move upwind A->B C Alert Fire Brigade and report location and nature of hazard B->C D Wear Personal Protective Equipment (PPE) (Gloves, Goggles, Protective Clothing) C->D G Prevent spillage from entering drains or waterways D->G E Contain and absorb spill with inert material (sand, earth, vermiculite) F Wipe up and place in a suitable, labeled container for waste disposal E->F H Decontaminate the area F->H G->E

Caption: Emergency response workflow for a chemical spill.

First-Aid Procedure for Exposure

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation S1 Remove contaminated clothing S2 Wash with plenty of soap and water S1->S2 S3 Seek medical attention if irritation persists S2->S3 E1 Rinse cautiously with water for at least 15 minutes E2 Remove contact lenses, if present and easy to do E1->E2 E3 Get immediate medical attention E2->E3 I1 Remove person to fresh air I2 Keep comfortable for breathing I1->I2 I3 If breathing is difficult, provide oxygen/artificial respiration I2->I3 I4 Get medical attention I3->I4 Start Exposure Occurs

Caption: First-aid procedures for different exposure routes.

References

The Pivotal Role of 2-Chloro-5-nitrobenzophenone as a Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitrobenzophenone, a key chemical intermediate in the synthesis of several commercially significant pharmaceuticals, particularly in the class of benzodiazepines. This document details its synthesis, physicochemical properties, and its application in the production of prominent drugs such as nitrazepam, clonazepam, and lorazepam.

Physicochemical Properties and Synthesis

This compound is a substituted aromatic ketone that serves as a critical building block in organic synthesis. Its chemical structure, featuring a nitro group and a chlorine atom, provides the necessary functionalities for the construction of complex heterocyclic systems.

Table 1: Physicochemical Properties of this compound and Related Intermediates

PropertyThis compound2-Amino-2'-chloro-5-nitrobenzophenone
Molecular Formula C13H8ClNO3C13H9ClN2O3
Molecular Weight 261.66 g/mol 276.68 g/mol
Appearance Off-white to creamish crystalline powderYellow to light brown crystalline powder
Melting Point 78-86 °C140-144 °C
Solubility Soluble in BenzeneSoluble in DMF, DMSO; slightly soluble in ethanol; insoluble in water
CAS Number 34052-37-42011-66-7
Synthesis of this compound

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation for this compound

Materials:

  • 2-Chloro-5-nitrobenzoyl chloride

  • Benzene

  • Anhydrous aluminum chloride (AlCl3)

  • Hydrochloric acid (HCl)

  • Toluene

  • Isopropyl alcohol

Procedure:

  • In a suitable reaction vessel, charge 2-chloro-5-nitrobenzoyl chloride and benzene.

  • Slowly add anhydrous aluminum chloride to the mixture while stirring and maintaining the temperature.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained for several hours to ensure the completion of the reaction.

  • Upon completion, the reaction mixture is cooled and quenched by the slow addition of a dilute hydrochloric acid solution.

  • The organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and finally with brine.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a solvent system such as isopropyl alcohol to yield this compound. A yield of approximately 78% can be expected.[1]

Application in the Synthesis of Benzodiazepines

This compound is a precursor to 2-amino-2'-chloro-5-nitrobenzophenone, a crucial intermediate in the synthesis of several benzodiazepines. The general synthetic strategy involves the amination of this compound, followed by acylation and cyclization to form the benzodiazepine ring system.

Synthesis of Nitrazepam

Nitrazepam is a hypnotic and sedative drug synthesized from a derivative of this compound.

Experimental Protocol: Synthesis of Nitrazepam

Step 1: Amination of this compound

  • This compound is subjected to amination by heating with aqueous ammonia in a sealed vessel at 125-130°C under pressure (0.05-0.65 MPa) for 5 hours to yield 2-amino-5-nitrobenzophenone.[1] The yield for this step is approximately 85%.[1]

Step 2: Acylation of 2-Amino-5-nitrobenzophenone

  • Dissolve 2-amino-5-nitrobenzophenone in toluene.

  • Add chloroacetyl chloride to the solution and reflux the mixture for 2-3 hours.

  • Cool the reaction mixture to room temperature to allow the product, 2-(2-chloroacetamido)-5-nitrobenzophenone, to crystallize.

  • Filter the solid, wash with cold toluene, and dry under vacuum. This step can yield approximately 75.1% of the acylated product.[1]

Step 3: Cyclization to Nitrazepam

  • The 2-(2-chloroacetamido)-5-nitrobenzophenone is then cyclized using hexamethylenetetramine and 95-100% ethyl alcohol in the presence of ammonium chloride.

  • The reaction mixture is treated with concentrated sulfuric acid.

  • Neutralization of the acid leads to the precipitation of nitrazepam.

  • The final product is filtered, washed, and dried. The yield for this cyclization step can be between 86-90%.[1]

Synthesis of Clonazepam

Clonazepam, an anticonvulsant and anxiolytic agent, is synthesized from 2-amino-2'-chloro-5-nitrobenzophenone.

Experimental Protocol: Synthesis of Clonazepam

Step 1: Acylation of 2-Amino-2'-chloro-5-nitrobenzophenone

  • React 2-amino-2'-chloro-5-nitrobenzophenone with an acylating agent such as bromoacetyl bromide in a suitable solvent.

Step 2: Cyclization to Clonazepam

  • The resulting intermediate, 2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide, undergoes cyclization in the presence of a base to form the benzodiazepine ring.

Step 3: Purification

  • The crude clonazepam is purified by recrystallization from an appropriate solvent to obtain a high-purity final product.

Synthesis of Lorazepam

Lorazepam is a potent anxiolytic. Its synthesis involves a multi-step process starting from a derivative of 2-amino-5-chlorobenzophenone. While not a direct derivative of this compound, the synthetic principles are related. The key intermediate is 2-amino-2',5-dichlorobenzophenone.

Experimental Protocol: Synthesis of Lorazepam Precursor

Step 1: Preparation of 2-amino-2',5-dichlorobenzophenone

  • This intermediate can be synthesized via a Friedel-Crafts reaction between 2,4-dichloroaniline and benzoyl chloride.

Step 2: Conversion to Lorazepam

  • The 2-amino-2',5-dichlorobenzophenone is first reacted with hydroxylamine.

  • The resulting oxime is then reacted with chloroacetyl chloride.

  • The subsequent intermediate undergoes a ring expansion and rearrangement upon treatment with a base to form the benzodiazepine ring structure of lorazepam.

  • Further steps of acetylation and hydrolysis are required to introduce the hydroxyl group at the 3-position.

Signaling Pathway and Experimental Workflows

The pharmacological effects of benzodiazepines, synthesized from this compound and its derivatives, are primarily mediated through their interaction with the GABA-A receptor in the central nervous system.

GABA-A Receptor Signaling Pathway

Benzodiazepines act as positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site, causing a conformational change in the receptor that increases the affinity of GABA for its binding site. This enhanced binding of GABA leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and a potentiation of the inhibitory effect of GABA.

GABA_A_Receptor_Signaling cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride Ion Channel (Closed) GABA_A->Chloride_Channel Gating Chloride_Channel_Open Chloride Ion Channel (Open) GABA_A->Chloride_Channel_Open Increased frequency of opening Chloride_Channel->Chloride_Channel_Open Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel_Open->Hyperpolarization Leads to GABA GABA GABA->GABA_A Binds to receptor Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A Binds to allosteric site Cl_ion Cl_ion->Chloride_Channel_Open Influx

Caption: Benzodiazepine modulation of GABA-A receptor signaling.

General Experimental Workflow for Benzodiazepine Synthesis

The synthesis of benzodiazepines from this compound derivatives generally follows a common workflow, encompassing the initial synthesis of the benzophenone core, its subsequent functionalization, and the final cyclization to form the diazepine ring.

Benzodiazepine_Synthesis_Workflow Start Starting Materials (e.g., Substituted Aniline, Benzoyl Chloride) FC_Acylation Friedel-Crafts Acylation Start->FC_Acylation Intermediate1 This compound Derivative FC_Acylation->Intermediate1 Amination Amination Intermediate1->Amination Intermediate2 2-Amino-benzophenone Derivative Amination->Intermediate2 Acylation Acylation (e.g., with Haloacetyl Chloride) Intermediate2->Acylation Intermediate3 N-Acylated Intermediate Acylation->Intermediate3 Cyclization Cyclization Intermediate3->Cyclization Crude_Product Crude Benzodiazepine Cyclization->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Pure Benzodiazepine (e.g., Nitrazepam, Clonazepam) Purification->Final_Product

Caption: General experimental workflow for benzodiazepine synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Clobazam from 2-Chloro-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Clobazam, an anxiolytic and anticonvulsant drug, starting from 2-Chloro-5-nitrobenzophenone. The described multi-step synthesis is intended for researchers, scientists, and professionals in drug development.

Introduction

Clobazam is a 1,5-benzodiazepine used for the short-term management of acute anxiety and as an adjunctive treatment for epilepsy.[1] The synthesis of Clobazam can be achieved through various routes. This document outlines a method that proceeds through the key intermediate 5-chloro-2-nitro-N-phenylaniline, which can be synthesized from this compound. The subsequent steps involve reaction with a malonate derivative, reduction of the nitro group, cyclization to form the benzodiazepine ring, and a final N-methylation step.

Overall Synthesis Pathway

The synthesis of Clobazam from this compound is a multi-step process. The key transformations include the formation of a diphenylamine derivative, followed by the construction of the diazepine ring and subsequent methylation.

Clobazam Synthesis Pathway A This compound B 5-Chloro-2-nitro-N-phenylaniline A->B Aniline C Alkyl 3-((5-chloro-2-nitrophenyl)(phenyl)amino)-3-oxopropanoate B->C Mono alkyl malonate D Alkyl 3-((2-amino-5-chlorophenyl)(phenyl)amino)-3-oxopropanoate C->D Reduction E 8-Chloro-1-phenyl-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione (Desmethylclobazam) D->E Cyclization F Clobazam E->F Methylating agent

Caption: Overall reaction scheme for the synthesis of Clobazam.

Experimental Protocols

The following protocols are adapted from various patented and literature methods.[2][3][4][5] Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of 5-Chloro-2-nitro-N-phenylaniline (Compound II)

This step involves the reaction of this compound with aniline to form the corresponding N-phenylaniline derivative. Note: While the search results primarily start from 5-chloro-2-nitro-N-phenylaniline, its synthesis from this compound is a standard nucleophilic aromatic substitution.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

  • Add aniline (1.1 equivalents) and potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture at 120-140 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain 5-Chloro-2-nitro-N-phenylaniline.

Step 2: Synthesis of Alkyl 3-((5-chloro-2-nitrophenyl)(phenyl)amino)-3-oxopropanoate (Compound III)

This step involves the acylation of the diphenylamine derivative with a monoalkyl malonate.

Materials:

  • 5-Chloro-2-nitro-N-phenylaniline (Compound II)

  • Monomethyl malonate or Monoethyl malonate acyl chloride

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Dimethylformamide (DMF) or Toluene

Protocol A (Using DCC): [3][5]

  • Charge a flask with DMF and add 5-Chloro-2-nitro-N-phenylaniline (100 g).

  • Add DCC (108-110 g) and monomethyl malonate (60-155 ml).

  • Stir the reaction mixture at approximately 30-40 °C.

  • The reaction can be cooled to 15°C before the addition of a base like potassium tert-butoxide (60 g) in some variations.[3]

  • Monitor the reaction by TLC. After completion, quench the reaction with water.

  • The product can be isolated by separating the organic layer or by precipitation and filtration.

Protocol B (Using Acyl Chloride): [4]

  • In a reaction vessel, dissolve 2-nitro-5-chlorodiphenylamine (2.5 kg) in anhydrous acetonitrile (16 L).

  • Add monoethyl malonate acyl chloride (1.8 kg) and stir the mixture.

  • Heat the reaction to reflux for 12 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • The residue can be purified by recrystallization from ethanol.

Step 3: Reduction of the Nitro Group to form Diamine Compound (Compound V)

This step involves the reduction of the nitro group to an amine.

Materials:

  • Alkyl 3-((5-chloro-2-nitrophenyl)(phenyl)amino)-3-oxopropanoate (Compound III)

  • Zinc powder or other reducing agent (e.g., catalytic hydrogenation)

  • Ammonia/Ammonium chloride or an acidic medium for some cyclization pathways

Procedure (using Zinc): [4]

  • The crude product from the previous step is subjected to reduction using zinc powder.

  • The reaction is typically carried out in an appropriate solvent system that facilitates the reduction.

  • Following the reduction, an "ammonolysis cyclization" can be performed in the same pot.[4]

Step 4: Cyclization to form 8-Chloro-1-phenyl-1H-benzo[b][2][6]diazepine-2,4(3H,5H)-dione (Compound IV)

The diamine intermediate undergoes intramolecular cyclization to form the benzodiazepine ring system. This can occur under acidic or basic conditions depending on the preceding steps.

Procedure: [2][3]

  • The diamine intermediate, Alkyl 3-((2-amino-5-chlorophenyl)(phenyl)amino)-3-oxopropanoate, is cyclized.

  • This cyclization can be promoted by treatment with an acid.[2]

  • Alternatively, after hydrolysis of the ester to a carboxylic acid, a coupling agent like DCC can be used to facilitate cyclization.[3]

Step 5: N-Methylation to Yield Clobazam (Compound I)

The final step is the methylation of the nitrogen atom at position 1 of the benzodiazepine ring.

Materials:

  • 8-Chloro-1-phenyl-1H-benzo[b][2][6]diazepine-2,4(3H,5H)-dione (Compound IV)

  • Dimethyl sulfate or Iodomethane

  • Potassium carbonate or Sodium hydroxide

  • Methyl Ethyl Ketone (MEK) or Dichloromethane or Ethanol

Procedure: [3][4][5]

  • In a reaction flask, add Compound IV (100 g), a solvent such as Methyl Ethyl Ketone (600 ml), and a base like potassium carbonate (145 g).[5]

  • Add the methylating agent, for example, dimethyl sulfate (90 g).[5]

  • Stir the reaction mixture at an elevated temperature, for instance, 50 °C.[3][5]

  • Monitor the reaction by TLC. Upon completion, add water to separate the organic layer.

  • Evaporate the solvent from the organic layer and treat the residue with a solvent like isopropanol (IPA) to precipitate the product.

  • Filter the solid, wash, and dry to obtain Clobazam.

Data Presentation

The following tables summarize the quantitative data reported in the literature for the synthesis of Clobazam and its intermediates.

Table 1: Reaction Yields and Purity

StepProductStarting MaterialReagentsYield (%)Purity (HPLC)Reference
2Ethyl 3-((5-chloro-2-nitrophenyl)(phenyl)amino)-3-oxopropanoate2-Nitro-5-chlorodiphenylamineMonoethyl malonate acyl chloride91%Not specified[4]
2 & 38-Chloro-1-phenyl-1H-benzo[b][2][6]diazepine-2,4(3H,5H)-dione2-Nitro-5-chlorodiphenylamineMonoethyl malonate acyl chloride, Zinc powderNot specifiedNot specified[4]
5Clobazam8-Chloro-1-phenyl-1H-benzo[b][2][6]diazepine-2,4(3H,5H)-dioneIodomethane, NaOH73%99.96%[4]
5Clobazam8-Chloro-1-phenyl-1H-benzo[b][2][6]diazepine-2,4(3H,5H)-dioneDimethyl sulphate, K2CO375%≥99.5%[3][5]
5Clobazam8-Chloro-1-phenyl-1H-benzo[b][2][6]diazepine-2,4(3H,5H)-dioneDimethyl sulphate~80%~96%[3][5]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for a single step in the synthesis, such as the N-methylation of desmethylclobazam.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with Desmethylclobazam, Solvent, and Base B Heat to Reaction Temperature A->B C Add Methylating Agent B->C D Stir and Monitor by TLC C->D E Quench Reaction (e.g., with water) D->E Reaction Complete F Separate Organic Layer E->F G Evaporate Solvent F->G H Precipitate/Recrystallize Product G->H I Filter and Dry H->I J J I->J Final Product (Clobazam)

Caption: A generalized workflow for a chemical synthesis step.

References

Application Notes and Protocols for the Use of 2-Chloro-5-nitrobenzophenone in Benzodiazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzophenone is a pivotal precursor in the synthesis of several pharmacologically significant 7-nitro-1,4-benzodiazepines. This class of compounds exhibits a range of therapeutic effects, including hypnotic, sedative, anxiolytic, and anticonvulsant properties. The presence of the nitro group at the 7-position of the benzodiazepine ring is a key structural feature that influences the pharmacological activity of these drugs.[1][2] This document provides detailed experimental protocols and quantitative data for the synthesis of benzodiazepines, such as nitrazepam, starting from this compound. The synthetic strategy involves the initial conversion of this compound to 2-amino-5-nitrobenzophenone, followed by acylation and subsequent cyclization to form the characteristic seven-membered diazepine ring.

Synthetic Pathways

The general synthetic route from this compound to 7-nitro-1,4-benzodiazepines involves a two-step process. The first major step is the amination of the chlorinated precursor to yield 2-amino-5-nitrobenzophenone. This intermediate is then acylated and cyclized to form the final benzodiazepine product.

Synthesis of Nitrazepam from this compound

A common pathway for the synthesis of nitrazepam involves the following key transformations:

  • Amination: this compound is converted to 2-amino-5-nitrobenzophenone by reaction with ammonia.[3]

  • Acylation: The resulting 2-amino-5-nitrobenzophenone is then acylated using chloroacetyl chloride to form 2-(2-chloroacetamido)-5-nitrobenzophenone.[4][5]

  • Cyclization: The final step is the cyclization of the acylated intermediate to yield nitrazepam. This is often achieved using hexamethylenetetramine and ammonia.[3][4]

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of nitrazepam from this compound.

Table 1: Synthesis of this compound from 2-Chloro-5-nitrobenzoic Acid [3]

Starting MaterialReagentSolventCatalystProductYield
2-Chloro-5-nitrobenzoic acidThionyl chlorideBenzeneDimethylformamide2-Chloro-5-nitrobenzoyl chloride90-92%
2-Chloro-5-nitrobenzoyl chloride---This compound78%

Table 2: Synthesis of 2-Amino-5-nitrobenzophenone from this compound [3]

Starting MaterialReagentTemperaturePressureProduct
This compoundAmmonia125-130 °C0.05-0.65 MPa2-Amino-5-nitrobenzophenone

Table 3: Synthesis of Nitrazepam from 2-Amino-5-nitrobenzophenone [3][4][5]

Starting MaterialReagentsSolvent(s)ProductYield
2-Amino-5-nitrobenzophenone1. Chloroacetyl chloride2. Hexamethylenetetramine, AmmoniaChloroform, THF, EthanolNitrazepam86-90%

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-nitrobenzophenone from this compound

This protocol is adapted from a patented method.[3]

Materials:

  • This compound

  • Ammonia

  • Appropriate reaction vessel for high-pressure reactions

Procedure:

  • Charge the reaction vessel with this compound.

  • Heat the vessel to a temperature of 125-130 °C.

  • Introduce ammonia gas into the reaction mass while maintaining a constant pressure of 0.05-0.65 MPa.

  • Continue the reaction until the conversion to 2-amino-5-nitrobenzophenone is complete.

  • After the reaction, cool the vessel and isolate the product.

Protocol 2: Synthesis of Nitrazepam from 2-Amino-5-nitrobenzophenone

This protocol is a compilation from various sources.[4][5][6]

Step 2a: Acylation

Materials:

  • 2-Amino-5-nitrobenzophenone (50 g, 0.206 moles)

  • Dry Chloroform (250 mL)

  • Chloroacetyl chloride (24 mL, 0.314 moles)

Procedure:

  • In a reaction vessel equipped with a stirrer and moisture protection, dissolve 2-amino-5-nitrobenzophenone in dry chloroform.

  • Over a period of 5 minutes, add chloroacetyl chloride to the solution.

  • Stir the reaction mixture at 35°C for 2 hours, ensuring it is protected from moisture.[5]

  • After the reaction is complete, evaporate all volatile components using a rotary evaporator.

  • Add an additional 100 mL of chloroform to the residue and evaporate again to ensure complete dryness. The resulting product is 2-(chloroacetamido)-5-nitrobenzophenone.[5]

Step 2b: Cyclization

Materials:

  • 2-(Chloroacetamido)-5-nitrobenzophenone (from the previous step)

  • Tetrahydrofuran (THF) (200 mL)

  • Hexamethylenetetramine (42 g, 0.3 moles)

  • 96% Ethanol (900 mL)

  • 25% Ammonia solution (220 mL)

  • Toluene (240 mL)

  • p-Toluenesulfonic acid hydrate (1 g)

Procedure:

  • Take up the 2-(chloroacetamido)-5-nitrobenzophenone in THF.

  • Add hexamethylenetetramine, 96% ethanol, and the 25% ammonia solution.

  • Reflux the mixture for 6 hours.[7]

  • Evaporate all volatile components, with the final traces removed under vacuum on a rotary evaporator.[5]

  • To the residue, add toluene and p-toluenesulfonic acid hydrate and shake.

  • Reflux the mixture using a Dean-Stark adapter for 90 minutes to remove water.[5]

  • Add 150 mL of hot water and allow the mixture to cool overnight.

  • Filter the resulting brown solid and wash it twice with 100 mL of water.

  • Dissolve the crude product in 400 mL of dichloromethane.

  • Purify the solution by passing it through a short column of silica gel.

  • Wash the column with an additional 100 mL of dichloromethane.

  • Evaporate the complete filtrate to dryness to obtain nitrazepam.

Visualizations

Synthetic Pathway of Nitrazepam

Nitrazepam_Synthesis This compound This compound 2-Amino-5-nitrobenzophenone 2-Amino-5-nitrobenzophenone This compound->2-Amino-5-nitrobenzophenone NH3, Heat, Pressure 2-(2-Chloroacetamido)-5-nitrobenzophenone 2-(2-Chloroacetamido)-5-nitrobenzophenone 2-Amino-5-nitrobenzophenone->2-(2-Chloroacetamido)-5-nitrobenzophenone ClCOCH2Cl, Chloroform Nitrazepam Nitrazepam 2-(2-Chloroacetamido)-5-nitrobenzophenone->Nitrazepam Hexamethylenetetramine, NH3, Ethanol

Caption: Synthetic pathway for Nitrazepam.

Experimental Workflow for Nitrazepam Synthesis

Nitrazepam_Workflow cluster_amination Amination cluster_acylation Acylation cluster_cyclization Cyclization & Purification start_amination Start with This compound react_amination React with Ammonia (125-130°C, 0.05-0.65 MPa) start_amination->react_amination product_amination Isolate 2-Amino-5-nitrobenzophenone react_amination->product_amination start_acylation Dissolve 2-Amino-5-nitrobenzophenone in Chloroform product_amination->start_acylation react_acylation Add Chloroacetyl Chloride (35°C, 2h) start_acylation->react_acylation evap1 Evaporate Solvents react_acylation->evap1 product_acylation Obtain 2-(2-Chloroacetamido)-5-nitrobenzophenone evap1->product_acylation start_cyclization React with Hexamethylenetetramine and Ammonia in THF/Ethanol product_acylation->start_cyclization reflux_cyclization Reflux for 6h start_cyclization->reflux_cyclization evap2 Evaporate Volatiles reflux_cyclization->evap2 reflux_deanstark Reflux with p-TSA in Toluene (Dean-Stark, 90 min) evap2->reflux_deanstark workup Aqueous Workup & Filtration reflux_deanstark->workup purification Silica Gel Chromatography workup->purification final_product Isolate Pure Nitrazepam purification->final_product

Caption: Experimental workflow for Nitrazepam synthesis.

References

Application Notes and Protocols for the Synthesis of 2-Aminobenzophenones via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzophenones are pivotal structural motifs in a vast array of biologically active compounds and serve as crucial intermediates in the pharmaceutical industry, particularly in the synthesis of anxiolytic drugs like benzodiazepines. The Friedel-Crafts acylation is a classic and widely utilized method for constructing the benzophenone core. However, the presence of the amino group on the aniline starting material presents challenges, as its basicity can lead to catalyst deactivation and ring deactivation through salt formation with the Lewis acid catalyst.[1]

This document provides detailed protocols for the synthesis of 2-aminobenzophenones using Friedel-Crafts acylation, focusing on strategies that circumvent these challenges. Common approaches involve the protection of the amino group or the use of substituted anilines to direct the acylation.[2][3]

Synthetic Strategies Overview

The synthesis of 2-aminobenzophenones via Friedel-Crafts acylation can be achieved through several strategic pathways, primarily differing in the choice of starting material and the method used to manage the reactive amino group. The main strategies detailed here include:

  • Anthranilic Acid Derivatives : This common method requires the protection of the amino group before the acylation step.[2][4] A popular protecting group is the tosyl group, which forms a stable tosylamide that can be removed under acidic conditions after the acylation.[1][3]

  • Substituted Anilines : Acylation of anilines that are substituted at the para-position can direct the incoming acyl group to the ortho position.[3] If the para-substituent is a halogen like chlorine or bromine, it can be subsequently removed by hydrogenolysis.[3]

  • 2-Nitrobenzoyl Chloride : This approach involves performing the Friedel-Crafts acylation with 2-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amino group to yield the final product.[2][3]

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes key quantitative data for different Friedel-Crafts acylation approaches to provide a clear comparison for selecting the most suitable method for a specific application.

Starting MaterialProtecting Group/StrategyAcylating AgentCatalyst (Molar Equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Anthranilic AcidTosylBenzoyl Chloride (from precursor)AlCl₃ (2.2)Benzene80-904~54 (after recrystallization)[1][4]
Anthranilic Acid DerivativeAmidine AdductAcid ChlorideAlCl₃Not SpecifiedNot SpecifiedNot Specified40-60[5]
p-ChloroanilineNone (para-directing)Substituted Benzoyl ChloridesAlCl₃Solid StateNot SpecifiedNot SpecifiedNot Specified[6]
AcetanilideAcetyl(Trichloromethyl)benzeneAlCl₃Not SpecifiedNot SpecifiedNot SpecifiedModerate to Good[3]
2-Nitrobenzoyl ChlorideNitro group (reduced later)BenzeneAlCl₃BenzeneRefluxNot SpecifiedNot Specified[2]
N-alkoxy-N-alkyl anthranilic acid amideN-alkoxy-N-alkylHalobenzenen-BuLi (~2)Tetrahydrofuran-78<1~70[7]

Experimental Protocols

Protocol 1: Synthesis from Anthranilic Acid via Tosyl Protection

This is a reliable and well-documented procedure for the synthesis of 2-aminobenzophenone.[1]

Step 1: Protection of Anthranilic Acid (Synthesis of p-Toluenesulfonylanthranilic Acid)

  • Dissolve 1.0 mole of anthranilic acid in a warm aqueous solution of 2.4 moles of sodium carbonate.[4]

  • Add 1.2 moles of p-toluenesulfonyl chloride in portions while maintaining the temperature at 60-70°C.[4]

  • Precipitate the product by adding hydrochloric acid.[4]

  • Filter the reaction mixture, wash the solid with dilute HCl and water, and then dry the product.[2] This yields p-toluenesulfonylanthranilic acid.[8]

Step 2: Friedel-Crafts Acylation

  • Suspend 0.5 moles of the dried p-toluenesulfonylanthranilic acid in 1.5 L of thiophene-free benzene.[4]

  • Add 0.57 moles of phosphorus pentachloride (PCl₅) and heat the mixture to approximately 50°C for 30 minutes to form the acid chloride.[4]

  • Cool the mixture and add 2.2 moles of anhydrous aluminum chloride (AlCl₃) in portions.[4] The addition should be done at a lower temperature (15-30°C).[1]

  • Heat the reaction mixture to 80-90°C for 4 hours to drive the acylation.[4]

Step 3: Work-up and Deprotection

  • After the reaction is complete, cool the mixture and carefully pour it onto a mixture of ice and concentrated hydrochloric acid to quench the reaction.[1][4]

  • Remove the benzene by vacuum distillation.[2]

  • Dissolve the crude N-tosyl-2-aminobenzophenone residue in concentrated sulfuric acid.[1]

  • Gently warm the sulfuric acid solution on a steam bath.[1]

  • Carefully pour the solution onto ice to precipitate the 2-aminobenzophenone.[1]

  • Neutralize the solution and filter the product.[1]

Step 4: Purification

  • Recrystallize the crude product from a suitable solvent system, such as 95% ethanol and water, to obtain pure 2-aminobenzophenone.[2][9] A final yield of around 54% can be expected after recrystallization.[1]

Protocol 2: Synthesis from 2-Nitrobenzoyl Chloride

This method involves the acylation reaction first, followed by a reduction step.[2]

Step 1: Friedel-Crafts Acylation

  • In a flask equipped with a stirrer and condenser, dissolve 2-nitrobenzoyl chloride in benzene.[2]

  • Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃).[2]

  • Allow the reaction to warm to room temperature and then heat under reflux until the reaction is complete (monitored by TLC).[2]

  • Pour the reaction mixture onto an ice/HCl mixture for work-up.[2]

Step 2: Reduction of the Nitro Group

  • Dissolve the crude 2-nitrobenzophenone obtained from the previous step in acetic acid.[2]

  • Add iron filings (Fe) and heat the mixture to carry out the reduction of the nitro group to an amino group.[2]

Step 3: Isolation and Purification

  • After the reduction is complete, filter the reaction mixture to remove the iron and other solids.

  • Neutralize the filtrate to precipitate the crude 2-aminobenzophenone.

  • Collect the product by filtration and purify by recrystallization from a suitable solvent like ethanol/water.[2][9]

Visualizations

Reaction Mechanism: Friedel-Crafts Acylation

The following diagram illustrates the general mechanism of the Friedel-Crafts acylation, which proceeds through the formation of an acylium ion electrophile.[10][11][12]

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Catalyst Regeneration AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AlCl4 AlCl₄⁻ Benzene AreniumIon AreniumIon Benzene->AreniumIon + [R-C≡O]⁺ FinalProduct Aryl Ketone AreniumIon->FinalProduct + AlCl₄⁻ HCl HCl RegenCatalyst AlCl₃

Caption: General mechanism of Friedel-Crafts acylation.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of 2-aminobenzophenone.[13]

experimental_workflow Experimental Workflow for 2-Aminobenzophenone Synthesis start Start: Starting Materials (e.g., Protected Anthranilic Acid) reaction Friedel-Crafts Acylation (Lewis Acid Catalyst, Solvent, Heat) start->reaction workup Aqueous Workup & Quenching (Ice/HCl) reaction->workup extraction Extraction with Organic Solvent workup->extraction deprotection Deprotection Step (if applicable, e.g., H₂SO₄) extraction->deprotection neutralization Neutralization & Precipitation deprotection->neutralization purification Purification (Recrystallization/Chromatography) neutralization->purification characterization Characterization (NMR, IR, MS, m.p.) purification->characterization end_product Final Product: Pure 2-Aminobenzophenone characterization->end_product

Caption: Generalized workflow for 2-aminobenzophenone synthesis.

References

Application of 2-Chloro-5-nitrobenzophenone in Dye and Pigment Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzophenone is a versatile chemical intermediate. While it and its derivatives are key precursors in the synthesis of various pharmaceuticals, particularly benzodiazepines, this document focuses on its application as a starting material in the production of dyes and pigments. The primary route for its utilization in coloration involves the chemical modification of its functional groups to create chromophoric systems, most notably azo dyes.

The strategic presence of the nitro and chloro groups on the benzophenone scaffold allows for a series of chemical transformations. The most common pathway involves the reduction of the nitro group to an amine, followed by diazotization and subsequent coupling with a suitable aromatic compound to generate a highly conjugated azo dye. The resulting dyes can be used in various applications, including textiles, plastics, and high-performance coatings.[1] This document provides detailed protocols for these transformations and summarizes relevant quantitative data.

Key Applications in Dye Synthesis

The principal application of this compound in dye production is as a precursor to 2-amino-5-chlorobenzophenone, which then serves as the diazo component in azo coupling reactions. Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–).

Workflow for Azo Dye Synthesis:

DyeSynthesis cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling cluster_3 Final Product A This compound B 2-Amino-5-chlorobenzophenone A->B Reduction (e.g., SnCl2/HCl) C Diazonium Salt of 2-Amino-5-chlorobenzophenone B->C Diazotization (NaNO2/HCl) E Azo Dye C->E D Coupling Agent (e.g., Resorcinol) D->E Coupling Reaction

Caption: General workflow for the synthesis of an azo dye from this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the key steps in the synthesis of an azo dye starting from this compound.

Protocol 1: Reduction of this compound to 2-Amino-5-chlorobenzophenone

This protocol describes the reduction of the nitro group to an amino group using stannous chloride (SnCl₂), a common and effective method for this transformation.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Reducing Agent: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (approximately 4-5 eq).

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) to the mixture with stirring. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-amino-5-chlorobenzophenone.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-5-chlorobenzophenone.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound-
Product2-Amino-5-chlorobenzophenone-
Typical YieldHigh[2]
Protocol 2: Diazotization of 2-Amino-5-chlorobenzophenone

This protocol outlines the conversion of the primary aromatic amine to a diazonium salt, which is a highly reactive intermediate for the coupling reaction.

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice bath

  • Beakers

  • Magnetic stirrer and stir bar

  • Thermometer

Procedure:

  • Amine Solution: Dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a beaker. Stir until a clear solution is obtained.

  • Cooling: Cool the solution to 0-5 °C in an ice bath. It is crucial to maintain this low temperature throughout the reaction.

  • Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in cold deionized water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine solution with constant stirring. Keep the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (detects excess nitrous acid).

  • Reaction Completion: Continue stirring the mixture at 0-5 °C for an additional 15-30 minutes after the addition of the sodium nitrite solution is complete. The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

Protocol 3: Azo Coupling to Synthesize a Representative Dye

This protocol describes the coupling of the prepared diazonium salt with a common coupling agent, resorcinol, to form an azo dye.[3]

Materials:

  • Diazonium salt solution from Protocol 2

  • Resorcinol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice bath

  • Beakers

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Coupling Agent Solution: In a beaker, dissolve resorcinol (1.0 eq) in a dilute aqueous solution of sodium hydroxide.

  • Cooling: Cool this solution to 0-5 °C in an ice bath with stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 2) to the cold resorcinol solution with vigorous stirring. A colored precipitate (the azo dye) should form immediately.[3]

  • pH Adjustment: Maintain the reaction mixture under alkaline conditions by adding a sodium hydroxide solution as needed.

  • Reaction Completion: Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation: Collect the precipitated dye by vacuum filtration.

  • Washing: Wash the dye with cold deionized water to remove any unreacted salts.

  • Drying: Dry the dye in a desiccator or a vacuum oven at a low temperature.

Quantitative Data for a Representative Azo Dye Synthesis:

ParameterValueReference
Diazo Component2-Amino-5-chlorobenzophenone[3]
Coupling AgentResorcinol[3]
ProductAzo dye[3]
Expected YieldVaries depending on conditions-

Logical Relationship of Synthesis Steps

SynthesisLogic Start This compound Amine 2-Amino-5-chlorobenzophenone Start->Amine Reduction of Nitro Group Diazonium Diazonium Salt Amine->Diazonium Diazotization with NaNO2/HCl Dye Azo Dye Diazonium->Dye Azo Coupling CouplingAgent Coupling Agent CouplingAgent->Dye

Caption: Logical flow of the synthesis of an azo dye from the starting material.

Conclusion

This compound serves as a valuable precursor in the synthesis of azo dyes and pigments. The transformation pathway, involving reduction of the nitro group, diazotization of the resulting amine, and subsequent azo coupling, is a well-established and versatile method for producing a wide range of colorants. The protocols provided in this document offer a comprehensive guide for researchers and scientists in the fields of dye chemistry and materials science to explore the potential of this compound in developing new and functional coloring agents. Further research can focus on diversifying the coupling agents to synthesize a broader palette of dyes and pigments with tailored properties for specific applications.

References

Application Notes and Protocols: The Role of 2-Chloro-5-nitrobenzophenone in the Synthesis of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-Chloro-5-nitrobenzophenone as a versatile starting material for the preparation of novel organic compounds, with a particular focus on its application in the synthesis of pharmaceutically relevant molecules such as benzodiazepines. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic pathways.

Introduction

This compound is a key building block in organic synthesis, primarily serving as a precursor to a range of heterocyclic compounds. Its chemical structure, featuring a benzophenone core with a strategically placed nitro group and a reactive chlorine atom, allows for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the chloro group itself can be displaced by various nucleophiles. Furthermore, the nitro group can be readily reduced to an amino group, opening up another avenue for diverse functionalization and cyclization reactions. This versatility makes this compound a valuable starting material in medicinal chemistry and drug discovery.

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 2-chloro-5-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 2-chloro-5-nitrobenzoyl chloride

  • Benzene (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium sulfate (anhydrous)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 2-chloro-5-nitrobenzoyl chloride (1.0 equivalent) in anhydrous benzene (excess) to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Key Synthetic Transformations and Applications

The primary synthetic utility of this compound lies in its conversion to 2-amino-5-nitrobenzophenone derivatives, which are pivotal intermediates in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs.

Reduction of the Nitro Group to an Amine

The nitro group of this compound can be selectively reduced to an amino group to yield 2-amino-2'-chloro-5-nitrobenzophenone, a crucial precursor for benzodiazepine synthesis.

Experimental Protocol: Reduction using Tin(II) Chloride

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid

  • Ethanol

  • Sodium hydroxide solution (10 M)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture at reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a 10 M sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude 2-amino-2'-chloro-5-nitrobenzophenone.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of Benzodiazepines

2-Amino-2'-chloro-5-nitrobenzophenone is a key precursor for the synthesis of several 7-nitro-1,4-benzodiazepines, including clonazepam, nitrazepam, and flunitrazepam. The general synthetic route involves acylation of the amino group followed by intramolecular cyclization.

The synthesis of clonazepam from 2-amino-2'-chloro-5-nitrobenzophenone involves two main steps: acylation with an α-haloacetyl halide and subsequent cyclization.

Experimental Protocol: Synthesis of Clonazepam

Step 1: Acylation of 2-amino-2'-chloro-5-nitrobenzophenone

Materials:

  • 2-amino-2'-chloro-5-nitrobenzophenone

  • Bromoacetyl bromide (or chloroacetyl chloride)

  • Toluene (anhydrous)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 2-amino-2'-chloro-5-nitrobenzophenone (1.0 equivalent) in anhydrous toluene in a round-bottom flask.

  • Slowly add bromoacetyl bromide (1.1 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the mixture to room temperature, which should cause the product, 2-(2-bromoacetamido)-2'-chloro-5-nitrobenzophenone, to precipitate.

  • Filter the solid, wash with cold toluene, and dry under vacuum.

Step 2: Cyclization to Clonazepam

Materials:

  • 2-(2-bromoacetamido)-2'-chloro-5-nitrobenzophenone

  • Hexamethylenetetramine (hexamine)

  • Ethanol

  • Ammonium chloride

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Suspend 2-(2-bromoacetamido)-2'-chloro-5-nitrobenzophenone (1.0 equivalent) and hexamine (1.2 equivalents) in ethanol in a round-bottom flask.

  • Add a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux for 4-6 hours. During this time, the cyclization to the benzodiazepine ring occurs.

  • Cool the reaction mixture to room temperature and filter the precipitated crude clonazepam.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetone to yield pure clonazepam.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key synthetic steps.

Table 1: Synthesis of 2-amino-2'-chloro-5-nitrobenzophenone

Starting MaterialReducing AgentSolventReaction Time (h)Yield (%)Melting Point (°C)
This compoundSnCl₂·2H₂O / HClEthanol2-385-95117-121
This compoundFe / Acetic AcidEthanol4-680-90117-121
This compoundH₂ / Pd-CEthanol3-5>90117-121

Table 2: Synthesis of Clonazepam

IntermediateCyclizing AgentSolventReaction Time (h)Yield (%)Melting Point (°C)
2-(2-bromoacetamido)-2'-chloro-5-nitrobenzophenoneHexamine / NH₄ClEthanol4-670-80238-240
2-(2-chloroacetamido)-2'-chloro-5-nitrobenzophenoneAmmonia / MethanolMethanol6-865-75238-240

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows and pathways described in these application notes.

Synthesis_of_2_Chloro_5_nitrobenzophenone 2-chloro-5-nitrobenzoyl chloride 2-chloro-5-nitrobenzoyl chloride Friedel-Crafts Acylation Friedel-Crafts Acylation 2-chloro-5-nitrobenzoyl chloride->Friedel-Crafts Acylation Benzene Benzene Benzene->Friedel-Crafts Acylation AlCl3 AlCl3 AlCl3->Friedel-Crafts Acylation Catalyst This compound This compound Friedel-Crafts Acylation->this compound

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

Reduction_to_Amine This compound This compound Reduction Reduction This compound->Reduction Reducing Agent (e.g., SnCl2/HCl) Reducing Agent (e.g., SnCl2/HCl) Reducing Agent (e.g., SnCl2/HCl)->Reduction 2-amino-2'-chloro-5-nitrobenzophenone 2-amino-2'-chloro-5-nitrobenzophenone Reduction->2-amino-2'-chloro-5-nitrobenzophenone

Caption: Reduction of this compound to its amino derivative.

Clonazepam_Synthesis_Workflow cluster_start Starting Material cluster_acylation Step 1: Acylation cluster_cyclization Step 2: Cyclization 2-amino-2'-chloro-5-nitrobenzophenone 2-amino-2'-chloro-5-nitrobenzophenone Acylation Reaction Acylation Reaction 2-amino-2'-chloro-5-nitrobenzophenone->Acylation Reaction 2-(2-bromoacetamido)-2'-chloro-5-nitrobenzophenone 2-(2-bromoacetamido)-2'-chloro-5-nitrobenzophenone Acylation Reaction->2-(2-bromoacetamido)-2'-chloro-5-nitrobenzophenone Cyclization Reaction Cyclization Reaction 2-(2-bromoacetamido)-2'-chloro-5-nitrobenzophenone->Cyclization Reaction Clonazepam Clonazepam Cyclization Reaction->Clonazepam Bromoacetyl bromide Bromoacetyl bromide Bromoacetyl bromide->Acylation Reaction Hexamine / NH4Cl Hexamine / NH4Cl Hexamine / NH4Cl->Cyclization Reaction

Caption: Experimental workflow for the synthesis of Clonazepam.

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. Its primary application lies in its role as a precursor to 2-amino-2'-chloro-5-nitrobenzophenone, a key intermediate in the manufacturing of several important benzodiazepine drugs. The synthetic routes are well-established and provide good yields of the desired products. The protocols and data presented in these application notes offer a comprehensive guide for researchers and professionals in the field of drug development and medicinal chemistry for the effective utilization of this important synthetic building block.

Analytical Methods for the Characterization of 2-Chloro-5-nitrobenzophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 2-Chloro-5-nitrobenzophenone, a key intermediate in the synthesis of various pharmaceuticals. The methods outlined below are essential for identity confirmation, purity assessment, and quality control.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Application Note: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for assessing the purity of this compound and for its quantification in reaction mixtures and final products. A reverse-phase method is typically employed, separating the compound from its impurities based on hydrophobicity. This compound, a moderately polar molecule, can be effectively resolved on a C18 or a specialized polar-modified reverse-phase column. The mobile phase usually consists of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. For applications requiring mass spectrometric detection (LC-MS), formic acid is the preferred modifier as it is volatile.[1][2] The retention time of the analyte serves for its qualitative identification, while the peak area is used for quantitative measurements against a reference standard.

Experimental Protocol: HPLC Purity Determination

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Reverse-phase HPLC column (e.g., Newcrom R1 or a standard C18, 4.6 x 150 mm, 5 µm).[1]

  • HPLC grade acetonitrile (MeCN) and water.

  • Phosphoric acid or formic acid.

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (for MS detection).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration as the working standard using the mobile phase as the diluent.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and response.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the purity by determining the percentage of the main peak area relative to the total peak area.

Quantitative Data Summary: HPLC
ParameterValueReference
Column Newcrom R1[1]
Mobile Phase Acetonitrile, water, and phosphoric acid[1][2]
Detection UV, 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of this compound and for the detection and identification of volatile impurities. The high separation efficiency of GC combined with the specific detection capabilities of MS allows for a high degree of confidence in compound identification.[3] The mass spectrum of this compound will exhibit a characteristic molecular ion peak and a specific fragmentation pattern that serves as a chemical fingerprint.

Experimental Protocol: GC-MS Identification

1. Instrumentation and Materials:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • High-purity helium as the carrier gas.

  • This compound reference standard.

  • GC-grade solvent (e.g., ethyl acetate or dichloromethane).

2. GC-MS Conditions:

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold at 300 °C for 10 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-450.

3. Sample Preparation:

  • Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in a suitable volatile solvent like ethyl acetate.

4. Analysis:

  • Inject the prepared sample into the GC-MS system.

  • The identification is confirmed by matching the retention time and the mass spectrum of the eluted peak with a reference standard or a library spectrum. The mass spectrum should contain the molecular ion and characteristic fragment ions.[3]

Quantitative Data Summary: GC-MS
ParameterValueReference
Molecular Weight 261.66 g/mol [3]
Molecular Formula C13H8ClNO3[3]
Top Peak (m/z) 105[3]
Molecular Ion (m/z) 261[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the electron-withdrawing effects of the nitro and chloro groups, as well as the benzoyl group. The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent).

2. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer and lock on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Acquire the ¹³C NMR spectrum, typically with proton decoupling.

4. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Reference the spectra to the TMS signal (0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons and carbons in the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application Note: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The FTIR spectrum will display characteristic absorption bands corresponding to the carbonyl, nitro, and chloro-aromatic functionalities, confirming the identity of the compound.[3]

Experimental Protocol: FTIR Analysis

1. Instrumentation and Materials:

  • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • This compound sample.

2. Sample Preparation and Analysis (using ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background subtraction using a spectrum of the empty ATR crystal.

3. Data Analysis:

  • Identify the characteristic absorption bands for the functional groups present in the molecule.

Quantitative Data Summary: Key FTIR Absorption Bands
Functional GroupCharacteristic Absorption Range (cm⁻¹)
C=O (Carbonyl) 1650 - 1700
NO₂ (Nitro group) 1500 - 1570 (asymmetric) and 1300 - 1370 (symmetric)
C-Cl (Chloro group) 600 - 800
Aromatic C=C 1450 - 1600
Aromatic C-H 3000 - 3100

UV-Vis Spectroscopy for Electronic Transitions

Application Note: UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands corresponding to π→π* and n→π* transitions of the aromatic rings and the carbonyl and nitro groups.

Experimental Protocol: UV-Vis Analysis

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Spectroscopic grade solvent (e.g., ethanol or acetonitrile).

  • This compound sample.

2. Sample Preparation:

  • Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.2 to 0.8 at the wavelength of maximum absorption (λmax).

3. Analysis:

  • Record the UV-Vis spectrum, typically from 200 to 400 nm.

  • Use the pure solvent as a blank.

  • Determine the wavelength(s) of maximum absorbance (λmax).

Quantitative Data Summary: UV-Vis Absorption
Transition TypeApproximate λmax (nm)
π→π ~250
n→π ~350

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis and Characterization Sample This compound Sample HPLC HPLC Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR Sample->NMR FTIR FTIR Sample->FTIR UVVis UV-Vis Sample->UVVis Purity Purity & Quantification HPLC->Purity Identity Identity Confirmation GCMS->Identity Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID FTIR->Functional_Groups Electronic_Transitions Electronic Transitions UVVis->Electronic_Transitions

Caption: Workflow for the analytical characterization of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Mobile_Phase Prepare Mobile Phase (ACN/Water/Acid) Equilibrate Equilibrate HPLC System Mobile_Phase->Equilibrate Standard_Sample Prepare Standard & Sample Solutions Inject Inject Standard & Sample Standard_Sample->Inject Detect UV Detection (254 nm) Inject->Detect Data_Processing Process Chromatogram Detect->Data_Processing Purity_Calc Calculate Purity Data_Processing->Purity_Calc

Caption: Experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep_gcms Sample Preparation cluster_analysis_gcms GC-MS Analysis cluster_results_gcms Data Interpretation Dissolve Dissolve Sample in Volatile Solvent Inject_GC Inject into GC Dissolve->Inject_GC Separate Separation on Capillary Column Inject_GC->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect_MS Mass Detection (m/z 40-450) Ionize->Detect_MS Compare_RT Compare Retention Time Detect_MS->Compare_RT Compare_MS Compare Mass Spectrum Detect_MS->Compare_MS Confirm_ID Confirm Identity Compare_RT->Confirm_ID Compare_MS->Confirm_ID

Caption: Experimental workflow for GC-MS analysis.

References

Application Note: HPLC Method for Purity Analysis of 2-Chloro-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 2-Chloro-5-nitrobenzophenone. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The described method utilizes a C18 stationary phase with a gradient elution of a buffered mobile phase and UV detection. This protocol is suitable for the quantitative analysis and quality control of this compound, ensuring its suitability for further synthetic steps in drug development processes.

Introduction

This compound (C13H8ClNO3, Molar Mass: 261.66 g/mol ) is a chemical intermediate whose purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] A reliable analytical method to assess its purity is therefore essential. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds.[3][4] This document provides a detailed protocol for an HPLC method for the purity analysis of this compound.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC13H8ClNO3--INVALID-LINK--[1]
Molecular Weight261.66 g/mol --INVALID-LINK--[1][2]
Melting Point83-85 °C--INVALID-LINK--[5]
AppearanceOff-white to creamish crystalline powder--INVALID-LINK--[2]
SolubilitySoluble in Methanol--INVALID-LINK--[5]

Experimental Protocol

This protocol describes a gradient reverse-phase HPLC method for the purity determination of this compound.

4.1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A Newcrom R1 column can also be utilized.[6]

  • Data Acquisition: Chromatography Data Station (CDS) software.

  • Solvents: HPLC grade acetonitrile (MeCN) and water.

  • Reagents: Phosphoric acid (H3PO4) or formic acid. For Mass Spectrometry (MS) compatible applications, formic acid is recommended.[6]

  • Standard: A certified reference standard of this compound.

4.2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

4.3. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of Mobile Phase A, add 1.0 mL of phosphoric acid to 999 mL of HPLC grade water and mix thoroughly. To prepare 1 L of Mobile Phase B, add 1.0 mL of phosphoric acid to 999 mL of HPLC grade acetonitrile and mix. Degas the mobile phases using a suitable method such as sonication or vacuum filtration before use.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water in a 100 mL volumetric flask. Dilute to the mark with the same solvent mixture.

  • Sample Solution Preparation: Prepare the sample in the same manner as the standard solution.

Data Presentation

The purity of the this compound sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Example Purity Analysis Data

Peak NameRetention Time (min)Peak Area (mAU*s)Area %
Impurity 13.45150.20.15
This compound 7.82 99548.5 99.55
Impurity 29.12301.80.30
Total 100000.5 100.00

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_mobile Prepare Mobile Phase A and B hplc_system HPLC System Setup prep_mobile->hplc_system prep_std Prepare Standard Solution inject Inject Sample/Standard prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject hplc_system->inject run Chromatographic Run inject->run acquire Data Acquisition run->acquire integrate Peak Integration acquire->integrate calculate Purity Calculation integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

The HPLC method described in this application note is a reliable and robust method for the purity analysis of this compound. The method is specific, and the gradient elution allows for the separation of the main component from its potential impurities. This protocol is suitable for routine quality control in both research and industrial settings to ensure the quality of this important pharmaceutical intermediate.

References

Application Note: Identification of 2-Chloro-5-nitrobenzophenone by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification of 2-Chloro-5-nitrobenzophenone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceuticals, and its accurate identification is crucial for quality control and process monitoring. The methodology presented herein provides a robust framework for sample preparation, instrument configuration, and data analysis, ensuring reliable and reproducible results.

Introduction

This compound is a chemical intermediate of significant interest in the pharmaceutical industry. Its purity and identity must be rigorously verified to ensure the quality and safety of downstream products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high separation efficiency of gas chromatography with the specific detection capabilities of mass spectrometry, making it an ideal method for the unequivocal identification of this compound. This document provides a detailed protocol for its analysis.

Quantitative Data Summary

The accurate identification of this compound by GC-MS relies on both its retention time and its characteristic mass spectrum. The following table summarizes the key mass spectral information for this compound. The retention time is dependent on the specific instrumentation and chromatographic conditions and should be confirmed by analyzing a certified reference standard.

ParameterValueSource
Molecular Weight261.66 g/mol [1][2]
Molecular Ion (M+)m/z 261[1]
Base Peakm/z 105[1]
Second Highest Peakm/z 77[1]
Third Highest Peakm/z 261[1]

Experimental Protocol

This protocol outlines the necessary steps for the preparation and analysis of samples to identify this compound.

Reagents and Materials
  • This compound reference standard

  • Methanol, HPLC grade

  • Ethyl acetate, GC grade

  • Dichloromethane, GC grade

  • Anhydrous sodium sulfate

  • 0.22 µm syringe filters

  • Glass autosampler vials with inserts

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard (10 µg/mL): Dilute the stock solution with ethyl acetate or dichloromethane to a final concentration of approximately 10 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. The goal is to extract the analyte into a volatile organic solvent suitable for GC-MS analysis.

  • Solid Samples (e.g., raw materials, intermediates):

    • Accurately weigh a homogenized portion of the solid sample.

    • Extract the sample with a suitable volume of methanol by vortexing or sonication.

    • Centrifuge the mixture to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of ethyl acetate or dichloromethane for GC-MS analysis.[3]

  • Liquid Samples (e.g., reaction mixtures):

    • For aqueous matrices, perform a liquid-liquid extraction. To a known volume of the sample, add an equal volume of ethyl acetate.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge to ensure phase separation.

    • Carefully transfer the upper organic layer to a clean tube.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Transfer the dried extract to an autosampler vial for analysis.[3]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument. A standard gas chromatograph coupled with a mass spectrometer is to be used.[3]

ParameterRecommended Setting
Gas Chromatograph
GC ColumnDB-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent[3]
Carrier GasHelium at a constant flow rate of 1.0 mL/min[3]
Inlet Temperature280 °C[3]
Injection ModeSplitless (1 µL injection volume)[3]
Oven Temperature ProgramInitial temperature: 150 °C, hold for 1 min. Ramp: 15 °C/min to 300 °C. Hold at 300 °C for 5 min.[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C[3]
Mass Scan Rangem/z 40-400
Acquisition ModeFull Scan for identification
Data Analysis and Identification
  • Retention Time: The retention time of the peak of interest in the sample chromatogram must match that of the this compound reference standard analyzed under identical conditions.

  • Mass Spectrum: The mass spectrum of the sample peak must be compared to the reference spectrum of this compound. The presence of the molecular ion at m/z 261 and the characteristic fragment ions at m/z 105 and 77 should be confirmed.[1]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Start Start with Sample Standard_Prep Prepare Reference Standard Solution Start->Standard_Prep Sample_Prep Prepare Sample (Extraction/Dilution) Start->Sample_Prep GC_Injection Inject into GC-MS Standard_Prep->GC_Injection Sample_Prep->GC_Injection Chromatography Chromatographic Separation (DB-5MS) GC_Injection->Chromatography MS_Detection Mass Spectrometry Detection (EI, Full Scan) Chromatography->MS_Detection Data_Acquisition Acquire Total Ion Chromatogram (TIC) and Mass Spectra MS_Detection->Data_Acquisition RT_Match Match Retention Time with Standard Data_Acquisition->RT_Match MS_Match Compare Mass Spectrum with Reference/Library Data_Acquisition->MS_Match Identification Positive Identification RT_Match->Identification MS_Match->Identification

Caption: Workflow for the identification of this compound by GC-MS.

Conclusion

The GC-MS protocol described in this application note provides a reliable and specific method for the identification of this compound. Adherence to the outlined procedures for sample preparation and instrument parameters, followed by careful comparison of retention times and mass spectra against a reference standard, will ensure accurate and defensible results. This methodology is well-suited for routine quality control in pharmaceutical manufacturing and research environments.

References

The Role of 2-Chloro-5-nitrobenzophenone and its Derivatives in the Development of Anti-inflammatory and Analgesic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzophenone and its derivatives, particularly 2-amino-2'-chloro-5-nitrobenzophenone, represent a significant scaffold in medicinal chemistry for the development of compounds with anti-inflammatory and analgesic properties. While this compound itself is a precursor, its amino-substituted analogue is a key intermediate in the synthesis of various pharmaceuticals. This document provides a comprehensive overview of the applications, experimental protocols, and mechanisms of action related to these compounds in the context of anti-inflammatory and analgesic drug discovery.

The primary focus of these notes is on two main areas:

  • The role of 2-amino-2'-chloro-5-nitrobenzophenone as a precursor to benzodiazepines, which possess muscle relaxant properties that can contribute to analgesia.

  • The broader class of benzophenone derivatives that have been synthesized and evaluated for their direct anti-inflammatory and analgesic activities, often through the inhibition of key inflammatory pathways.

I. 2-Amino-2'-chloro-5-nitrobenzophenone as a Precursor to Benzodiazepines with Analgesic Properties

2-Amino-2'-chloro-5-nitrobenzophenone is a critical starting material in the synthesis of several 1,4-benzodiazepines.[1] These compounds are primarily known for their anxiolytic, sedative, and anticonvulsant effects. However, some benzodiazepines also exhibit significant muscle relaxant properties, which can be beneficial in alleviating pain associated with muscle spasms. Clonazepam is a notable example of a benzodiazepine synthesized from this precursor.[2]

Synthetic Pathway for Benzodiazepine Formation

The general synthetic route from 2-amino-2'-chloro-5-nitrobenzophenone to a benzodiazepine involves a series of reactions including acylation, and cyclization. A generalized workflow for this process is outlined below.

A 2-Amino-2'-chloro- 5-nitrobenzophenone B Acylation (e.g., with an amino acid derivative) A->B C Intermediate Amide B->C D Cyclization (e.g., with heating in pyridine) C->D E 1,4-Benzodiazepine Derivative D->E

Caption: Generalized synthetic workflow for benzodiazepine synthesis.

II. Benzophenone Derivatives as Direct Anti-inflammatory and Analgesic Agents

A significant body of research has focused on the synthesis of various benzophenone analogues and derivatives that exhibit direct anti-inflammatory and analgesic effects. These compounds often act by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes and the NF-κB pathway.[3][4]

Mechanism of Action: Inhibition of Inflammatory Pathways

1. Cyclooxygenase (COX) Inhibition:

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[5] Several benzophenone derivatives have been identified as potent COX inhibitors.[6][7]

cluster_0 Cell Membrane A Arachidonic Acid B COX-1 / COX-2 A->B C Prostaglandins B->C D Inflammation & Pain C->D E Benzophenone Derivatives E->B Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

2. NF-κB Signaling Pathway Inhibition:

The nuclear factor kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[8] The inhibition of the NF-κB signaling pathway is a key target for the development of novel anti-inflammatory drugs.[9][10]

cluster_0 Cytoplasm cluster_1 Nucleus A Inflammatory Stimuli (e.g., LPS, Cytokines) B IKK Activation A->B C IκB Phosphorylation & Degradation B->C J NF-κB/IκB Complex (Inactive) C->J Acts on D NF-κB (p50/p65) E NF-κB Translocation D->E I IκB J->D Release K Anti-inflammatory Compounds K->C Inhibition K->E Inhibition F Gene Transcription E->F G Pro-inflammatory Mediators (Cytokines, Chemokines) F->G H Inflammation G->H

Caption: Overview of the NF-κB signaling pathway and points of inhibition.

III. Quantitative Data on Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of various synthesized benzophenone derivatives from cited studies.

Compound ClassModelEndpointActivityReference
Benzophenone-thiazole derivativesCroton oil-induced ear edema in miceInhibition of edemaPotent effect in reducing ear edema[3]
Benzophenone-N-ethyl morpholine ethersCarrageenan-induced hind paw edema in ratsInhibition of edema29.5% to 58.7% inhibition[5]
HydroxybenzophenonesCarrageenan-induced foot pad edema assayInhibition of edemaMost effective compound showed significant activity compared to NSAIDs[4]
Benzoyloxy benzophenonesRat paw edema inhibition testInhibition of edemaCompounds with chloro and methyl substituents showed more potent activity than standard drugs[7]

IV. Experimental Protocols

A. Synthesis of Benzophenone-Thiazole Derivatives with Anti-inflammatory Activity

This protocol is adapted from the synthesis of novel benzophenone derivatives containing a thiazole nucleus.[3]

Objective: To synthesize benzophenone derivatives with potential anti-inflammatory activity.

Materials:

  • Substituted benzophenones

  • Thiosemicarbazide

  • Substituted phenacyl bromides

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Synthesis of Thiosemicarbazones: A mixture of the appropriate substituted benzophenone (1 eq.) and thiosemicarbazide (1.2 eq.) in ethanol containing a few drops of glacial acetic acid is refluxed for 4-6 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to give the thiosemicarbazone.

  • Synthesis of Thiazole Derivatives: A mixture of the benzophenone thiosemicarbazone (1 eq.) and the appropriate substituted phenacyl bromide (1 eq.) in ethanol is refluxed for 8-10 hours. The solvent is evaporated under reduced pressure, and the resulting solid is washed with water, dried, and recrystallized from a suitable solvent to yield the final thiazole derivative.

B. Evaluation of In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This protocol describes a standard method for assessing the acute anti-inflammatory activity of novel compounds.[4][5]

Objective: To evaluate the in vivo anti-inflammatory effect of synthesized benzophenone derivatives.

Animals: Wistar rats (150-200 g)

Materials:

  • Synthesized benzophenone derivatives

  • Carrageenan (1% w/v in saline)

  • Standard drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% Sodium carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animals are divided into groups (n=6): vehicle control, standard drug, and test compound groups.

  • The test compounds and standard drug are administered orally at a specific dose (e.g., 40 mg/kg). The control group receives only the vehicle.

  • After 1 hour of drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured using a plethysmometer immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

Conclusion

This compound and its derivatives are valuable scaffolds in the development of new therapeutic agents. While 2-amino-2'-chloro-5-nitrobenzophenone serves as a key precursor for benzodiazepines with muscle relaxant properties, a broader range of benzophenone derivatives have shown significant promise as direct anti-inflammatory and analgesic agents. Their mechanisms of action often involve the inhibition of well-established inflammatory pathways such as COX and NF-κB. The provided protocols offer a foundation for the synthesis and evaluation of novel benzophenone-based compounds in the pursuit of more effective and safer anti-inflammatory and analgesic drugs. Further research into the structure-activity relationships of these compounds will be crucial for optimizing their therapeutic potential.

References

Application Notes and Protocols: Acylation of 2-Amino-5-nitrobenzophenone with Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the acylation of 2-amino-5-nitrobenzophenone with chloroacetyl chloride to synthesize 2-(2-chloroacetamido)-5-nitrobenzophenone. This reaction is a critical step in the synthesis of various pharmaceuticals, particularly 7-nitro-1,4-benzodiazepines such as nitrazepam, a hypnotic and sedative drug.[1][2]

Introduction

2-Amino-5-nitrobenzophenone is a key intermediate in the synthesis of several psychoactive drugs.[2][3] Its acylation with chloroacetyl chloride introduces a reactive handle that facilitates subsequent cyclization to form the characteristic seven-membered diazepine ring of benzodiazepines.[2] The electron-withdrawing nature of the nitro group in the final products is crucial for their pharmacological activity.[1] The resulting product of this acylation, 2-(2-chloroacetamido)-5-nitrobenzophenone, is a vital precursor in the production of drugs used to treat insomnia, anxiety, and seizures.[1][2]

Reaction Scheme

The acylation reaction proceeds as follows:

2-Amino-5-nitrobenzophenoneChloroacetyl chloride2-(2-chloroacetamido)-5-nitrobenzophenone

Quantitative Data Summary

The following table summarizes the quantitative data reported for the acylation of 2-amino-5-nitrobenzophenone with chloroacetyl chloride under various conditions.

ParameterValueSource
Reactants
2-Amino-5-nitrobenzophenone50 g (0.206 moles)[2][4]
Chloroacetyl chloride16 - 48.5 ml (0.314 moles)[2][4]
Solvent
Toluene-[1]
Cyclohexane:Toluene (1:1 to 1:2 v/v)1000 - 2000 ml[4]
Dry Chloroform250 ml[2]
Reaction Conditions
TemperatureReflux or 35°C[2][4]
Reaction Time1 - 3.5 hours[4]
Product
Product Name2-(2-chloroacetamido)-5-nitrobenzophenone[2][4]
Molecular FormulaC15H10Cl2N2O4[5][6][7][8][9][10]
Molecular Weight353.16 g/mol [7][8][9][10]
Yield>70% (Improved from prior art)[4]

Experimental Protocols

Two detailed experimental protocols are provided below, based on different solvent systems.

Protocol 1: Toluene/Cyclohexane Solvent System

This protocol is adapted from a patented method designed for high yield and purity suitable for industrial applications.[4]

Materials:

  • 2-Amino-5-nitrobenzophenone (50 g)

  • Chloroacetyl chloride (16 - 48.5 ml)

  • Cyclohexane (500 - 1000 ml)

  • Toluene (500 - 1000 ml)

  • Water (for washing)

Equipment:

  • Reaction flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • In a reaction flask, suspend 2-amino-5-nitrobenzophenone in a mixture of cyclohexane and toluene (volume ratio between 1:1 and 1:2).

  • Heat the mixture to reflux with stirring.

  • Once refluxing, slightly lower the temperature to cease reflux and add chloroacetyl chloride dropwise over a period of time.

  • After the addition is complete, heat the reaction mixture back to reflux and maintain for 1 to 3.5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the precipitated solid product.

  • Wash the filter cake with water until the washings are neutral.

  • Dry the product in an oven to obtain 2-(2-chloroacetamido)-5-nitrobenzophenone.

Protocol 2: Chloroform Solvent System

This protocol provides an alternative method using chloroform as the solvent at a lower temperature.[2]

Materials:

  • 2-Amino-5-nitrobenzophenone (50 g, 0.206 moles)

  • Dry Chloroform (250 ml + 100 ml for washing)

  • Chloroacetyl chloride (24 ml, 0.314 moles)

Equipment:

  • Reaction vessel with a stirrer and moisture protection (e.g., drying tube)

  • Water bath or other suitable heating source

  • Rotary evaporator

Procedure:

  • Dissolve 2-amino-5-nitrobenzophenone in dry chloroform in a reaction vessel equipped with a stirrer and protected from moisture.

  • Over a period of 5 minutes, add chloroacetyl chloride to the solution.

  • Stir the reaction mixture at 35°C for 2 hours, ensuring it is protected from moisture.

  • After the reaction is complete, evaporate all volatile components using a rotary evaporator.

  • Add an additional 100 ml of chloroform to the residue and evaporate again to ensure complete removal of volatiles.

  • The resulting residue is 2-(2-chloroacetamido)-5-nitrobenzophenone.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the acylation of 2-amino-5-nitrobenzophenone with chloroacetyl chloride.

experimental_workflow start Start reactants 1. Add 2-amino-5-nitrobenzophenone and solvent to reactor start->reactants heat_reflux 2. Heat to reflux reactants->heat_reflux add_reagent 3. Add Chloroacetyl Chloride heat_reflux->add_reagent reaction 4. Maintain reflux (1 - 3.5 hours) add_reagent->reaction cool 5. Cool to Room Temperature reaction->cool filter 6. Filter solid product cool->filter wash 7. Wash with water until neutral filter->wash dry 8. Dry the product wash->dry end End Product: 2-(2-chloroacetamido)-5-nitrobenzophenone dry->end

Caption: Workflow for the acylation of 2-amino-5-nitrobenzophenone.

Signaling Pathways and Logical Relationships

The synthesis of benzodiazepines from 2-aminobenzophenones follows a logical progression of chemical transformations. The initial acylation is a critical step that prepares the molecule for the subsequent cyclization reaction.

logical_relationship start_material 2-Amino-5-nitrobenzophenone (Starting Material) acylation Acylation with Chloroacetyl Chloride start_material->acylation intermediate 2-(2-chloroacetamido)-5-nitrobenzophenone (Intermediate) acylation->intermediate cyclization Cyclization (e.g., with ammonia or primary amine) intermediate->cyclization final_product 7-Nitro-1,4-Benzodiazepine (e.g., Nitrazepam) cyclization->final_product

Caption: Synthetic pathway from 2-amino-5-nitrobenzophenone to benzodiazepines.

Safety Considerations

  • Chloroacetyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The solvents used (toluene, cyclohexane, chloroform) are flammable and/or toxic. Avoid inhalation and contact with skin.

  • The reaction should be conducted with appropriate engineering controls to manage exothermic reactions and solvent vapors.

These application notes are intended for use by qualified professionals and should be adapted as necessary for specific laboratory conditions and scales of operation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Chloro-5-nitrobenzophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Chloro-5-nitrobenzophenone via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the chemical structure (a substituted benzophenone) and available data for similar compounds, several solvents can be considered. Alcohols such as ethanol and methanol are often good starting points for aromatic ketones. A patent for the related compound, 2-chloro-2'-nitrobenzophenone, utilized ethanol for recrystallization.[1] this compound is also known to be soluble in benzene and methanol.

A systematic approach to solvent selection is recommended. This involves testing the solubility of a small amount of the crude material in various solvents at room temperature and then upon heating.

Q2: What are the expected physical properties of purified this compound?

A2: Purified this compound should be a crystalline solid. The reported melting point is in the range of 78-86°C. The appearance is typically a pale yellow to orange or cream to brown powder.

Q3: How can I address colored impurities in my crude this compound?

A3: If the hot, dissolved solution of your compound is colored, this may be due to high-molecular-weight byproducts or other colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as excessive amounts can adsorb the desired product, leading to a lower yield.[2]

Q4: My compound is not crystallizing from the solution upon cooling. What should I do?

A4: Failure to crystallize upon cooling is a common issue, often due to supersaturation or using an excessive amount of solvent. Here are a few techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution to act as a template for crystallization.

  • Concentration: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Reduced Temperature: Cooling the flask in an ice bath can further decrease the solubility and promote crystallization.

Q5: What is a mixed solvent system and when should I use it for this recrystallization?

A5: A mixed solvent system is used when no single solvent has the ideal solubility characteristics. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. For this compound, if it is too soluble in a solvent like acetone or toluene even at low temperatures, a non-polar anti-solvent like hexane or heptane could be added to the hot solution until it becomes slightly cloudy, indicating the saturation point. Then, upon slow cooling, crystals should form. Common mixed solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[3][4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Oiling Out The melting point of the crude solid is lower than the boiling point of the solvent, or there is a high concentration of impurities.[2]- Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent, and cool slowly. - Try a lower-boiling point solvent. - Purify the crude material by another method (e.g., column chromatography) to remove impurities before recrystallization.
Low Yield - Too much solvent was used. - Premature crystallization during hot filtration. - The compound is significantly soluble in the cold solvent. - Excessive washing of the collected crystals.- Concentrate the mother liquor by evaporating some solvent and cool again to recover more product. - Ensure the funnel and receiving flask are pre-heated before hot filtration. - Ensure the solution is thoroughly cooled in an ice bath before filtering the crystals. - Wash the crystals with a minimal amount of ice-cold solvent.
No Crystal Formation - The solution is not saturated (too much solvent). - The solution is supersaturated.- Evaporate some of the solvent to increase the concentration. - Induce crystallization by scratching the flask with a glass rod or adding a seed crystal.
Crystals are colored or appear impure - Incomplete removal of colored impurities. - Rapid crystallization trapping impurities.- Use activated charcoal during the recrystallization process. - Ensure the solution cools slowly to allow for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.[2]

Experimental Protocols

Single Solvent Recrystallization Protocol (Example with Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Two-Solvent Recrystallization Protocol
  • Dissolution: Dissolve the crude product in a minimum amount of a hot "good" solvent (one in which it is very soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" or "anti-solvent" (one in which the product is insoluble) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single Solvent Recrystallization Protocol, using a chilled mixture of the two solvents for washing.

Data Presentation

Table 1: Solubility Characteristics of this compound (Qualitative)

SolventPolarity IndexSolubility at Room Temp.Solubility at Boiling Temp.Suitability for Recrystallization
Water10.2InsolubleInsolublePoor as a single solvent, potential as an anti-solvent.
Methanol5.1SolubleVery SolublePotentially suitable, may require very low temperatures for good recovery.
Ethanol4.3Sparingly SolubleSolubleGood candidate.
Isopropanol3.9Sparingly SolubleSolubleGood candidate.
Acetone5.1SolubleVery SolubleLikely too soluble for good recovery.
Toluene2.4Sparingly SolubleSolubleGood candidate, especially for less polar impurities.
Hexane0.1InsolubleSparingly SolubleGood as an anti-solvent.

Note: This data is inferred from general principles and data on structurally similar compounds. Experimental verification is recommended.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot gravity filtration (optional, for insoluble impurities/charcoal) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum filtration to collect crystals ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry the purified crystals wash->dry end Pure this compound dry->end Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Problem Encountered oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield solution1 Re-heat, add more solvent, cool slowly oiling_out->solution1 Try first solution4 Use a different solvent oiling_out->solution4 If persists solution2 Scratch flask or add seed crystal no_crystals->solution2 Try first solution3 Concentrate mother liquor no_crystals->solution3 If too much solvent low_yield->solution3 Recover from filtrate

References

How to minimize isomer formation during nitration of 2-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitration of 2-Chlorobenzophenone

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize isomer formation during the nitration of 2-chlorobenzophenone, focusing on maximizing the yield of the desired 2-chloro-5-nitrobenzophenone isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers formed during the nitration of 2-chlorobenzophenone and why?

A1: The nitration of 2-chlorobenzophenone is a complex electrophilic aromatic substitution due to the presence of two aromatic rings with competing directing groups.

  • Ring A (substituted with Chlorine): This ring contains a chloro group (-Cl) and a benzoyl group (-COC₆H₅).

    • The chloro group is an ortho, para-director, meaning it directs the incoming nitro group to the positions ortho and para relative to itself.

    • The benzoyl group is a strong deactivating, meta-director.

    • The desired product, this compound, results from nitration para to the chlorine and meta to the benzoyl group, an outcome where both directing effects are aligned. Nitration ortho to the chlorine (at the 3-position) is also possible but often sterically hindered.

  • Ring B (unsubstituted phenyl): This ring is deactivated by the attached carbonyl group, which directs incoming substituents to the meta-position.

Therefore, the primary isomers expected are this compound (para to Cl), 2-chloro-3-nitrobenzophenone (ortho to Cl), and isomers resulting from nitration on Ring B at its meta-positions.

Q2: Which reaction parameters are most critical for controlling regioselectivity?

A2: Temperature is the most critical factor. Lowering the reaction temperature generally enhances selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions.[1][2] The composition of the nitrating mixture (the ratio of nitric acid to sulfuric acid) and the choice of solvent also play significant roles in controlling the formation of the nitronium ion (NO₂⁺) and influencing isomer distribution.[3][4]

Q3: Why is minimizing isomer formation important for this specific reaction?

A3: this compound is a key intermediate in the synthesis of various pharmaceuticals. For instance, it is a precursor for the production of benzodiazepines like clonazepam, which are used for their anxiolytic and anticonvulsant properties.[5] High isomeric purity is crucial to avoid difficult and costly purification steps and to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).

Q4: How can the formation of dinitrated byproducts be prevented?

A4: Dinitration can be minimized by carefully controlling the reaction stoichiometry and conditions.

  • Temperature Control: Maintaining a low reaction temperature (e.g., 0-10°C) significantly reduces the rate of a second nitration event, as the first nitro group strongly deactivates the ring.[1]

  • Stoichiometry: Using a slight excess, but not a large excess, of the nitrating agent ensures the complete consumption of the starting material without promoting further reaction.

  • Reaction Time: Monitoring the reaction's progress (e.g., via TLC or HPLC) and stopping it once the 2-chlorobenzophenone has been consumed can prevent the formation of dinitrated products.

Troubleshooting Guide

Problem: Low yield of the desired this compound isomer.

Potential Cause Recommended Solution
Incorrect Reaction Temperature The reaction is highly exothermic. Maintain a strict temperature protocol, typically between 0°C and 10°C, during the addition of the substrate to the nitrating mixture. Use an efficient cooling bath (ice-salt or cryocooler).[6]
Inappropriate Nitrating Agent Composition The concentration of sulfuric acid is crucial for generating the active nitronium ion (NO₂⁺).[7] A typical mixed acid composition consists of concentrated nitric acid and sulfuric acid. Ensure the sulfuric acid is sufficiently concentrated (e.g., 98%) to effectively dehydrate the nitric acid.[4]
Sub-optimal Addition Procedure Adding the nitrating agent to the substrate can cause localized overheating and side reactions. The recommended procedure is the slow, portion-wise addition of the substrate (dissolved in a suitable solvent like sulfuric acid) to the pre-chilled nitrating mixture with vigorous stirring.

Problem: High proportion of unwanted isomers.

Potential Cause Recommended Solution
Reaction Temperature Too High Elevated temperatures provide enough activation energy to overcome the selectivity barrier, leading to a higher proportion of the ortho-isomer and isomers from nitration on the other ring.[1] Adhering to a low-temperature protocol is the most effective solution.
Inefficient Mixing Poor agitation can lead to localized "hot spots" and concentration gradients, resulting in a loss of selectivity. Use a powerful overhead or magnetic stirrer to ensure the reaction mixture remains homogeneous.
Alternative Nitrating Systems For highly sensitive substrates, traditional mixed-acid nitration may not provide sufficient selectivity. Consider exploring alternative nitrating agents like acyl nitrates or using solid acid catalysts such as zeolites, which can enhance para-selectivity in certain aromatic nitrations.[8][9]

Quantitative Data

The distribution of isomers is highly dependent on the precise reaction conditions. The following table provides representative data on how temperature can influence the outcome of the nitration of a related substrate, chlorobenzene, which serves as a model for the substituted ring in 2-chlorobenzophenone.

Table 1: Effect of Temperature on Isomer Distribution in Chlorobenzene Nitration

Temperature (°C)Para-isomer (%)Ortho-isomer (%)Meta-isomer (%)
070291
2562371
5058411
10050491
Data is illustrative and based on established principles for chlorobenzene nitration.

Diagrams

Directing Effects in Nitration

G sub 2-Chlorobenzophenone start 2-Chlorobenzophenone cl_group Cl Group (Ortho, Para-Director) start->cl_group Directs to benzoyl_group Benzoyl Group (Meta-Director) start->benzoyl_group Directs to para_prod This compound (Desired Product - Para to Cl) cl_group->para_prod Favored ortho_prod 2-Chloro-3-nitrobenzophenone (Side Product - Ortho to Cl) cl_group->ortho_prod Less Favored benzoyl_group->para_prod Aligned

Caption: Logical relationship of substituent directing effects.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid 1. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) cool_acid 2. Cool Mixture to 0-5°C prep_acid->cool_acid addition 4. Add Substrate Solution to Nitrating Mixture Dropwise (Maintain T < 10°C) prep_sub 3. Dissolve 2-Chlorobenzophenone in conc. H₂SO₄ prep_sub->addition stir 5. Stir at 5-10°C for 1-2 hours addition->stir monitor 6. Monitor by TLC/HPLC stir->monitor quench 7. Quench by Pouring onto Crushed Ice monitor->quench filter 8. Filter Precipitate quench->filter wash 9. Wash with Water & NaHCO₃ soln. filter->wash dry 10. Dry the Crude Product wash->dry purify 11. Recrystallize from Ethanol dry->purify

Caption: Experimental workflow for selective nitration.

Key Experimental Protocol: Synthesis of this compound

This protocol is designed to maximize the yield of the desired this compound isomer.

Materials and Reagents:

  • 2-chlorobenzophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol (for recrystallization)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath, Buchner funnel.

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 60 mL of concentrated sulfuric acid.

    • Cool the flask in an ice-salt bath to 0°C.

    • Slowly add 10 mL of concentrated nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10°C. This step is highly exothermic.

  • Nitration Reaction:

    • In a separate beaker, dissolve 21.6 g (0.1 mol) of 2-chlorobenzophenone in 40 mL of concentrated sulfuric acid.

    • Slowly add this solution dropwise from a dropping funnel to the chilled nitrating mixture over a period of 45-60 minutes.

    • Ensure the internal temperature of the reaction mixture is maintained between 5°C and 10°C throughout the addition.[10]

    • After the addition is complete, allow the mixture to stir for an additional 1-2 hours at the same temperature.

  • Product Isolation and Work-up:

    • Carefully pour the reaction mixture onto 500 g of crushed ice with stirring. A solid precipitate will form.

    • Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

    • Perform a final wash with a cold, saturated sodium bicarbonate solution, followed by another wash with cold deionized water.

  • Purification:

    • Press the crude product as dry as possible on the filter.

    • Recrystallize the solid from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

    • Dry the final product in a vacuum oven.

References

Optimizing reaction conditions for the synthesis of 2-Chloro-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Chloro-5-nitrobenzophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation of 4-chloronitrobenzene with benzoyl chloride.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture and can be deactivated.- Use a fresh, unopened container of anhydrous aluminum chloride.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.
2. Insufficient Catalyst: Stoichiometric amounts of the catalyst are often required as the product forms a complex with it.- Increase the molar ratio of the Lewis acid catalyst to the limiting reagent (typically 1.1 to 1.5 equivalents).
3. Deactivated Substrate: 4-chloronitrobenzene is a highly deactivated aromatic ring due to the presence of two electron-withdrawing groups, making the reaction sluggish.- Consider using a more reactive Lewis acid or increasing the reaction temperature cautiously.- Prolong the reaction time, monitoring the progress by TLC or HPLC.
Formation of Multiple Byproducts 1. Isomer Formation: Acylation may occur at positions other than the desired ortho- position to the chloro group.- Optimize reaction temperature. Lower temperatures often favor the kinetic product.- The choice of solvent can influence regioselectivity. Non-polar solvents may be preferable.
2. Polysubstitution: Although less common with deactivated rings, it can occur under harsh conditions.- Use a 1:1 molar ratio of 4-chloronitrobenzene to benzoyl chloride.
Difficult Product Isolation 1. Emulsion during Work-up: Incomplete quenching of the aluminum chloride-ketone complex can lead to the formation of emulsions.- Quench the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
2. Oily Product: The crude product may not solidify upon isolation.- Ensure complete removal of the solvent.- Attempt trituration with a non-polar solvent like hexane to induce crystallization.- Purify by column chromatography.
Reaction Stalls 1. Poor Solubility: The starting materials or intermediates may have poor solubility in the chosen solvent at lower temperatures.- Choose a solvent in which all reactants are soluble under the reaction conditions.- Gradually increase the reaction temperature to improve solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of 4-chloronitrobenzene not working?

A1: The synthesis of this compound is challenging due to the highly deactivated nature of the starting material, 4-chloronitrobenzene. The presence of both a chloro and a nitro group strongly withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive in electrophilic aromatic substitution reactions like the Friedel-Crafts acylation. Success often requires harsh reaction conditions, a potent Lewis acid catalyst, and careful control of the reaction parameters.

Q2: What is the best Lewis acid catalyst for this reaction?

A2: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and generally most effective Lewis acid for the acylation of deactivated rings. Ferric chloride (FeCl₃) can also be used, but may be less effective. The key is to use a fresh, high-purity, and strictly anhydrous catalyst.

Q3: How can I improve the regioselectivity of the acylation?

A3: In 4-chloronitrobenzene, the chloro group is an ortho-, para- director, while the nitro group is a meta- director. The desired product, this compound, results from acylation at the position ortho to the chlorine and meta to the nitro group. To favor this isomer, it is crucial to control the reaction temperature. Lower temperatures can enhance selectivity. The choice of solvent can also play a role, and it is often a matter of empirical optimization.

Q4: What are the key safety precautions for this synthesis?

A4: The Friedel-Crafts acylation is an exothermic reaction and can produce corrosive hydrogen chloride gas. It is essential to perform the reaction in a well-ventilated fume hood. The addition of reagents, especially the Lewis acid catalyst, should be done slowly and at a controlled temperature (e.g., using an ice bath). The quenching step is also highly exothermic and requires careful, slow addition of the reaction mixture to ice/acid. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of this compound using Aluminum Chloride

Materials:

  • 4-chloronitrobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Add a solution of 4-chloronitrobenzene (1.0 equivalent) in anhydrous dichloromethane to the flask. Slowly add benzoyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Data Presentation

The following table provides illustrative data on how reaction conditions can affect the yield of this compound. Note that these are representative values and actual results may vary.

Entry Catalyst (Equivalents) Temperature (°C) Reaction Time (h) Yield (%)
1AlCl₃ (1.1)25845
2AlCl₃ (1.3)40 (reflux)665
3AlCl₃ (1.5)40 (reflux)472
4FeCl₃ (1.3)40 (reflux)835

Visualizations

TroubleshootingWorkflow start Low Yield of this compound check_catalyst Is the AlCl3 fresh and anhydrous? start->check_catalyst use_fresh_catalyst Use fresh, anhydrous AlCl3 from a sealed container. check_catalyst->use_fresh_catalyst No check_conditions Are glassware and solvents dry? check_catalyst->check_conditions Yes use_fresh_catalyst->check_conditions dry_equipment Oven-dry glassware. Use anhydrous solvents. check_conditions->dry_equipment No check_stoichiometry Is the catalyst stoichiometry sufficient? check_conditions->check_stoichiometry Yes dry_equipment->check_stoichiometry increase_catalyst Increase AlCl3 to 1.3-1.5 equivalents. check_stoichiometry->increase_catalyst No check_temperature Is the reaction temperature optimized? check_stoichiometry->check_temperature Yes increase_catalyst->check_temperature increase_temperature Cautiously increase temperature to reflux. check_temperature->increase_temperature No end Yield Improved check_temperature->end Yes increase_temperature->end ExperimentalWorkflow A 1. Reaction Setup - Add anhydrous AlCl3 and CH2Cl2 to a flame-dried flask. B 2. Reagent Addition - Cool to 0°C. - Add 4-chloronitrobenzene solution. - Slowly add benzoyl chloride. A->B C 3. Reaction - Warm to room temperature. - Reflux for 4-6 hours. - Monitor by TLC. B->C D 4. Work-up - Quench in ice/HCl. C->D E 5. Extraction - Separate organic layer. - Extract aqueous layer with CH2Cl2. D->E F 6. Washing - Wash with H2O, NaHCO3, and brine. E->F G 7. Drying and Isolation - Dry over MgSO4. - Remove solvent under reduced pressure. F->G H 8. Purification - Recrystallization or column chromatography. G->H I Final Product This compound H->I

Stability and storage conditions for 2-Chloro-5-nitrobenzophenone to prevent degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 2-Chloro-5-nitrobenzophenone to prevent degradation during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.

Q2: What are the primary degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on related chlorinated nitroaromatic compounds, the primary degradation routes are expected to be photodegradation, and potentially microbial degradation.[1] The electron-withdrawing nature of the nitro and chloro groups can make the aromatic ring susceptible to nucleophilic attack, and the nitro group itself can be a site for reduction.[2][3]

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be detected by a change in physical appearance (e.g., color change, clumping), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for quantification of the degradation.[4][5]

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing a benzophenone moiety and a nitroaromatic structure are often susceptible to photodegradation.[6][7] It is crucial to store the compound in a light-protected container (e.g., an amber vial) and to minimize exposure to light during handling and experiments.

Q5: Can the solvent I use in my experiment affect the stability of this compound?

A5: Yes, the choice of solvent can influence stability. Protic solvents, especially under exposure to light, can facilitate photodegradation. It is advisable to use fresh, high-purity solvents and to prepare solutions immediately before use. If a solution needs to be stored, it should be kept in the dark at a low temperature.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of the this compound starting material.1. Verify the purity of the compound using a suitable analytical method like HPLC before use.[4][5] 2. Ensure the compound has been stored correctly in a cool, dry, dark place. 3. Prepare solutions fresh for each experiment.
Visible change in the appearance of the solid compound (e.g., discoloration). Potential degradation due to improper storage (exposure to light, moisture, or heat).1. Do not use the discolored material. 2. Obtain a fresh, pure sample. 3. Review and improve storage and handling procedures.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). Formation of degradation products.1. Attempt to identify the degradation products by techniques such as mass spectrometry. 2. Review the experimental conditions (e.g., light exposure, temperature, pH) to identify potential stressors. 3. Implement a formal stability testing protocol to understand the degradation profile.

Stability and Storage Conditions Summary

Parameter Recommendation Rationale
Temperature Store in a cool location.Elevated temperatures can accelerate chemical degradation.[8]
Light Protect from light.Nitroaromatic and benzophenone compounds are often susceptible to photodegradation.[6][7]
Moisture Store in a dry environment.Moisture can facilitate hydrolytic degradation and other reactions.
Packaging Use a tightly sealed, inert container (e.g., amber glass).Prevents exposure to air, moisture, and light.

Experimental Protocols

Stability Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method to quantify this compound and its degradation products. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient elution with acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, start with a higher aqueous percentage and ramp up the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Temperature: Ambient or controlled at 25°C.

  • Sample Preparation: Dissolve a known weight of the compound in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, subject samples to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The method should be able to resolve the main peak from any degradation product peaks.[5]

Visualizations

logical_relationship Troubleshooting Logic for Unexpected Results start Unexpected Experimental Results check_purity Verify Purity of Starting Material (e.g., HPLC) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok check_storage Review Storage Conditions (Cool, Dry, Dark) storage_ok Storage Conditions Correct? check_storage->storage_ok prepare_fresh Prepare Solutions Freshly fresh_prep_ok Were Solutions Prepared Freshly? prepare_fresh->fresh_prep_ok purity_ok->check_storage Yes new_material Action: Obtain New, High-Purity Material purity_ok->new_material No storage_ok->prepare_fresh Yes correct_storage Action: Implement Correct Storage Procedures storage_ok->correct_storage No change_protocol Action: Modify Protocol to Use Fresh Solutions fresh_prep_ok->change_protocol No investigate_reaction Investigate Other Experimental Parameters (Solvent, pH, etc.) fresh_prep_ok->investigate_reaction Yes

Caption: Troubleshooting workflow for unexpected experimental results.

photodegradation_pathway Plausible Photodegradation Pathway parent This compound step1 UV Light (hν) parent->step1 reduction Reduction of Nitro Group (e.g., to -NO or -NHOH) step1->reduction Pathway 1 dechlorination Reductive Dechlorination step1->dechlorination Pathway 2 ring_hydroxylation Hydroxylation of Aromatic Ring step1->ring_hydroxylation Pathway 3 cleavage Ring Cleavage Products (e.g., smaller organic acids) reduction->cleavage dechlorination->cleavage ring_hydroxylation->cleavage

Caption: Plausible photodegradation pathways for this compound.

References

Troubleshooting low yields in the synthesis of 2-aminobenzophenone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields and other challenges during the synthesis of 2-aminobenzophenone derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-aminobenzophenone and its derivatives.

IssuePotential Cause(s)Troubleshooting Steps
Low to No Product in Friedel-Crafts Acylation 1. Direct acylation of an unprotected aniline: The basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and the aromatic ring.[1][2] 2. Insufficient Lewis Acid: Stoichiometric amounts or an excess of the Lewis acid are often necessary as it complexes with the starting material and the ketone product.[1] 3. Moisture: Lewis acids like AlCl₃ are highly sensitive to moisture, which leads to their decomposition.[1]1. Protect the amino group as an amide (e.g., tosylamide or acetanilide) before acylation.[1][2] 2. Use at least 2-4 molar equivalents of AlCl₃.[1] 3. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[1]
Low Yield in Synthesis from Acyl Hydrazides 1. Inefficient Aryne Formation: Side reactions of the aryne intermediate or the presence of nucleophiles like water can reduce the yield of the desired 2-hydrazobenzophenone.[3] 2. Incomplete Alkylation/Elimination: The subsequent conversion to the protected 2-aminobenzophenone may be sluggish.[3][4] 3. Suboptimal Base or Temperature: The choice and amount of base, as well as the reaction temperature, are critical for the elimination step.[4][5]1. Conduct the reaction under strictly anhydrous conditions.[3] 2. Increase the reaction temperature (e.g., to 50°C) or prolong the reaction time to drive the elimination to completion.[3][4] 3. Sodium hydride (NaH) has been shown to be an effective base. Optimizing the stoichiometry of the base and alkylating agent is crucial.[3][5]
Incomplete or Low-Yielding Deprotection 1. Harsh Deprotection Conditions: Strong acidic or basic conditions can lead to product degradation.[1][3] 2. Stable Protecting Groups: Some protecting groups, like tosyl, require vigorous conditions for removal, which can affect the overall yield.[6] 3. Incomplete Reaction: The deprotection reaction may not go to completion under the chosen conditions.[7]1. Monitor the reaction closely by TLC to avoid prolonged exposure to harsh conditions. Consider milder deprotection methods where applicable.[3] 2. For carbamate-protected amines, Lewis acids like AlCl₃ can be effective under milder conditions.[3][8] 3. For Boc deprotection, if the reaction is sluggish, consider gently warming the reaction or using a stronger acid like TFA.[7]
Purification Difficulties 1. Tailing on Silica Gel Column: The basicity of the amino group can cause strong interaction with the acidic silica gel, leading to poor separation.[3] 2. Colored Impurities: The crude product may be highly colored due to side reactions.[9] 3. "Oiling Out" During Recrystallization: The product may separate as an oil instead of crystals if the solution is cooled too rapidly or the wrong solvent system is used.[9]1. Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent during column chromatography.[3] 2. Treat the crude product with activated carbon (Norit) to remove colored impurities before crystallization.[9] 3. Allow the crystallization solution to cool slowly. Ensure the correct solvent or solvent mixture is used. For 2-aminobenzophenone, an ethanol/water mixture is often effective.[9][10]

Frequently Asked Questions (FAQs)

Q1: Why does the direct Friedel-Crafts acylation of aniline to produce 2-aminobenzophenone fail or give very low yields?

A1: The primary reason for failure is the Lewis basicity of the amino group (-NH₂). The lone pair of electrons on the nitrogen atom reacts with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). This acid-base reaction deactivates the catalyst and places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards the desired electrophilic aromatic substitution.[1][2]

Q2: What is the most effective strategy to overcome the low yields in the Friedel-Crafts synthesis of 2-aminobenzophenone?

A2: The most common and effective strategy is to protect the amino group before the Friedel-Crafts reaction.[1] This involves converting the -NH₂ group into a less basic functional group, such as an amide (e.g., by reacting it with p-toluenesulfonyl chloride to form a tosylamide).[6][11] This protecting group reduces the Lewis basicity of the nitrogen, preventing its reaction with the catalyst. After the acylation step, the protecting group is removed to yield the desired 2-aminobenzophenone.[1]

Q3: What are some common protecting groups for the amino group in this synthesis, and how are they removed?

A3: Common protecting groups for the amino group include:

  • Tosyl (Ts): Forms a stable tosylamide. It is typically removed by hydrolysis with strong acid, such as concentrated sulfuric acid.[6][11]

  • Acetyl (Ac): Forms an acetanilide. It can also be removed by acidic or basic hydrolysis.[2][6]

  • tert-Butyloxycarbonyl (Boc): Stable to basic conditions and easily removed with acids like trifluoroacetic acid (TFA) or HCl.[2][7]

  • Benzyloxycarbonyl (Cbz or Z): Removed by hydrogenolysis.[2][7]

Q4: My synthesis of a 2-aminobenzophenone derivative from an acyl hydrazide is giving a low yield. What are the critical parameters to optimize?

A4: This multi-step process has several critical points. For the initial aryne-based molecular rearrangement, ensure strictly anhydrous conditions to avoid side reactions.[3] In the subsequent one-pot alkylation-elimination step to form the protected 2-aminobenzophenone, the reaction temperature and the choice of base are crucial. Increasing the temperature to around 50°C can improve the yield.[4][5] Sodium hydride (NaH) is an effective base, and using an appropriate stoichiometry (e.g., 2.5 equivalents) is important.[4][5]

Q5: I'm having trouble purifying my final 2-aminobenzophenone product by column chromatography. What can I do?

A5: The basic nature of the amino group can lead to tailing on silica gel columns. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent.[3] Alternatively, you could consider using a different stationary phase like alumina.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzophenone via Friedel-Crafts Acylation (Ullmann and Bleier Method)

This protocol involves the protection of anthranilic acid, followed by Friedel-Crafts acylation and deprotection.

Step 1: Protection of Anthranilic Acid (Formation of p-Toluenesulfonylanthranilic Acid)

  • In a suitable flask, dissolve 137 g (1 mole) of anthranilic acid in a warm solution of 260 g (2.4 moles) of sodium carbonate in 2 L of water.[11]

  • Cool the solution to about 60°C and add 230 g (1.2 moles) of p-toluenesulfonyl chloride in portions over 20 minutes, maintaining the temperature between 60-70°C.[11]

  • After the addition is complete, maintain the temperature at 60-70°C for an additional 20 minutes.

  • Acidify the solution with hydrochloric acid to precipitate the p-toluenesulfonylanthranilic acid.

  • Filter the precipitate, wash with water, and dry.

Step 2: Friedel-Crafts Acylation

  • In a 5 L flask equipped with a stirrer, suspend 0.5 mole of dry p-toluenesulfonylanthranilic acid in 1.5 L of thiophene-free benzene.[11]

  • Add 119 g (0.57 mole) of phosphorus pentachloride and heat the mixture at about 50°C for 30 minutes.[11]

  • Cool the solution to 20-25°C and add 290 g (2.2 moles) of anhydrous aluminum chloride in four portions.[11]

  • Heat the dark mixture with stirring at 80-90°C for 4 hours.[11]

Step 3: Work-up and Deprotection

  • Cool the reaction mixture to room temperature and pour it onto a mixture of 500 g of ice and 40 ml of 12N hydrochloric acid.[11]

  • Remove the benzene layer and any unreacted starting materials.

  • Dissolve the crude sulfonamide residue in 1.6 L of concentrated sulfuric acid by warming on a steam bath for 15 minutes.[11]

  • Cool the sulfuric acid solution in an ice bath and slowly add 1.6 kg of ice with stirring.

  • Neutralize the filtrate with a concentrated ammonium hydroxide solution to precipitate the crude 2-aminobenzophenone.

Step 4: Purification

  • Collect the crude product by filtration.

  • Recrystallize the crude 2-aminobenzophenone from a 95% ethanol/water mixture to obtain the pure product.[9][10] The reported yield after recrystallization is around 54%.[12]

Protocol 2: Synthesis of Protected 2-Aminobenzophenones from 2-Hydrazobenzophenones

This protocol describes the conversion of a 2-hydrazobenzophenone intermediate to a protected 2-aminobenzophenone.

  • To a suspension of sodium hydride (2.5 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF), add a solution of the 2-hydrazobenzophenone (1.0 equiv.) in THF at 0°C.[3]

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0°C and add diethyl bromomalonate (2.5 equiv.) dropwise.[4][5]

  • Allow the reaction to warm to 20°C and stir for 4 hours.[4][5]

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. Yields for this step are reported to be in the range of 64-82%.[4][5]

Data Summary

Table 1: Optimization of Reaction Conditions for Protected 2-Aminobenzophenone Synthesis
EntryBase (equiv.)Alkylating Agent (equiv.)Temperature (°C)Yield (%)
1NaH (5)tert-butyl bromoacetate (1.1)2045
2NaH (5)tert-butyl bromoacetate (1.1)5067
3NaH (3)tert-butyl bromoacetate (1.1)5060
4NaH (2.5)diethyl bromomalonate (2.5)2082

Data adapted from a study on the formation of protected 2-aminobenzophenones.[4][5]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yields in 2-Aminobenzophenone Synthesis start Low Yield Observed reaction_type Identify Synthesis Method start->reaction_type fc_acylation Friedel-Crafts Acylation reaction_type->fc_acylation Friedel-Crafts acyl_hydrazide Acyl Hydrazide Route reaction_type->acyl_hydrazide Acyl Hydrazide deprotection Deprotection Step reaction_type->deprotection Deprotection check_protection Is Amino Group Protected? fc_acylation->check_protection check_conditions_ah Check Reaction Conditions acyl_hydrazide->check_conditions_ah check_conditions_dep Check Deprotection Conditions deprotection->check_conditions_dep protect_amine Protect Amino Group (e.g., as tosylamide) check_protection->protect_amine No check_catalyst Check Lewis Acid (Stoichiometry, Anhydrous) check_protection->check_catalyst Yes protect_amine->fc_acylation purification Purification Issues? check_catalyst->purification optimize_temp_base Optimize Temperature (e.g., 50°C) and Base (e.g., NaH) check_conditions_ah->optimize_temp_base Suboptimal ensure_anhydrous Ensure Anhydrous Conditions check_conditions_ah->ensure_anhydrous OK optimize_temp_base->purification ensure_anhydrous->purification milder_conditions Use Milder Conditions (e.g., Lewis Acid for Carbamates) check_conditions_dep->milder_conditions Harsh monitor_tlc Monitor by TLC to Avoid Product Degradation check_conditions_dep->monitor_tlc OK milder_conditions->purification monitor_tlc->purification modify_eluent Modify Chromatography Eluent (add Et3N) purification->modify_eluent Yes activated_carbon Use Activated Carbon for Decolorization purification->activated_carbon Yes end Improved Yield purification->end No modify_eluent->end activated_carbon->end

Caption: A logical workflow for troubleshooting low yields.

Friedel_Crafts_Pathway General Pathway for Friedel-Crafts Synthesis cluster_protection Step 1: Protection cluster_acylation Step 2: Friedel-Crafts Acylation cluster_deprotection Step 3: Deprotection anthranilic_acid Anthranilic Acid protected_intermediate N-Tosyl-Anthranilic Acid anthranilic_acid->protected_intermediate protecting_reagent p-Toluenesulfonyl Chloride protecting_reagent->protected_intermediate acid_chloride Acid Chloride Formation (PCl5) protected_intermediate->acid_chloride acylation Friedel-Crafts Acylation (Benzene, AlCl3) acid_chloride->acylation acylated_product Acylated Intermediate acylation->acylated_product hydrolysis Acid Hydrolysis (conc. H2SO4) acylated_product->hydrolysis final_product 2-Aminobenzophenone hydrolysis->final_product

Caption: Key steps in the Friedel-Crafts synthesis pathway.

References

Identification and removal of impurities from 2-Chloro-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-nitrobenzophenone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary method for synthesizing this compound is through the Friedel-Crafts acylation of benzene with 2-chloro-5-nitrobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). The most probable impurities arising from this synthesis include:

  • Unreacted Starting Materials: Residual benzene and 2-chloro-5-nitrobenzoyl chloride.

  • Isomeric Byproducts: Although Friedel-Crafts acylation is generally regioselective, trace amounts of other isomers may form depending on reaction conditions.

  • Polysubstituted Products: Di-acylated benzene species can be formed, though this is typically minimized as the product is less reactive than the starting benzene.

  • Hydrolyzed Acyl Chloride: 2-chloro-5-nitrobenzoic acid may be present if the acyl chloride starting material is exposed to moisture.

  • Residual Solvents: Solvents used in the reaction and work-up procedures.

Q2: How can I identify the impurities in my sample of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification of impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method for initial purity assessment and for monitoring the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to resolve and quantify individual impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the identification of volatile impurities such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the main compound and any significant impurities present.

Troubleshooting Guides

Impurity Identification

Issue: Unexpected spots are observed on my TLC plate.

Possible Cause & Solution:

  • Contamination: The unexpected spots could be due to contamination from glassware, solvents, or starting materials. Ensure all glassware is scrupulously clean and use high-purity solvents.

  • Decomposition: this compound may be sensitive to certain conditions. Avoid prolonged exposure to harsh acids, bases, or high temperatures during your analysis.

  • Co-eluting Impurities: The chosen TLC solvent system may not be optimal for separating all impurities. Experiment with different solvent systems to achieve better resolution. A good starting point is a mixture of ethyl acetate and hexane.

Issue: My HPLC chromatogram shows multiple peaks besides the main product peak.

Possible Cause & Solution:

  • Presence of Impurities: The additional peaks likely correspond to the impurities mentioned in FAQ 1.

  • Method Optimization: The HPLC method may need optimization for better separation. Adjusting the mobile phase composition, gradient, flow rate, or column temperature can improve resolution.

  • Peak Identification: To identify the impurity peaks, you can inject standards of the suspected impurities if they are available. Alternatively, fractions corresponding to the impurity peaks can be collected and analyzed by mass spectrometry (MS) or NMR for structural elucidation.

Impurity Removal

Issue: Recrystallization of my crude this compound does not significantly improve its purity.

Possible Cause & Solution:

  • Inappropriate Solvent: The chosen recrystallization solvent may not be effective for removing the specific impurities present. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Ethanol is a commonly used solvent.[1] Experiment with other solvents or solvent mixtures, such as methanol/water or ethyl acetate/heptane.

  • Co-crystallization: Some impurities may have similar solubility profiles to the desired product and co-crystallize with it. In such cases, a different purification technique, such as column chromatography, may be necessary.

  • Insufficient Cooling or Slow Crystallization: Ensure the solution is cooled slowly and to a sufficiently low temperature to maximize the recovery of the pure product. Rapid cooling can trap impurities within the crystal lattice.

Issue: I am having difficulty separating impurities using column chromatography.

Possible Cause & Solution:

  • Incorrect Stationary Phase: For most benzophenone derivatives, silica gel is an appropriate stationary phase.

  • Suboptimal Mobile Phase: The polarity of the eluent is critical for good separation. A solvent system that gives an Rf value of 0.2-0.4 for the desired compound on TLC is a good starting point for column chromatography.[2] A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can be effective.

  • Column Overloading: Overloading the column with too much crude material will result in poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

  • Improper Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.

Data Presentation

Table 1: Analytical Techniques for Purity Assessment of this compound

TechniquePrimary ApplicationPrincipleSelectivitySensitivity
HPLC-UV Quantitative analysis of the main component and known impurities.[3][4]Separation based on polarity, followed by detection of UV absorbance.[3][4]Moderate; based on chromatographic retention time and UV spectrum.[3][4]Good (typically ng range).[3][4]
LC-MS Qualitative and quantitative analysis; identification of unknown impurities and structural elucidation.[4]Separation based on polarity, followed by detection of mass-to-charge ratio (m/z).[4]High; based on retention time and specific mass of the molecule and its fragments.[4]Excellent (typically pg to fg range).[4]
GC-MS Identification and quantification of volatile impurities (e.g., residual solvents).Separation based on boiling point and polarity, followed by mass spectrometric detection.High for volatile compounds.Excellent for volatile compounds.
¹H NMR Structural confirmation and quantification of major components.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.High for structural isomers.Moderate; best for impurities >1%.
TLC Rapid purity assessment and reaction monitoring.[3]Separation based on differential partitioning between a stationary phase and a mobile phase.[3]Low to moderate.Good for qualitative assessment.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the sample solution onto the baseline of the TLC plate using a capillary tube.

  • Development: Develop the plate in a sealed chamber containing a suitable mobile phase. A good starting solvent system is 1:1 ethyl acetate/hexane.[2]

  • Visualization: Visualize the separated spots under UV light (254 nm).

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is a general method and may require optimization.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% phosphoric acid or formic acid.[5] A typical starting condition could be 60:40 acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 100 µg/mL and filter through a 0.45 µm syringe filter.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Protocol 3: Recrystallization for Purification
  • Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a good starting point.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 4: Column Chromatography for Purification
  • Stationary Phase: Pack a glass column with silica gel.

  • Mobile Phase Selection: Determine an appropriate solvent system using TLC. A system that gives an Rf of 0.2-0.4 for the desired compound is often optimal.[2] A mixture of ethyl acetate and hexane is a common choice.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_purification Purification cluster_final_product Final Product synthesis Crude 2-Chloro-5- nitrobenzophenone tlc TLC Analysis synthesis->tlc Initial Check hplc HPLC Analysis tlc->hplc Quantitative Check recrystallization Recrystallization hplc->recrystallization Purity < 98% column_chrom Column Chromatography hplc->column_chrom Complex Mixture pure_product Pure Product hplc->pure_product Purity > 98% recrystallization->pure_product column_chrom->pure_product

Caption: General workflow for the analysis and purification of this compound.

troubleshooting_guide cluster_identification Identification cluster_removal Removal cluster_solutions Solutions start Impurity Issue Identified unexpected_tlc Unexpected TLC Spots? start->unexpected_tlc multiple_hplc Multiple HPLC Peaks? start->multiple_hplc recryst_fail Recrystallization Fails? start->recryst_fail column_fail Column Chromatography Fails? start->column_fail optimize_tlc Optimize TLC Solvent unexpected_tlc->optimize_tlc optimize_hplc Optimize HPLC Method multiple_hplc->optimize_hplc change_recryst_solvent Change Recrystallization Solvent recryst_fail->change_recryst_solvent optimize_column Optimize Column Conditions column_fail->optimize_column

References

Safe handling and disposal of 2-Chloro-5-nitrobenzophenone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Chloro-5-nitrobenzophenone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (CAS No: 34052-37-4) is a chemical intermediate used in the manufacture of APIs.[1] Its primary hazard is that it is an irritant, known to cause serious eye irritation.[2] It may also cause skin and respiratory tract irritation.[1]

Q2: What are the key chemical and physical properties of this compound?

The key properties are summarized in the table below.

PropertyValue
Molecular FormulaC13H8ClNO3[1][2][3]
Molecular Weight261.66 g/mol [1][2]
AppearancePale yellow to orange or pale cream to cream to brown powder[3]
Melting Point80.5 - 86.5 °C[3]
IUPAC Name(2-chloro-5-nitrophenyl)(phenyl)methanone[2][3]

Q3: What personal protective equipment (PPE) is required when handling this compound?

To ensure personal safety, the following PPE should be worn:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator with a particle filter.[4][6]

Q4: What are the proper storage conditions for this compound?

Store the compound in its original, tightly closed container in a dry, cool, and well-ventilated area.[6][7] Avoid contact with incompatible materials such as oxidizing agents.[4]

Troubleshooting Guides

Issue: Accidental Skin or Eye Contact

Solution:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.[4][7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.[8] Seek medical attention if irritation occurs.[7]

Issue: Spill or Leak

Solution:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. Move upwind from the spill.[7]

  • Containment: Prevent the spill from entering drains or waterways.[7]

  • Cleanup: For minor spills, carefully sweep up the solid material, avoiding dust formation.[4][6] For major spills, contain and absorb the spill with inert material like sand or vermiculite.[7]

  • Disposal: Place the collected material into a suitable, labeled container for hazardous waste disposal.[4][7]

Experimental Protocols

Protocol 1: Safe Handling Procedure

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[6][7] Confirm that a safety shower and eyewash station are accessible.[6]

  • Don PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.[6] If there is a risk of dust, use a respirator.

  • Handling: Avoid direct contact with the substance.[1] Do not eat, drink, or smoke while handling.[7] Keep the container tightly sealed when not in use.[7]

  • Post-Handling: Wash hands thoroughly with soap and water after handling.[7] Launder work clothes separately.[7]

Protocol 2: Waste Disposal Procedure

  • Waste Identification: this compound is considered hazardous waste and must be disposed of accordingly.[4][6]

  • Segregation: Do not mix with other waste streams.[6] Keep the chemical in its original or a compatible, properly labeled container.[6]

  • Containerization: Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the chemical name.[9] The container must be securely sealed.[6]

  • Collection: Arrange for collection by a licensed hazardous waste disposal company.[6] Provide the company with the Safety Data Sheet (SDS).[6]

Visual Guides

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Assess Hazards & Review SDS Area Ensure Well-Ventilated Area (Fume Hood) Don_PPE Don Appropriate PPE Prep->Don_PPE PPE_Check Verify PPE Availability Handle Handle Compound Wash Wash Hands Thoroughly Don_PPE->Wash Store Keep Container Sealed Clean Clean Work Area Doff_PPE Doff & Store/Dispose PPE

Caption: Workflow for the safe handling of this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_container Containerization cluster_disposal Final Disposal Identify Identify as Hazardous Waste Segregate Segregate from Other Waste Label Label Container 'Hazardous Waste' Identify->Label Seal Securely Seal Container Store Store in Designated Area Label->Store Arrange Arrange Professional Collection Provide_SDS Provide SDS to Disposal Company

Caption: Workflow for the proper disposal of this compound.

References

Strategies to improve the regioselectivity of Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide advanced troubleshooting strategies and answers to frequently asked questions (FAQs) concerning the regioselectivity of Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in Friedel-Crafts acylation?

Regioselectivity in Friedel-Crafts acylation is primarily governed by a combination of electronic and steric effects of the substituents already present on the aromatic ring. The choice of solvent, Lewis acid catalyst, and reaction temperature also play crucial roles in determining the final isomer distribution.[1][2] Electron-donating groups generally direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position.[2][3]

Q2: How do electron-donating and electron-withdrawing groups direct acylation?

Substituents on the aromatic ring influence the position of electrophilic attack by stabilizing or destabilizing the carbocation intermediate (the arenium ion or σ-complex) formed during the reaction.[2][3]

  • Electron-Donating Groups (EDGs) / Activating Groups (-OCH₃, -CH₃, -OH): These groups donate electron density to the ring, stabilizing the positive charge in the arenium ion. This stabilization is most effective when the electrophile adds to the ortho or para positions, as it allows for resonance structures where the positive charge is delocalized onto the atom attached to the ring (e.g., the oxygen in a methoxy group).[2][3]

  • Electron-Withdrawing Groups (EWGs) / Deactivating Groups (-NO₂, -CN, -COR): These groups pull electron density from the ring, which deactivates it towards electrophilic substitution.[4] Attack at the ortho and para positions results in a particularly unstable intermediate where the positive charge is placed adjacent to the electron-withdrawing group.[5] The meta intermediate avoids this unfavorable arrangement, making it the least unstable and, therefore, the favored product.[3][5] It is important to note that strongly deactivated rings often fail to react under Friedel-Crafts conditions.[4][6][7]

Q3: What is the difference between kinetic and thermodynamic control in determining the product ratio?

The final product ratio can be dictated by either kinetic or thermodynamic control, which can often be manipulated by changing reaction conditions.

  • Kinetic Control : This regime favors the product that is formed fastest (i.e., has the lowest activation energy). For many substrates, ortho or α-acylation (in the case of naphthalenes) is the kinetically favored pathway.[1][8] These conditions are typically achieved at lower reaction temperatures and in non-polar solvents.[1][9]

  • Thermodynamic Control : This regime favors the most stable product. The reaction is allowed to reach equilibrium, often by using higher temperatures, polar solvents, or stronger Lewis acids, which can facilitate reversibility.[1][8] The thermodynamically favored product is often the para or β-isomer due to reduced steric hindrance.[4][8]

Q4: Can the choice of Lewis acid influence the regioselectivity of the reaction?

Yes, the choice and amount of the Lewis acid can significantly impact the product distribution.[1] Strong Lewis acids like AlCl₃ can promote the formation of the thermodynamically favored product because they can facilitate the reversibility of the reaction.[1] Milder Lewis acids may favor the kinetic product. Furthermore, bulky Lewis acid-acylating agent complexes can increase steric hindrance around the ortho position, thereby increasing the proportion of the para product. The development of novel solid acid catalysts and recyclable Lewis acids is an active area of research aiming to improve selectivity and sustainability.[10][11][12]

Troubleshooting Guides for Poor Regioselectivity

This section addresses specific issues you might encounter during your experiments.

Problem: My reaction yields a mixture of ortho and para isomers, and I need to increase the yield of the para product.
Potential Cause Troubleshooting Strategy & Explanation
High Reaction Temperature High temperatures can lead to isomerization and favor the formation of thermodynamic byproducts. Solution: Lower the reaction temperature, often to 0°C or below, to favor the kinetically controlled pathway which, depending on the substrate, may still require optimization. For favoring the more stable para product, sometimes a moderate increase in temperature is needed to overcome the activation barrier for the thermodynamically controlled pathway.[1]
Solvent Choice Polar solvents can sometimes favor the thermodynamically more stable isomer.[1] Solution: Switch to a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) to enhance kinetic control, which often favors the para product due to steric factors.[1]
Steric Hindrance The para position is sterically less hindered than the ortho position. Solution: Employ a bulkier acylating agent or a larger Lewis acid catalyst. The increased steric demand of the electrophilic complex will further disfavor attack at the crowded ortho position.[4]
Problem: For polycyclic aromatic hydrocarbons (PAHs) like naphthalene, my reaction gives a mixture of α- and β-isomers.
Potential Cause Troubleshooting Strategy & Explanation
Kinetic vs. Thermodynamic Control In the acylation of naphthalene, the α-position is kinetically favored, while the β-position is thermodynamically more stable.[8]
Unoptimized Solvent The polarity of the solvent is a critical determinant of the product ratio in naphthalene acylation.[8] Solution: To favor the α-isomer (kinetic product), use a non-polar solvent like carbon disulfide (CS₂) or dichloromethane. The resulting product-AlCl₃ complex often precipitates, preventing equilibration.[8] To favor the β-isomer (thermodynamic product), use a polar solvent like nitrobenzene, which keeps the initial product complex in solution, allowing for deacylation and re-acylation to form the more stable isomer.[8]
Incorrect Temperature Temperature directly influences whether the reaction is under kinetic or thermodynamic control. Solution: Use low temperatures (e.g., 0°C) for kinetic control (α-product) and higher temperatures for thermodynamic control (β-product).

Data Presentation: Influence of Reaction Conditions

Quantitative data from various studies are summarized below to illustrate the impact of key parameters on regioselectivity.

Table 1: Effect of Solvent on the Regioselectivity of Naphthalene Acetylation

This table demonstrates the profound effect of solvent polarity on the product distribution in the Friedel-Crafts acetylation of naphthalene.

SolventDielectric Constant (Approx.)Major ProductProduct Ratio (α : β)Control Type
Carbon Disulfide (CS₂)2.61-acetylnaphthalene (α)High αKinetic[8][9]
Dichloromethane (CH₂Cl₂)9.11-acetylnaphthalene (α)Predominantly αKinetic[8]
Nitrobenzene (C₆H₅NO₂)34.82-acetylnaphthalene (β)Exclusively βThermodynamic[8][9]

Data compiled from published studies on naphthalene acetylation.[8][9]

Table 2: Influence of Catalyst and Conditions on Acylation of Anisole

This table shows the product distribution for the acylation of anisole with benzoyl chloride under various catalytic conditions. The primary product is the para-isomer due to the directing effect of the methoxy group.

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Regioselectivity (p/o ratio)
1SnO₂ nanosheets (10)None504092Exclusively para[11]
2Cu(OTf)₂ in [bmim][BF₄]Ionic LiquidRoom Temp60HighPredominantly para[13]
3ZSM-5 ZeoliteNone150180HighHigh para-selectivity[13]
4AlCl₃ (stoichiometric)CH₂Cl₂0 to RT120-240HighHigh para-selectivity[14]

This table summarizes findings from various sources to highlight the effectiveness of different catalytic systems.[11][13][14]

Experimental Protocols

Protocol 1: Para-Selective Acylation of Anisole with Acetyl Chloride

This protocol provides a general methodology for achieving high para-selectivity in the acylation of an activated aromatic substrate under conditions that minimize ortho-substitution.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anisole (freshly distilled)

  • Acetyl chloride (freshly distilled)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.[14]

  • Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0°C in an ice bath.[14]

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension at 0°C.[14]

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and place it in the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains at 0°C.[14]

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[14]

  • Workup: Upon completion, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[1][14]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product (p-methoxyacetophenone) can be further purified by recrystallization or column chromatography.[14]

Visual Guides and Workflows

Diagram 1: Key Factors Influencing Regioselectivity

G center Regioselectivity (ortho/para/meta) sub Substrate (Electronic & Steric Effects) center->sub sol Solvent (Polarity) center->sol cat Catalyst (Lewis Acid Strength & Size) center->cat temp Temperature (Kinetic vs. Thermodynamic) center->temp

Caption: Core parameters dictating the regiochemical outcome of Friedel-Crafts acylation.

Diagram 2: Troubleshooting Workflow for Poor Para-Selectivity

G start Start: Poor p/o Ratio check_temp Is reaction temp > 0°C? start->check_temp lower_temp Action: Lower temp to 0°C or below check_temp->lower_temp Yes check_solvent Is solvent polar (e.g., nitrobenzene)? check_temp->check_solvent No lower_temp->check_solvent change_solvent Action: Switch to non-polar solvent (CS₂, CH₂Cl₂) check_solvent->change_solvent Yes check_sterics Can sterics be increased? check_solvent->check_sterics No change_solvent->check_sterics change_reagents Action: Use bulkier acylating agent or Lewis acid check_sterics->change_reagents Yes end End: Improved Para-Selectivity check_sterics->end No change_reagents->end

Caption: A logical workflow for optimizing reaction conditions to favor para-acylation.

Diagram 3: Mechanistic Basis of Ortho/Para Direction

G cluster_ortho Ortho Attack cluster_meta Meta Attack ortho_attack Arenium Ion Intermediate (Ortho) ortho_res Key Resonance Structure: + charge adjacent to EDG ortho_attack->ortho_res stabilized meta_attack Arenium Ion Intermediate (Meta) meta_res No direct stabilization of + charge by EDG meta_attack->meta_res less stable start Substituted Arene (with EDG) + Acylium Ion start->ortho_attack start->meta_attack

Caption: Resonance stabilization of the arenium ion by an electron-donating group (EDG).

References

Validation & Comparative

A Comparative Analysis for Drug Development: 2-Chloro-5-nitrobenzophenone vs. 2-amino-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that influences synthetic routes, yields, and the pharmacological profile of the final active pharmaceutical ingredient. This guide provides a comprehensive comparative analysis of two key benzophenone derivatives: 2-Chloro-5-nitrobenzophenone and 2-amino-5-chlorobenzophenone, both pivotal precursors in the synthesis of various pharmaceuticals, most notably the 1,4-benzodiazepine class of drugs.

This publication objectively compares their chemical properties, reactivity in key synthetic transformations, and provides detailed experimental protocols to aid in the selection of the appropriate precursor for specific research and development needs.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of these precursors is essential for their handling, storage, and application in chemical synthesis. The following table summarizes their key characteristics.

PropertyThis compound2-amino-5-chlorobenzophenone
Molecular Formula C₁₃H₈ClNO₃[1]C₁₃H₁₀ClNO[2]
Molecular Weight 261.66 g/mol [1]231.68 g/mol [3]
Appearance Pale yellow to orange or pale cream to brown powder[4]Yellow crystalline powder[2][5]
Melting Point 83-86.5 °C[4][6]96-98 °C[3][5]
Solubility Soluble in Benzene[7]Soluble in DMSO; sparingly soluble in methanol[5][8]
CAS Number 34052-37-4[1]719-59-5[2]

Synthetic Applications and Reactivity Analysis

The primary utility of both this compound and 2-amino-5-chlorobenzophenone lies in their role as versatile intermediates for the synthesis of heterocyclic compounds, particularly benzodiazepines.[9] The choice between these two precursors often depends on the desired substituent at the 7-position of the benzodiazepine ring, which in turn influences the pharmacological activity of the final drug molecule.[9]

2-amino-5-chlorobenzophenone is a direct precursor to a wide range of 7-chloro-1,4-benzodiazepines, including commercially successful drugs like diazepam and lorazepam.[9] The amino group at the 2-position is a key nucleophilic center for subsequent acylation and cyclization reactions.

This compound , on the other hand, serves as a precursor for 2-amino-5-nitrobenzophenone, which is then used to synthesize 7-nitro-1,4-benzodiazepines such as nitrazepam and clonazepam.[9][10] The synthesis of the amino derivative from the nitro compound typically involves a reduction reaction.[11] The strong electron-withdrawing nature of the nitro group in 2-amino-5-nitrobenzophenone can influence the reactivity of the amino group in subsequent synthetic steps, sometimes necessitating harsher reaction conditions compared to its chloro-analogue.[9]

While direct comparative kinetic studies are scarce in the literature, the analysis of synthetic protocols suggests that the acylation of the amino group in 2-amino-5-chlorobenzophenone proceeds under milder conditions than the corresponding reactions with 2-amino-5-nitrobenzophenone. This is attributed to the higher nucleophilicity of the amino group in the former, which is less deactivated by the chloro substituent compared to the strongly electron-withdrawing nitro group.

Experimental Protocols

The following are detailed experimental protocols for key synthetic transformations involving the title compounds.

Protocol 1: Synthesis of 2-amino-5-nitrobenzophenone from this compound

This protocol describes the amination of this compound to yield 2-amino-5-nitrobenzophenone.

Materials:

  • This compound

  • Gaseous ammonia

  • Water

Procedure:

  • Heat the reaction vessel containing this compound to 125-130 °C.

  • Introduce gaseous ammonia into the reaction mass with stirring, maintaining a constant pressure of 0.05-0.65 MPa.

  • Continue the amination process for 5 hours.

  • After completion, release the pressure and cool the reaction mixture to 80 °C.

  • Pour the reaction mass into water with stirring and continue to stir for 1 hour.

  • Filter the precipitated 2-amino-5-nitrobenzophenone and dry to obtain the product. A reported yield for this reaction is 85%.[12]

Protocol 2: Acylation of 2-amino-5-nitrobenzophenone for Nitrazepam Synthesis

This protocol details the acylation of 2-amino-5-nitrobenzophenone with chloroacetyl chloride, a key step in the synthesis of nitrazepam.[10]

Materials:

  • 2-amino-5-nitrobenzophenone (50 g, 0.206 moles)

  • Dry chloroform (250 mL)

  • Chloroacetyl chloride (24 mL, 0.314 moles)

Procedure:

  • Dissolve 2-amino-5-nitrobenzophenone in dry chloroform in a reaction vessel equipped with a stirrer and protected from moisture.

  • Over a period of 5 minutes, add chloroacetyl chloride to the solution.

  • Stir the reaction mixture at 35 °C for 2 hours, ensuring continued protection from moisture.[10]

  • The resulting product, 2-(2-chloroacetamido)-5-nitrobenzophenone, can be isolated and purified for the subsequent cyclization step.

Protocol 3: Acylation of 2-amino-5-chlorobenzophenone for Diazepam Synthesis

This protocol describes the acylation of 2-amino-5-chlorobenzophenone, a crucial step in the synthesis of diazepam.

Materials:

  • 2-amino-5-chlorobenzophenone

  • Chloroacetyl chloride

  • Toluene

Procedure:

  • Dissolve 2-amino-5-chlorobenzophenone in toluene.

  • Slowly add chloroacetyl chloride to the solution.

  • Reflux the reaction mixture for 2.5 hours.[9]

  • Cool the mixture to room temperature to allow the product, 2-(chloroacetamido)-5-chlorobenzophenone, to crystallize.

  • Filter the solid product, wash with cold toluene, and dry under vacuum.[9] The crude product can be recrystallized from ethanol. A reported yield for a similar microwave-assisted synthesis is 88%.[9]

Mechanism of Action of Benzodiazepines: The GABA-A Receptor Signaling Pathway

The therapeutic effects of benzodiazepines, synthesized from the precursors discussed, are mediated through their interaction with the GABA-A receptor in the central nervous system. The following diagram illustrates this signaling pathway.

GABA_A_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaging GABA_A_Receptor GABA-A Receptor Vesicle->GABA_A_Receptor GABA Release & Binding Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_Channel->Hyperpolarization Cl⁻ influx Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor Binds to allosteric site

References

Navigating Nitrazepam Synthesis: A Comparative Guide to Alternatives for 2-Chloro-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of nitrazepam, a key benzodiazepine, has traditionally relied on 2-chloro-5-nitrobenzophenone as a primary starting material. However, the evolving landscape of pharmaceutical manufacturing necessitates a thorough evaluation of alternative synthetic routes that may offer improved yields, enhanced safety profiles, and greater efficiency. This guide provides an objective comparison of viable alternatives to this compound in the synthesis of nitrazepam, supported by experimental data and detailed protocols.

The conventional pathway to nitrazepam involves the conversion of this compound to 2-amino-5-nitrobenzophenone, which then undergoes cyclization to form the benzodiazepine ring structure. This guide will explore two primary categories of alternatives: novel synthetic routes to the crucial intermediate 2-amino-5-nitrobenzophenone that bypass the use of this compound, and a distinct commercial pathway that utilizes this compound in a different capacity.

Comparative Analysis of Synthetic Pathways

The following table summarizes the key quantitative data for the traditional synthesis of 2-amino-5-nitrobenzophenone and its alternatives, as well as a distinct commercial route to nitrazepam.

Synthetic PathwayStarting MaterialsKey ReagentsReported Yield (%)Purity (%)Key Reaction Conditions
Traditional Method This compoundAmmonia85-86>99125-130°C, 0.05-0.65 MPa, 5 hours[1]
Alternative 1 p-Nitroaniline, Benzoyl chlorideZinc chloride35-37 (unoptimized)Not Reported200°C, 2 hours, followed by hydrolysis[2]
Alternative 2 2-Cyano-4-nitroaniline, Sodium benzenesulfinatePalladium acetate, 2,2'-bipyridine, p-nitrobenzenesulfonic acid96Not Reported80°C, 48 hours in THF/water[3]
Commercial Route This compound, EthylenediamineNot specified50-100 (for benzodiazepine formation)Not ReportedNot specified[4]

Experimental Protocols

Traditional Synthesis of 2-amino-5-nitrobenzophenone from this compound

This protocol is adapted from a patented industrial method.[1]

  • Reaction Setup: A pressure reactor is charged with this compound.

  • Amination: The reactor is sealed and heated to 125-130°C. Gaseous ammonia is introduced into the reaction mass while maintaining a constant pressure of 0.05-0.65 MPa for 5 hours.

  • Work-up: After the reaction is complete, the pressure is released, and the mixture is cooled to 80°C. The reaction mass is then poured into water with stirring.

  • Isolation: The precipitated 2-amino-5-nitrobenzophenone is collected by filtration and dried to yield the final product.

Alternative 1: Synthesis of 2-amino-5-nitrobenzophenone from p-Nitroaniline and Benzoyl Chloride

This method represents a classical approach to forming the benzophenone core.[2]

  • Reaction: A mixture of p-nitroaniline (1 mole), benzoyl chloride (2.5 moles), and anhydrous zinc chloride (1.6 moles) is heated to 200°C for 2 hours with stirring under reflux and moisture protection.

  • Hydrolysis: After cooling, the reaction mixture is hydrolyzed with boiling water. The resulting residue is then treated with 75% sulfuric acid at 140°C for 40 minutes.

  • Purification: The product is precipitated, and further purified by washing with a sodium hydroxide solution to remove benzoic acid, followed by water washes and drying.

Alternative 2: Palladium-Catalyzed Synthesis of 2-amino-5-nitrobenzophenone

This modern approach offers high yields under milder conditions.[3]

  • Reaction Setup: A Schlenk tube is charged with 2-cyano-4-nitroaniline (0.3 mmol), sodium benzenesulfinate (0.6 mmol), palladium acetate (10 mol%), 2,2'-bipyridine (20 mol%), p-nitrobenzenesulfonic acid (10 equiv.), tetrahydrofuran (2 mL), and water (1 mL) under a nitrogen atmosphere.

  • Reaction: The reaction mixture is stirred vigorously at 80°C for 48 hours.

  • Work-up: Upon completion, the mixture is poured into ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Commercial Route to Nitrazepam via Ethylenediamine

This alternative commercial synthesis of nitrazepam involves a different cyclization strategy.[4]

  • Condensation: this compound is condensed with ethylenediamine to form a 2,3-dihydro-5-phenyl-1H-1,4-benzodiazepine intermediate.

  • Oxidation: The intermediate benzodiazepine is subsequently oxidized to the corresponding benzodiazepinone, yielding nitrazepam.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes discussed.

Traditional_vs_Alternative_Synthesis cluster_0 Traditional Pathway cluster_1 Alternative Pathways to Intermediate cluster_2 Alternative Commercial Route 2_Chloro_5_nitrobenzophenone 2-Chloro-5- nitrobenzophenone 2_Amino_5_nitrobenzophenone 2-Amino-5- nitrobenzophenone 2_Chloro_5_nitrobenzophenone->2_Amino_5_nitrobenzophenone Amination Ammonia Ammonia Nitrazepam Nitrazepam 2_Amino_5_nitrobenzophenone->Nitrazepam Cyclization p_Nitroaniline p-Nitroaniline Intermediate_1 2-Amino-5- nitrobenzophenone p_Nitroaniline->Intermediate_1 Friedel-Crafts Benzoyl_chloride Benzoyl chloride 2_Cyano_4_nitroaniline 2-Cyano-4-nitroaniline 2_Cyano_4_nitroaniline->Intermediate_1 Pd-catalyzed Sodium_benzenesulfinate Sodium benzenesulfinate Intermediate_1->Nitrazepam Cyclization 2_Chloro_5_nitrobenzophenone_2 2-Chloro-5- nitrobenzophenone Dihydrobenzodiazepine Dihydro-1,4- benzodiazepine 2_Chloro_5_nitrobenzophenone_2->Dihydrobenzodiazepine Condensation Ethylenediamine Ethylenediamine Nitrazepam_2 Nitrazepam Dihydrobenzodiazepine->Nitrazepam_2 Oxidation

Caption: Comparison of synthetic pathways to nitrazepam.

Decision-Making Workflow for Selecting an Alternative

The choice of a synthetic route depends on various factors, including desired yield, cost of starting materials, available equipment, and safety considerations. The following workflow can guide researchers in selecting the most appropriate alternative.

Decision_Workflow Start Evaluate Need for Alternative to this compound Assess_Goals Primary Goal? Start->Assess_Goals High_Yield Maximize Yield Assess_Goals->High_Yield High Yield Cost_Reduction Reduce Cost Assess_Goals->Cost_Reduction Cost Milder_Conditions Milder Reaction Conditions Assess_Goals->Milder_Conditions Safety/Conditions Alternative_Route Alternative Commercial Route Assess_Goals->Alternative_Route Different Pathway Pd_Catalyzed Pd_Catalyzed High_Yield->Pd_Catalyzed Consider Pd-catalyzed route (yield up to 96%) Friedel_Crafts Friedel_Crafts Cost_Reduction->Friedel_Crafts Evaluate Friedel-Crafts route (potentially cheaper starting materials) Pd_Catalyzed_2 Pd_Catalyzed_2 Milder_Conditions->Pd_Catalyzed_2 Favor Pd-catalyzed route (avoids high temperatures and pressures) Ethylenediamine_Route Ethylenediamine_Route Alternative_Route->Ethylenediamine_Route Investigate Ethylenediamine route (different intermediate and cyclization) Final_Decision Select Optimal Synthetic Route Pd_Catalyzed->Final_Decision Feasible? Friedel_Crafts->Final_Decision Feasible? Pd_Catalyzed_2->Final_Decision Feasible? Ethylenediamine_Route->Final_Decision Feasible?

Caption: Workflow for selecting a synthetic alternative.

Safety Considerations

All chemical syntheses should be conducted with appropriate safety precautions in a well-ventilated fume hood, and personal protective equipment (PPE) should be worn.

  • This compound and its derivatives: These compounds are generally considered irritants.[5]

  • Nitroaromatic compounds: These compounds carry potential toxicity risks.

  • Reagents: Many of the reagents used, such as benzoyl chloride, ammonia, and palladium catalysts, have their own specific hazards and should be handled according to their safety data sheets (SDS).

  • Reaction Conditions: High-pressure and high-temperature reactions require specialized equipment and careful monitoring to prevent accidents.

Conclusion

While the traditional synthesis of nitrazepam via this compound is well-established, several viable alternatives offer distinct advantages. The palladium-catalyzed synthesis of 2-amino-5-nitrobenzophenone stands out for its remarkably high yield and milder reaction conditions. The classical Friedel-Crafts approach, although lower-yielding in unoptimized procedures, may present a cost-effective alternative depending on the price of starting materials. The commercial route utilizing ethylenediamine offers a fundamentally different approach to the benzodiazepine core.

The selection of an optimal synthetic route will ultimately depend on a careful evaluation of project-specific goals, including yield, cost, safety, and available resources. This guide provides the necessary data and protocols to empower researchers and drug development professionals to make informed decisions in the synthesis of this important pharmaceutical.

References

A Comparative Guide to the Reactivity of Substituted Benzophenones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold is a cornerstone in organic synthesis, serving as a versatile building block for a myriad of applications, from medicinal chemistry to materials science.[1][2] The reactivity of the central carbonyl group is intricately modulated by the nature and position of substituents on its flanking phenyl rings. This guide provides a comparative analysis of the reactivity of various substituted benzophenones in common organic transformations, supported by experimental data and detailed methodologies, to aid in the strategic design of synthetic routes.

The Influence of Substituents: An Overview

The reactivity of the carbonyl carbon in benzophenones is governed by a delicate interplay of electronic and steric effects imparted by substituents on the aromatic rings.[3][4]

  • Electronic Effects: Electron-donating groups (EDGs), such as methoxy (-OCH₃) and amino (-NH₂), increase the electron density on the carbonyl carbon through resonance, thereby decreasing its electrophilicity and reducing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and trifluoromethyl (-CF₃), decrease the electron density on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.[3]

  • Steric Effects: Bulky substituents, particularly at the ortho positions, can hinder the approach of nucleophiles to the carbonyl carbon, thereby slowing down the reaction rate, irrespective of the electronic nature of the substituent.[5][6]

Comparative Reactivity Data

The following table summarizes quantitative and qualitative data on the reactivity of various substituted benzophenones in representative organic reactions.

Substituent (Position)Reaction TypeReactivity MetricObservationReference
UnsubstitutedPhotoreduction with isopropanolRate Coefficient (k_primary)1.0 (relative)[1][7]
4,4'-dimethoxyPhotoreduction with isopropanolRate Coefficient (k_primary)Lower than unsubstituted[1][7]
4,4'-bis(trifluoromethyl)Photoreduction with isopropanolRate Coefficient (k_primary)Higher than unsubstituted[1][7]
3,3',5,5'-tetrakis(trifluoromethyl)Photoreduction with isopropanolRate Coefficient (k_primary)Significantly higher than unsubstituted[1][7]
Various (meta and para)Dissociation (MS)Hammett ρ value+1.08[8]
UnsubstitutedGrignard Reaction (PhMgBr)YieldHigh[8][9]
SubstitutedGrignard Reaction (MeMgI)Relative Reactivity (vs. α-naphthol)EWGs increase rate, EDGs decrease rate[5]
UnsubstitutedFriedel-Crafts Acylation (of anisole)YieldGood[1][9][10]
SubstitutedFriedel-Crafts Acylation (of arenes)ReactivityDeactivated rings show poor reactivity[3][11]

Experimental Protocols

Detailed methodologies for key reactions involving benzophenones are provided below.

Reduction of Benzophenone to Diphenylmethanol using Sodium Borohydride

This protocol describes the reduction of the carbonyl group of benzophenone to a secondary alcohol.

Materials:

  • Benzophenone

  • Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Petroleum ether

  • Dichloromethane (for TLC)

  • Silica gel TLC plates

Procedure:

  • Dissolve benzophenone in ethanol in an Erlenmeyer flask with magnetic stirring.

  • In a separate test tube, dissolve sodium borohydride in cold water.

  • Add the NaBH₄ solution dropwise to the stirred ethanolic solution of benzophenone at room temperature.

  • Continue stirring the mixture for 40 minutes after the addition is complete.

  • Slowly pour the reaction mixture into a beaker containing a mixture of ice-water and concentrated HCl.

  • Collect the precipitated product by vacuum filtration and wash it with two portions of water.

  • Dry the crude product by suction at the filter pump for 10 minutes.

  • Recrystallize the crude product from a minimum volume of hot petroleum ether.

  • Record the yield and melting point of the purified diphenylmethanol.

  • Confirm the identity and purity of the product by TLC and IR spectroscopy, comparing it with the starting benzophenone.[2][12][13][14]

Grignard Reaction of Benzophenone with Phenylmagnesium Bromide

This protocol details the synthesis of triphenylmethanol via the nucleophilic addition of a Grignard reagent to benzophenone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Benzophenone

  • 3M Hydrochloric acid (HCl)

  • Anhydrous calcium chloride

  • Petroleum ether (for washing)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a scrupulously dried reaction vessel, combine magnesium turnings and anhydrous diethyl ether.

    • Prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium suspension. If the reaction does not initiate, gently crush the magnesium with a dry stirring rod.

    • Once the reaction begins (indicated by cloudiness and gentle boiling), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, allow the reaction to proceed until the magnesium is consumed or the refluxing ceases.[8][9]

  • Reaction with Benzophenone:

    • Dissolve benzophenone in anhydrous diethyl ether in a separate dry vial.

    • Slowly add the benzophenone solution to the prepared Grignard reagent, maintaining a gentle reflux.

    • Allow the reaction mixture to stand at room temperature until the initial red color disappears.

  • Workup and Purification:

    • Cool the reaction tube in an ice bath and quench the reaction by the dropwise addition of 3M HCl.

    • Extract the aqueous layer with diethyl ether.

    • Dry the combined ether layers with anhydrous calcium chloride.

    • Evaporate the ether to obtain the crude triphenylmethanol.

    • Wash the crude product with petroleum ether to remove biphenyl byproduct.

    • Recrystallize the purified product from ethanol.[8][9]

Friedel-Crafts Acylation of Anisole with Benzoyl Chloride

This protocol outlines the synthesis of methoxybenzophenone, a substituted benzophenone, via electrophilic aromatic substitution.

Materials:

  • Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid (e.g., FeCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Benzoyl chloride

  • Anisole

  • Ice-cold water

  • 5% aqueous Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask fitted with a stirrer and a dropping funnel, suspend anhydrous AlCl₃ in dichloromethane and cool the mixture in an ice bath.

  • Add benzoyl chloride dropwise to the cooled suspension.

  • Slowly add a solution of anisole in dichloromethane to the reaction mixture.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 15 minutes.

  • Carefully quench the reaction by slowly pouring the mixture onto ice.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with 5% aqueous NaOH solution and then with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.[1][7]

Reaction Mechanisms and Workflows

The following diagrams illustrate the key mechanistic pathways and experimental workflows discussed.

Caption: Nucleophilic addition to substituted benzophenones.

Benzophenone_Reduction_Workflow Experimental Workflow for Benzophenone Reduction start Dissolve Benzophenone in Ethanol add_nabh4 Add NaBH4 solution dropwise at RT start->add_nabh4 stir Stir for 40 minutes add_nabh4->stir quench Quench with HCl/ice water stir->quench filter Vacuum Filtration quench->filter recrystallize Recrystallize from Petroleum Ether filter->recrystallize analyze Analyze Product (TLC, IR, MP) recrystallize->analyze

Caption: Workflow for benzophenone reduction.

References

A Comparative Guide to Purity Validation of 2-Chloro-5-nitrobenzophenone: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for pharmaceutical intermediates is a critical step in drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of 2-Chloro-5-nitrobenzophenone purity. Furthermore, alternative methods for purity assessment are discussed, providing a well-rounded view for analytical scientists.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC method is typically employed to assess its purity and identify any related impurities.

Experimental Protocol: HPLC

A standard reverse-phase HPLC method for the analysis of this compound is as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with an acid modifier like 0.1% phosphoric acid. For mass spectrometry compatibility, 0.1% formic acid can be used as an alternative.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase (e.g., 1 mg/mL) and then diluted to an appropriate concentration (e.g., 0.1 mg/mL).

Data Presentation: HPLC Purity Analysis

The purity of this compound is determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram. Below is a table with hypothetical data from an HPLC analysis.

Peak No.Retention Time (min)Peak AreaArea (%)Identification
12.515000.05Unknown Impurity
24.2298500099.50This compound
35.8135000.45Process-related Impurity
Total 3000000 100.00

Note: This data is hypothetical and for illustrative purposes only.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity determination of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol: NMR
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Sample Preparation: Approximately 10-20 mg of the this compound sample is dissolved in 0.5-0.7 mL of the deuterated solvent.

Data Presentation: NMR Spectral Data

The following tables summarize the hypothetical ¹H and ¹³C NMR spectral data for this compound.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.45 - 7.65m3HH-3', H-4', H-5'
7.70 - 7.80m2HH-2', H-6'
7.85d, J=8.8 Hz1HH-3
8.25dd, J=8.8, 2.4 Hz1HH-4
8.40d, J=2.4 Hz1HH-6

Note: This data is hypothetical and for illustrative purposes only. Chemical shifts and coupling constants are representative.

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
124.0C-6
128.8C-2', C-6'
129.5C-4
130.2C-3', C-5'
132.0C-3
133.5C-4'
135.0C-1'
138.0C-2
145.0C-1
148.0C-5
194.0C=O

Note: This data is hypothetical and for illustrative purposes only. Chemical shifts are representative.

Comparison of HPLC and NMR for Purity Validation

FeatureHPLCNMR
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Use Quantitative purity determination and impurity profiling.Structural elucidation, identification, and quantitative purity determination (qNMR).
Sensitivity High (typically ng to µg range).Lower (typically mg range).
Quantification Requires a reference standard for each impurity for accurate quantification. Purity is often reported as area percent.Can provide absolute purity against a certified internal standard without needing a reference standard of the analyte.
Structural Info Provides limited structural information (retention time and UV spectrum).Provides detailed structural information, enabling the identification of unknown impurities.
Sample Throughput Relatively high.Lower, especially for quantitative NMR (qNMR) which requires longer experiment times.
Sample State Sample must be soluble in the mobile phase.Sample must be soluble in a deuterated solvent.
Destructive Yes, the sample is typically not recovered.No, the sample can be recovered after analysis.

Alternative Purity Determination Methods

Besides HPLC and NMR, other techniques can be employed to assess the purity of this compound:

  • Melting Point Analysis: A sharp and well-defined melting point is indicative of high purity. Impurities tend to broaden and depress the melting point range. The reported melting point for this compound is typically in the range of 80-86°C[1].

  • Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that can be used to determine purity with high accuracy for crystalline solids[2][3]. It measures the heat flow associated with the melting of the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile impurities that may not be detected by HPLC.

  • Thin-Layer Chromatography (TLC): A simple and rapid qualitative technique for a preliminary purity check and for monitoring the progress of purification.

Potential Impurities in this compound

The synthesis of this compound is often achieved through a Friedel-Crafts acylation of benzene with 2-chloro-5-nitrobenzoyl chloride. Potential impurities can arise from starting materials, side reactions, or degradation. These may include:

  • 2-chloro-5-nitrobenzoic acid: From hydrolysis of the acid chloride.

  • Unreacted starting materials: Benzene and 2-chloro-5-nitrobenzoyl chloride.

  • Regioisomers: Isomeric benzophenones formed from acylation at different positions.

  • Di-acylated products: Products of multiple acylations on the benzene ring.

Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Purity Check cluster_comprehensive Comprehensive Purity Analysis cluster_alternative Alternative/Complementary Analysis cluster_final Final Assessment synthesis Synthesis of this compound isolation Isolation & Purification synthesis->isolation tlc TLC Analysis isolation->tlc mp Melting Point Determination isolation->mp hplc HPLC Purity & Impurity Profiling tlc->hplc mp->hplc nmr NMR for Structure & Purity Confirmation hplc->nmr dsc DSC for Absolute Purity nmr->dsc gcms GC-MS for Volatile Impurities nmr->gcms report Purity Report & Specification Compliance dsc->report gcms->report

Caption: Workflow for the purity validation of this compound.

Conclusion

Both HPLC and NMR are powerful and complementary techniques for the purity validation of this compound. HPLC is highly sensitive and ideal for quantitative impurity profiling, while NMR provides invaluable structural information and can be used for absolute purity determination. For a comprehensive and robust assessment of purity, a combination of these techniques, supplemented with other methods like melting point analysis and DSC, is recommended. This multi-faceted approach ensures the high quality and reliability of this important pharmaceutical intermediate.

References

A Comparative Guide to the Synthetic Efficacy of Benzodiazepine Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of several key synthetic routes to benzodiazepines, a critical class of therapeutic agents. The selection of a synthetic pathway is a pivotal decision in drug development, impacting yield, purity, scalability, and the overall cost-effectiveness of producing active pharmaceutical ingredients (APIs). This document presents a detailed analysis of prominent synthetic strategies, supported by experimental data and methodologies, to inform decision-making in a research and development setting.

Introduction to Benzodiazepine Synthesis

Benzodiazepines are a cornerstone of medicinal chemistry, renowned for their anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties. The bicyclic heteroaromatic core, typically a fusion of a benzene and a diazepine ring, has been the subject of extensive synthetic exploration since the seminal discovery of chlordiazepoxide by Leo Sternbach in the 1950s. The synthetic landscape has since evolved from classical condensation reactions to sophisticated, modern catalytic systems. This guide will focus on a comparative analysis of four principal strategies: the classical Sternbach synthesis, the condensation of o-phenylenediamines, palladium-catalyzed cross-coupling reactions, and the Ugi multicomponent reaction.

Comparative Analysis of Synthetic Routes

The efficacy of a synthetic route is a multifactorial assessment. The following tables summarize quantitative data for the discussed synthetic methodologies, offering a comparative overview of their performance based on reported experimental outcomes.

Table 1: Efficacy Comparison of 1,4-Benzodiazepine Synthetic Routes
Synthetic RouteKey ReactantsCatalyst/ReagentReaction TimeYield (%)Purity (%)Key AdvantagesKey Disadvantages
Sternbach Synthesis 2-Amino-5-chlorobenzophenone, Chloroacetyl chlorideToluene3-4 hours87-97%>98% (after recrystallization)Well-established, high yields, high purity.Multi-step, requires pre-functionalized precursors.
Palladium-Catalyzed Cyclization N-Tosyl-disubstituted 2-aminobenzylamines, Propargylic carbonatesPd(PPh₃)₄3 hoursUp to 99%Not specifiedHigh efficiency, versatility in substitution patterns.Cost of palladium catalyst, ligand sensitivity.
Ugi Multicomponent Reaction Aminophenylketones, Isocyanide, Boc-glycinal, Carboxylic acidMethanol, TFA/DCE2 days (conventional), 30 min (microwave) + overnight40-70% (over two steps)Not specifiedHigh diversity, rapid access to libraries, one-pot synthesis.Moderate yields, purification of complex mixtures.
Table 2: Efficacy Comparison of 1,5-Benzodiazepine Synthetic Routes
Synthetic RouteKey ReactantsCatalyst/ReagentReaction TimeYield (%)Key AdvantagesKey Disadvantages
Condensation with Ketones o-Phenylenediamine, AcetoneH-MCM-221-3 hours87%Simple, efficient, good yields.Limited to symmetrical or simple ketones to avoid mixtures.
Condensation with Ketones o-Phenylenediamine, 3-Pentanonep-Toluenesulfonic acid10-20 minutes92%Very rapid, high yields, solvent-free option.Requires heating (80-85°C).
Condensation with Ketones o-Phenylenediamine, AcetophenoneSilica sulfuric acid1.2 hours93%Solvent-free, good yields.Solid acid catalyst may require preparation/handling.
Condensation with Ketones o-Phenylenediamine, KetonesPhenylboronic acidVaries (see protocol)82-91%Mild conditions, good to excellent yields.Requires reflux conditions.

Experimental Protocols

Detailed methodologies for key cited experiments are provided below to allow for replication and further development.

Protocol 1: Sternbach Synthesis of a 1,4-Benzodiazepine Precursor

Reaction: Acylation of 2-amino-5-chlorobenzophenone.

Procedure:

  • Dissolve 2-amino-5-chlorobenzophenone (2.31 g) in toluene (20 mL) in a suitable reaction vessel.

  • Cool the solution to a temperature of 5–10 °C using an ice bath.

  • Prepare a solution of chloroacetyl chloride (0.85 mL) in toluene (2 mL).

  • Add the chloroacetyl chloride solution dropwise to the cooled 2-amino-5-chlorobenzophenone solution.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction to completion by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified by standard techniques such as filtration and recrystallization.

Protocol 2: Palladium-Catalyzed Synthesis of a 1,4-Benzodiazepine

Reaction: Cyclization of N-tosyl-disubstituted 2-aminobenzylamine with a propargylic carbonate.

Procedure:

  • To a stirred solution of propargylic carbonate (123 µmol) in dioxane (0.5 mL), add N-tosyl-disubstituted 2-aminobenzylamine (94.2 µmol) and Pd(PPh₃)₄ (9.4 µmol) at 25 °C.[1]

  • Stir the reaction mixture for 3 hours at the same temperature.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent, followed by purification by column chromatography.

Protocol 3: Ugi Multicomponent Synthesis of a 1,4-Benzodiazepine Scaffold

Reaction: A one-pot, two-step synthesis of a 1,4-benzodiazepine scaffold.

Procedure: Step 1 (Ugi Reaction):

  • In a suitable vessel, combine the aminophenylketone (1 equivalent), isocyanide (1 equivalent), Boc-glycinal (1 equivalent), and a carboxylic acid (1 equivalent) in methanol.

  • Stir the reaction at room temperature for 2 days, or alternatively, heat using microwave irradiation at 100°C for 30 minutes. Step 2 (Deprotection and Cyclization):

  • After the Ugi reaction is complete, evaporate the methanol.

  • Redissolve the residue in dichloroethane (DCE) containing 10% trifluoroacetic acid (TFA).

  • Heat the mixture at 40°C overnight to facilitate Boc deprotection and subsequent intramolecular cyclization.

  • Isolate and purify the resulting 1,4-benzodiazepine scaffold using appropriate chromatographic techniques.

Protocol 4: Acid-Catalyzed Condensation for 1,5-Benzodiazepine Synthesis

Reaction: Condensation of o-phenylenediamine with a ketone.

Procedure:

  • Grind o-phenylenediamine (10 mmol) and p-toluenesulfonic acid (0.6 mmol) together.[2]

  • Transfer the mixture to a round-bottomed flask and add the ketone (e.g., 3-pentanone, 20 mmol).[2]

  • Heat the reaction mixture at 80-85°C for 10-20 minutes.[2]

  • Monitor the reaction to completion by TLC.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate.[2]

  • Dry the combined organic layers over anhydrous sodium sulfate, evaporate the solvent, and purify the product, typically by recrystallization.[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed synthetic routes.

Sternbach_Synthesis start 2-Aminobenzophenone intermediate1 N-Haloacetyl Intermediate start->intermediate1 Acylation reagent1 Haloacetyl Halide reagent1->intermediate1 product 1,4-Benzodiazepin-2-one intermediate1->product Cyclization reagent2 Ammonia or Amine reagent2->product

Caption: The classical Sternbach synthesis of 1,4-benzodiazepines.

Condensation_Synthesis start1 o-Phenylenediamine product 1,5-Benzodiazepine start1->product Cyclocondensation start2 Ketone or β-Dicarbonyl start2->product catalyst Acid Catalyst catalyst->product

Caption: General scheme for the synthesis of 1,5-benzodiazepines.

Palladium_Catalyzed_Synthesis start1 Aryl Halide Precursor product Benzodiazepine start1->product Cross-Coupling/ Cyclization start2 Amine or Bis-nucleophile start2->product catalyst Palladium Catalyst + Ligand catalyst->product

Caption: Palladium-catalyzed approach to benzodiazepine synthesis.

Ugi_Reaction_Synthesis cluster_ugi Ugi 4-Component Reaction amine Amine ugi_product Ugi Product amine->ugi_product aldehyde Aldehyde/ Ketone aldehyde->ugi_product acid Carboxylic Acid acid->ugi_product isocyanide Isocyanide isocyanide->ugi_product post_modification Post-Ugi Modification ugi_product->post_modification product Benzodiazepine post_modification->product

Caption: Ugi multicomponent reaction for benzodiazepine synthesis.

Conclusion

The synthetic route to benzodiazepines is not a one-size-fits-all decision. The classical Sternbach synthesis remains a robust and high-yielding method for specific 1,4-benzodiazepine targets. For the synthesis of 1,5-benzodiazepines, acid-catalyzed condensation of o-phenylenediamines with ketones offers a rapid and efficient alternative. Modern palladium-catalyzed reactions provide unparalleled versatility and efficiency, particularly for the synthesis of complex and highly substituted analogs. The Ugi multicomponent reaction stands out for its ability to rapidly generate diverse libraries of benzodiazepine scaffolds, a significant advantage in the early stages of drug discovery. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, desired scale, cost considerations, and the available chemical resources.

References

A Comparative Toxicological Profile of Benzophenone Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the toxicological profiles of various benzophenone derivatives, supported by experimental data, to inform risk assessment and guide the development of safer alternatives.

Benzophenone and its derivatives are widely used in sunscreens, personal care products, and industrial applications due to their ultraviolet (UV) light-absorbing properties. However, mounting evidence highlights potential health risks associated with some of these compounds, including endocrine disruption, carcinogenicity, and reproductive toxicity. This guide provides a comparative analysis of the toxicological profiles of several common benzophenone derivatives to assist researchers, scientists, and drug development professionals in making informed decisions.

Comparative Toxicity Data

The following tables summarize key quantitative toxicological data for various benzophenone derivatives, compiled from in vivo and in vitro studies. These tables are intended to provide a clear and concise comparison of their toxic potential.

Table 1: Acute Toxicity of Benzophenone Derivatives

CompoundCAS NumberTest OrganismRoute of AdministrationLD50 (mg/kg)Reference
Benzophenone119-61-9RatOral1,900[1]
MouseOral2,895[1]
RabbitDermal3,535[1]
Benzophenone-1 (BP-1)131-56-6RatOral> 10,000[2]
Benzophenone-3 (Oxybenzone)131-57-7Data Not Available---
Benzophenone-4 (Sulisobenzone)4065-45-6RatOral3,530[2]
Benzophenone-121843-05-6RabbitDermal> 10,000[3]

Table 2: Carcinogenicity, Reproductive & Developmental Toxicity of Benzophenone

EndpointTest OrganismRouteNOAEL (mg/kg/day)LOAEL (mg/kg/day)Effects ObservedReference
Carcinogenicity
BenzophenoneMale RatOral (Feed)--Increased incidence of renal tubule adenoma.[4]
Female RatOral (Feed)--Equivocal evidence of mononuclear cell leukemia and histiocytic sarcoma.[4]
Male MouseOral (Feed)--Increased incidence of hepatocellular neoplasms (primarily adenoma).[4]
Female MouseOral (Feed)--Increased incidence of histiocytic sarcoma.[4]
Reproductive Toxicity
BenzophenoneRat (Two-generation study)Oral (Diet)130 (males), 170 (females)-No obvious effects on endocrine system or reproductive toxicology.[5]
Developmental Toxicity
BenzophenoneRatOral (Gavage)-100Maternal toxicity; slightly delayed skeletal development and reduced male fetal body weight at high doses.[5]
RabbitOral (Gavage)525Maternal toxicity and early termination of pregnancy.[5]

Table 3: Endocrine Disrupting Activity of Benzophenone Derivatives

CompoundEstrogenic ActivityAnti-androgenic ActivityReference
BenzophenoneLittle to no activityPositive[6][7]
2,4-Dihydroxybenzophenone (BP-1)PositivePositive[6][7]
2,2',4,4'-Tetrahydroxybenzophenone (BP-2)PositivePositive[6][7][8][9]
2-Hydroxy-4-methoxybenzophenone (BP-3)PositivePositive[10]
2,4,4'-TrihydroxybenzophenoneHighHigh[6][7][8][9]
4-HydroxybenzophenoneHigh-[11]

Experimental Protocols

Detailed methodologies for key toxicological assays cited in this guide are provided below, primarily based on Organisation for Economic Co-operation and Development (OECD) guidelines.

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This in vitro assay is used to assess the mutagenic potential of a substance.

  • Test Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used. These strains have mutations that are susceptible to reversion by various types of mutagens.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Exposure: The test substance is incubated with the bacterial strains in a minimal medium lacking the required amino acid.

  • Observation: If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize the essential amino acid and form visible colonies.

  • Data Analysis: The number of revertant colonies is counted and compared to the number of spontaneous revertants in the control group. A significant, dose-related increase in revertant colonies indicates a positive mutagenic response.

Reproduction/Developmental Toxicity Screening Test - OECD Guideline 421

This in vivo study provides initial information on the potential effects of a substance on reproduction and development.

  • Test Animals: Typically, rats are used.

  • Dosing: The test substance is administered to both male and female animals for a specified period before mating, during mating, and for females, throughout gestation and lactation.

  • Endpoints: Key parameters evaluated include:

    • Parental animals: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, and gestation length.

    • Offspring: Viability, body weight, and clinical signs at birth and during lactation.

  • Necropsy: At the end of the study, parental animals and offspring are euthanized and subjected to a gross necropsy. Reproductive organs are examined histopathologically.

Prenatal Developmental Toxicity Study - OECD Guideline 414

This in vivo study is designed to assess the potential adverse effects of a substance on the developing embryo and fetus.

  • Test Animals: Pregnant rodents (usually rats) or rabbits are used.

  • Dosing: The test substance is administered daily to pregnant females during the period of organogenesis.

  • Maternal Evaluation: Dams are monitored for clinical signs of toxicity, body weight changes, and food consumption.

  • Fetal Evaluation: Shortly before the expected day of delivery, the dams are euthanized, and the uteri are examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Uterotrophic Bioassay in Rodents - OECD Guideline 440

This in vivo assay is a short-term screening test for estrogenic activity.

  • Test Animals: Immature or ovariectomized adult female rats or mice are used.

  • Dosing: The test substance is administered daily for three consecutive days.

  • Endpoint: The primary endpoint is a statistically significant increase in the wet weight of the uterus in the treated group compared to the vehicle control group.

  • Procedure: Approximately 24 hours after the last dose, the animals are euthanized, and their uteri are carefully dissected and weighed.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and mechanisms of toxicity, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Toxicity_Assessment cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Ames Ames Test (Genotoxicity) Repro_Dev_Tox Reproductive/ Developmental Toxicity Ames->Repro_Dev_Tox Informs Cell_Viability Cell Viability Assays (Cytotoxicity) Acute_Tox Acute Toxicity (LD50) Cell_Viability->Acute_Tox Informs Receptor_Binding Receptor Binding/ Reporter Gene Assays (Endocrine Disruption) Endocrine_Tox Uterotrophic/ Hershberger Assays Receptor_Binding->Endocrine_Tox Informs Carcinogenicity Carcinogenicity Bioassay Test_Compound Test Benzophenone Derivative Test_Compound->Ames Test_Compound->Cell_Viability Test_Compound->Receptor_Binding Test_Compound->Acute_Tox Test_Compound->Repro_Dev_Tox Test_Compound->Carcinogenicity Test_Compound->Endocrine_Tox Endocrine_Disruption_Pathway BP Benzophenone Derivative ER Estrogen Receptor (ER) or Androgen Receptor (AR) BP->ER Binds to HRE Hormone Response Element (HRE) on DNA ER->HRE Translocates to nucleus and binds to Gene_Transcription Altered Gene Transcription HRE->Gene_Transcription Initiates or blocks Adverse_Outcome Adverse Health Outcomes (e.g., Reproductive Toxicity, Developmental Defects) Gene_Transcription->Adverse_Outcome Leads to

References

A Comparative Analysis of 2-Chloro-5-nitrobenzophenone and Its Derivatives: Structural and Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and electronic properties of 2-Chloro-5-nitrobenzophenone and its key derivatives. By examining the effects of substituting the chloro and nitro functional groups, this document aims to provide researchers with the necessary data to inform the synthesis and application of these compounds in fields such as medicinal chemistry and materials science. The information presented is a synthesis of experimental findings and computational studies.

Introduction

This compound is a substituted benzophenone with a molecular structure featuring two phenyl rings attached to a central carbonyl group. The presence of a chloro and a nitro group, both of which are electron-withdrawing, significantly influences its chemical reactivity and physical properties. Understanding how modifications to these functional groups alter the molecule's structural and electronic characteristics is crucial for designing new compounds with tailored functionalities. This guide will focus on a comparative analysis of this compound against three key derivatives: 2-Amino-5-nitrobenzophenone, 2-Chloro-5-aminobenzophenone, and 2,5-Dichlorobenzophenone.

Structural Properties

The structural properties of benzophenones, particularly the dihedral angles between the two phenyl rings, are critical in determining their molecular conformation and packing in the solid state. These angles are influenced by the steric and electronic effects of the substituents.

X-ray Crystallography Data

X-ray crystallography provides precise data on bond lengths, bond angles, and dihedral angles. The following table summarizes key structural parameters for this compound and its derivatives, compiled from various studies.

CompoundDihedral Angle (°)*C=O Bond Length (Å)C-Cl Bond Length (Å)C-N Bond Length (Å)
This compound ~55-65~1.22~1.74~1.47
2-Amino-5-nitrobenzophenone ~70-80~1.23-~1.36
2-Amino-5-chlorobenzophenone ~50-60~1.23~1.75~1.37
2,5-Dichlorobenzophenone ~83.72[1]~1.22~1.74 (at C2), ~1.73 (at C5)-

Note: Dihedral angles in benzophenones can vary significantly depending on the crystal packing forces. The values presented are approximate ranges found in the literature.

Analysis: The substitution of the chloro group with a bulkier and hydrogen-bonding amino group in 2-Amino-5-nitrobenzophenone leads to a larger dihedral angle. Conversely, the reduction of the nitro group to an amino group in 2-Amino-5-chlorobenzophenone results in a smaller dihedral angle, likely due to reduced steric hindrance and potential intramolecular hydrogen bonding. 2,5-Dichlorobenzophenone exhibits a significantly large ring twist, which can be attributed to the steric repulsion between the two chloro substituents and the adjacent phenyl ring.[1]

Electronic Properties

The electronic properties of these compounds are largely dictated by the nature of the substituents on the phenyl rings. Electron-withdrawing groups like nitro and chloro moieties and electron-donating groups like the amino group significantly impact the electron density distribution, reactivity, and spectroscopic characteristics.

Spectroscopic Data

Spectroscopic techniques such as UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for probing the electronic structure of molecules.

UV-Vis Spectroscopy

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
This compound ~250, ~310--
2-Amino-5-nitrobenzophenone ~240, ~410--
2-Amino-5-chlorobenzophenone ~245, ~350--
2,5-Dichlorobenzophenone ~255--

Analysis: The electronic absorption spectra are sensitive to the substituents. The strong electron-withdrawing nitro group in conjunction with the chloro group in this compound results in absorption bands in the UV region. The introduction of the electron-donating amino group in 2-Amino-5-nitrobenzophenone causes a significant red shift (bathochromic shift) in the longer wavelength absorption band, indicating a more extended π-conjugation and a smaller HOMO-LUMO gap.

Infrared (IR) Spectroscopy

CompoundC=O Stretch (cm⁻¹)N-O Stretch (cm⁻¹) (asymmetric)N-H Stretch (cm⁻¹)
This compound ~1670~1530-
2-Amino-5-nitrobenzophenone ~1650~1520~3300-3500
2-Amino-5-chlorobenzophenone ~1640-~3300-3500
2,5-Dichlorobenzophenone ~1675--

Analysis: The position of the carbonyl stretching frequency is indicative of the electronic environment. The electron-donating amino group in 2-Amino-5-nitrobenzophenone and 2-Amino-5-chlorobenzophenone lowers the C=O stretching frequency compared to their chloro- and nitro-substituted counterparts, suggesting a decrease in the double bond character of the carbonyl group due to resonance effects.

Computational Data

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure, including the energies of the Frontier Molecular Orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO).

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound ~ -7.8~ -3.5~ 4.3
2-Amino-5-nitrobenzophenone ~ -6.5~ -3.2~ 3.3
2-Amino-5-chlorobenzophenone ~ -6.2~ -1.8~ 4.4
2,5-Dichlorobenzophenone ~ -7.5~ -2.0~ 5.5

Note: These values are illustrative and can vary based on the level of theory and basis set used in the calculations.

Analysis: The HOMO-LUMO gap is a crucial indicator of chemical reactivity and electronic transitions. The presence of the electron-donating amino group in 2-Amino-5-nitrobenzophenone raises the HOMO energy level, leading to a smaller energy gap and increased reactivity compared to the parent compound. Replacing the nitro group with a less electron-withdrawing chloro group in 2,5-Dichlorobenzophenone results in a larger HOMO-LUMO gap, suggesting greater kinetic stability.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following are generalized protocols for the synthesis and characterization of this compound and its derivatives.

Synthesis

General Procedure for Friedel-Crafts Acylation:

  • To a stirred suspension of anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane), add the appropriate substituted benzoyl chloride at 0-5 °C.

  • Slowly add the substituted or unsubstituted benzene to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are typically recorded on an FTIR spectrometer using KBr pellets or as a thin film on NaCl plates. The data is reported in wavenumbers (cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette with a specific path length (e.g., 1 cm). The sample is dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compounds.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of this compound and its derivatives.

Structural_Relationship This compound This compound 2-Amino-5-nitrobenzophenone 2-Amino-5-nitrobenzophenone This compound->2-Amino-5-nitrobenzophenone Substitution (Cl -> NH2) 2-Chloro-5-aminobenzophenone 2-Chloro-5-aminobenzophenone This compound->2-Chloro-5-aminobenzophenone Reduction (NO2 -> NH2) 2,5-Dichlorobenzophenone 2,5-Dichlorobenzophenone This compound->2,5-Dichlorobenzophenone Substitution (NO2 -> Cl)

Caption: Relationship between this compound and its derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Start Start Friedel_Crafts Friedel-Crafts Acylation Start->Friedel_Crafts Purification Purification (Recrystallization/ Chromatography) Friedel_Crafts->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Structural_Analysis Structural Analysis (Bond lengths, angles) NMR->Structural_Analysis IR->Structural_Analysis Electronic_Analysis Electronic Analysis (HOMO-LUMO, λmax) UV_Vis->Electronic_Analysis MS->Structural_Analysis

Caption: General experimental workflow for synthesis and characterization.

Conclusion

The structural and electronic properties of this compound are highly tunable through chemical modification. The introduction of an amino group, for instance, significantly alters the electronic absorption profile and molecular conformation. Similarly, the replacement or reduction of the nitro group provides a means to modulate the electronic and steric characteristics of the molecule. This comparative guide provides a foundational understanding for researchers to rationally design and synthesize novel benzophenone derivatives for a wide range of applications, from pharmaceutical intermediates to advanced materials. The provided experimental protocols and tabulated data serve as a practical resource for the synthesis and characterization of these important chemical entities.

References

Performance Benchmark: 2-Chloro-5-nitrobenzophenone Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of precursor materials is a critical decision that significantly influences the efficiency, yield, and ultimately the biological efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive performance benchmark of 2-chloro-5-nitrobenzophenone-based materials, primarily focusing on the widely used derivative, 2-amino-2'-chloro-5-nitrobenzophenone. We offer an objective comparison with a key alternative, 2-amino-5-chlorobenzophenone, supported by experimental data on synthetic yields and the pharmacological activity of the resulting benzodiazepine drugs.

At a Glance: Precursor Performance Comparison

The primary application of these benzophenone derivatives is in the synthesis of benzodiazepines, a class of psychoactive drugs.[1][2] The choice between the nitro- and chloro-substituted precursors is largely dictated by the desired 7-substituent in the final benzodiazepine structure, which in turn affects the drug's potency and pharmacological profile.[1]

Table 1: Comparative Synthesis Yields of Benzodiazepine Intermediates

PrecursorIntermediate ProductReagentsSolventYield (%)
2-Amino-2'-chloro-5-nitrobenzophenone2-(Bromoacetamido)-2'-chloro-5-nitrobenzophenoneBromoacetyl bromideBenzene~100% (crude)
2-Amino-5-chlorobenzophenone2-(Chloroacetamido)-5-chlorobenzophenoneChloroacetyl chlorideToluene87 - 93%[3][4]
2-Amino-5-chlorobenzophenone2-Amino-5-chlorobenzophenone β-oximeHydroxylamineDioxane/Ethanol89%[5]

Table 2: Performance of Final Drug Products

PrecursorFinal Product (Benzodiazepine)Therapeutic UsePotency (IC50)
2-Amino-2'-chloro-5-nitrobenzophenoneClonazepamAnticonvulsant, Anxiolytic[6][7]Not explicitly found for GABA-A receptor, but it is a high-potency benzodiazepine.[6]
2-Amino-5-chlorobenzophenoneDiazepamAnxiolytic, Sedative, Muscle Relaxant[8][9]~10-20 nM (for GABA-A receptor binding)[10]

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below. These protocols are derived from established literature and patents.

Protocol 1: Synthesis of 2-(Bromoacetamido)-2'-chloro-5-nitrobenzophenone

This procedure details the acylation of 2-amino-2'-chloro-5-nitrobenzophenone, a critical first step in the synthesis of clonazepam.

Materials:

  • 2-amino-2'-chloro-5-nitrobenzophenone

  • Bromoacetyl bromide

  • Benzene (anhydrous)

  • Dry air source

Procedure:

  • Dissolve 100 g (0.36 mol) of 2-amino-2'-chloro-5-nitrobenzophenone in 3 L of anhydrous benzene in a suitable reaction vessel.

  • Add 77.8 g (0.385 mol) of bromoacetyl bromide to the solution.

  • Bubble a stream of dry air through the mixture.

  • Heat the reaction mixture to 40°C and maintain for 2 hours.

  • After the reaction is complete, concentrate the mixture to dryness in vacuo to obtain the crude 2-(bromoacetamido)-2'-chloro-5-nitrobenzophenone.

Protocol 2: Synthesis of Clonazepam (Cyclization)

This protocol describes the subsequent cyclization to form the final benzodiazepine ring of clonazepam.[11][12]

Materials:

  • 2-(Bromoacetamido)-2'-chloro-5-nitrobenzophenone

  • Hexamethylenetetramine (urotropine)

  • Formic acid (99%)

  • Absolute ethanol

Procedure:

  • Suspend 143 g (0.36 mol) of the intermediate from Protocol 1, 101 g of hexamethylenetetramine, and 36 mL of 99% formic acid in 5 L of absolute ethanol.

  • Reflux the mixture with stirring for an extended period (as monitored by TLC for reaction completion).

  • Upon completion, cool the reaction mixture and isolate the crude clonazepam product by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent like an ester (e.g., ethyl acetate) to yield high-purity clonazepam.[12]

Protocol 3: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone

This protocol outlines the acylation of the alternative precursor, 2-amino-5-chlorobenzophenone, a key step in diazepam synthesis.[4]

Materials:

  • 2-amino-5-chlorobenzophenone

  • Chloroacetanilide

  • Ethyl acetate

Procedure:

  • In a reactor equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 0.09 mol of 2-amino-5-chlorobenzophenone and 350 mL of 85% ethyl acetate solution.

  • Control the stirring speed at 160 rpm and the solution temperature at 30°C.

  • Add 0.11 mol of chloroacetanilide dropwise.

  • After addition, slowly heat the solution and maintain it at 85°C for 4.5 hours.

  • Cool the solution to 8°C to precipitate the yellow crystals of the product.

  • Isolate the crystals by suction filtration, wash with ethylenediamine and a salt solution, and dry to obtain 2-chloroacetamido-5-chlorobenzophenone.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the synthetic pathway of clonazepam and the mechanism of action of benzodiazepines.

clonazepam_synthesis start 2-Amino-2'-chloro- 5-nitrobenzophenone intermediate 2-(Bromoacetamido)-2'-chloro- 5-nitrobenzophenone start->intermediate Bromoacetyl bromide, Benzene, 40°C final Clonazepam intermediate->final Hexamethylenetetramine, Formic acid, Ethanol, Reflux gaba_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gaba GABA glutamate->gaba GAD vesicle Synaptic Vesicle gaba->vesicle VGAT gaba_receptor GABA-A Receptor (Chloride Channel) vesicle->gaba_receptor GABA Release cl_ion Cl- gaba_receptor->cl_ion Channel Opening hyperpolarization Hyperpolarization (Inhibition of Neuron) cl_ion->hyperpolarization benzodiazepine Benzodiazepine (e.g., Clonazepam) benzodiazepine->gaba_receptor Positive Allosteric Modulation

References

Safety Operating Guide

Proper Disposal of 2-Chloro-5-nitrobenzophenone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-5-nitrobenzophenone (CAS No. 34052-37-4), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential hazards. While specific toxicity data is limited, it is classified as causing serious eye irritation.[1] When heated to decomposition, it may emit toxic fumes.[2]

Key Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] If there is a risk of dust formation, a NIOSH-approved respirator is recommended.[6]

  • Avoid direct contact with skin, eyes, and clothing.[2][7]

  • Prevent the formation and inhalation of dust.[2][7]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]

  • Ensure an eyewash station and safety shower are readily accessible.[6]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₃H₈ClNO₃
Molecular Weight 261.65 g/mol [7]
Appearance Light yellow to off-white crystalline powder[2][7]
Melting Point 83 - 86 °C[7]
Solubility No information available[7]
Incompatible Materials Strong oxidizing agents[5][7]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with local, regional, and national hazardous waste regulations.[7] It is classified as a chemical waste that requires disposal at an approved waste disposal plant.[6]

Step 1: Waste Identification and Segregation

  • This compound waste is considered a halogenated organic solid waste.[8]

  • Do not mix this waste with non-halogenated waste streams or other incompatible chemicals.[6][9]

  • Collect all waste, including unused product and contaminated materials (e.g., gloves, weighing paper), in a designated hazardous waste container.[4]

Step 2: Waste Collection and Container Management

  • Use a compatible, leak-proof container for waste collection. The original container is often the best option.[9][10]

  • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[10][11]

  • Keep the waste container securely sealed at all times, except when adding waste.[10][11]

  • Do not fill the container beyond 90% of its capacity.[12]

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[13]

Step 3: Handling Spills and Decontamination

  • In case of a spill, avoid generating dust.[7] Carefully sweep up the solid material and place it into the designated hazardous waste container.[6][7]

  • Decontaminate the spill area and any affected equipment. Rinse glassware and tools with a suitable solvent (e.g., acetone) in a fume hood.[4]

  • Collect the solvent rinse as hazardous waste.[4]

  • All materials used for cleanup (e.g., absorbent pads, wipes) must also be disposed of as hazardous waste.[6][13]

Step 4: Disposal of Empty Containers

  • Thoroughly empty the container of all residual this compound.[10]

  • The first rinse of the "empty" container with a suitable solvent must be collected and disposed of as hazardous waste.[10] For highly toxic chemicals, the first three rinses should be collected.[10]

  • After proper rinsing, deface or remove the original label before disposing of the container according to your institution's guidelines for non-hazardous waste or recycling.[14]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.[4][6]

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Start Identify this compound for Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate as Halogenated Organic Solid Waste PPE->Segregate Container Use Labeled, Sealed, Compatible Waste Container Segregate->Container Spill Spill or Contamination? Container->Spill Cleanup Clean Spill & Decontaminate Collect all materials as hazardous waste Spill->Cleanup Yes Store Store Waste Container in Designated Secure Area Spill->Store No Cleanup->Store Arrange Arrange for Pickup by Licensed Disposal Company Store->Arrange End Disposal Complete Arrange->End

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2-Chloro-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential procedures for the safe handling, use, and disposal of 2-Chloro-5-nitrobenzophenone (CAS No. 34052-37-4), ensuring a secure laboratory environment for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a yellow, crystalline solid that requires careful handling due to its potential health hazards.[1] It is classified as an irritant, with the primary risk being serious eye irritation.[2] Inhalation of dust or direct contact with skin and eyes should be avoided.[3]

Quantitative Safety Data
ParameterValueReference
Molecular FormulaC13H8ClNO3[1][3]
Molecular Weight261.66 g/mol [2][3]
Melting Point83 - 86 °C[1]
GHS Hazard StatementH319: Causes serious eye irritation[2]

Operational Plan: Handling and Personal Protective Equipment (PPE)

A systematic approach is crucial to minimize exposure when working with this compound. The following workflow outlines the necessary steps from preparation to cleanup.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[4] Must comply with EN166 or OSHA 29 CFR 1910.133 standards.[1]To protect against dust particles and splashes that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves such as nitrile or neoprene rubber.[4][5]To prevent skin contact, which can cause irritation.[3]
Body Protection A lab coat or chemical-resistant apron/coverall.[5][6]To protect the skin from accidental spills.
Respiratory Protection An N95 (US) or equivalent respirator is recommended if dust formation is likely.[7] Use in a well-ventilated area is mandatory.[8]To prevent inhalation of irritating dust particles.[3]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area 1. Prepare Work Area - Ensure fume hood is operational. - Have spill kit readily accessible. don_ppe 2. Don PPE - Wear all required PPE as specified above. prep_area->don_ppe Next weigh 3. Weighing - Perform within a ventilated enclosure or fume hood. - Avoid generating dust. don_ppe->weigh Proceed to transfer 4. Transfer and Use - Use appropriate tools (e.g., spatula). - Keep containers closed when not in use. weigh->transfer Next decon 5. Decontamination - Wipe down work surfaces. - Clean equipment with a suitable solvent. transfer->decon Proceed to waste 6. Waste Disposal - Segregate and label all waste streams properly. decon->waste Next doff_ppe 7. Doff PPE - Remove PPE in the correct order to avoid contamination. waste->doff_ppe Next

Caption: Workflow for safely handling this compound.

Detailed Methodologies and Protocols

Experimental Protocol for Handling this compound

  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[9]

    • Assemble all necessary equipment and reagents before starting.

    • Prepare a spill kit containing absorbent material (e.g., sand or vermiculite).[8]

  • Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above, ensuring a proper fit.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the fume hood to minimize dust exposure.

    • Use a spatula or other appropriate tool to handle the solid material.

    • If transferring to a reaction vessel, do so carefully to prevent spills.

  • Reaction and Use:

    • Keep the container of this compound tightly closed when not in use.[8]

    • Should the compound be heated, be aware that it can emit toxic fumes upon decomposition.[3]

  • Decontamination:

    • After use, decontaminate all glassware and equipment by rinsing with a suitable solvent (e.g., acetone) in the fume hood.

    • Collect the solvent rinse as hazardous liquid waste.

    • Wipe down the work surface with a cloth dampened with the same solvent, and dispose of the cloth as solid hazardous waste.

  • Personal Hygiene:

    • After handling is complete and PPE has been removed, wash hands thoroughly with soap and water.[8]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste must be disposed of through a licensed hazardous waste disposal company.[7]

Waste Segregation and Collection

  • Solid Waste:

    • Collect unreacted this compound and any grossly contaminated disposable materials (e.g., weighing paper, gloves, absorbent pads) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound and solvent rinses should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.

  • Sharps:

    • Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

Disposal Procedure

  • Ensure all waste containers are clearly and accurately labeled with the chemical name and associated hazards.

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[7]

  • Do not dispose of this compound down the drain or in regular trash.

  • Arrange for a licensed hazardous waste disposal company to collect the waste, providing them with the Safety Data Sheet (SDS).[7]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.